Encenicline Hydrochloride
Beschreibung
Structure
2D Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-7-chloro-1-benzothiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2OS.ClH/c17-12-3-1-2-11-8-14(21-15(11)12)16(20)18-13-9-19-6-4-10(13)5-7-19;/h1-3,8,10,13H,4-7,9H2,(H,18,20);1H/t13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJYTJGIDVTCFF-ZOWNYOTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)NC(=O)C3=CC4=C(S3)C(=CC=C4)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)NC(=O)C3=CC4=C(S3)C(=CC=C4)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673090 | |
| Record name | N-[(3R)-1-Azabicyclo[2.2.2]octan-3-yl]-7-chloro-1-benzothiophene-2-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
550999-74-1 | |
| Record name | Encenicline hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0550999741 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[(3R)-1-Azabicyclo[2.2.2]octan-3-yl]-7-chloro-1-benzothiophene-2-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ENCENICLINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VYV1YE9W06 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Encenicline Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Encenicline (B607309) hydrochloride (formerly known as EVP-6124 and MT-4666) is a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR) that was investigated for the treatment of cognitive impairment associated with schizophrenia and Alzheimer's disease.[1][2] Developed originally by Bayer Healthcare and later by FORUM Pharmaceuticals, encenicline showed initial promise in Phase 2 clinical trials by demonstrating pro-cognitive effects.[1][3][4] However, its development was ultimately halted during Phase 3 trials due to the emergence of serious gastrointestinal adverse events in the Alzheimer's disease study and failure to meet primary endpoints in the schizophrenia trials.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to Encenicline Hydrochloride.
Discovery and Rationale
The cholinergic system is a critical component of cognitive function, and its decline is a well-established hallmark of Alzheimer's disease.[1] Existing treatments, such as acetylcholinesterase inhibitors, aim to increase the levels of acetylcholine in the brain.[1] Encenicline was developed based on the rationale that selectively targeting the α7 nicotinic acetylcholine receptor could enhance cognitive function with fewer side effects compared to broader-acting cholinergic agents.[1] The α7-nAChR is highly expressed in brain regions crucial for learning and memory, such as the hippocampus and cortex.[5] Encenicline was designed as a partial agonist to potentiate the receptor's response to the endogenous ligand, acetylcholine, thereby amplifying cholinergic signaling and improving cognitive processes.[1][5]
Synthesis of this compound
The chemical name for Encenicline is (R)-7-chloro-N-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide.[1] The synthesis of this compound has been described in various patents and publications.[6][7][8] A novel, scalable, one-pot procedure has been developed for its preparation, yielding the monohydrate crystalline Form I directly from the reaction mixture.[8]
Experimental Protocol: Imidazole-Mediated One-Pot Synthesis
This protocol is a representative procedure based on published literature.[8]
Materials:
-
7-chloro-benzo[b]thiophene-2-carboxylic acid
-
(R)-3-aminoquinuclidine dihydrochloride (B599025)
-
Acetonitrile (anhydrous)
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane)
-
Water
Procedure:
-
Activation: In a reaction vessel under an inert atmosphere (e.g., nitrogen), suspend 7-chloro-benzo[b]thiophene-2-carboxylic acid in anhydrous acetonitrile.
-
Add 1,1'-carbonyldiimidazole (CDI) portion-wise to the suspension at room temperature. Stir the mixture until the formation of the acylimidazolide is complete, which can be monitored by techniques such as HPLC.
-
Amidation: In a separate vessel, dissolve (R)-3-aminoquinuclidine dihydrochloride and imidazole in a minimal amount of water and add it to the activated carboxylic acid mixture.
-
Stir the reaction mixture at room temperature until the amidation is complete. Monitor the reaction progress by HPLC.
-
Crystallization: Upon completion of the reaction, add a solution of hydrochloric acid to the reaction mixture to precipitate this compound monohydrate (Form I).
-
The crystalline product can be collected by filtration, washed with a suitable solvent (e.g., cold acetonitrile), and dried under vacuum.
Logical Relationship for Synthesis
Mechanism of Action and Signaling Pathway
Encenicline acts as a selective partial agonist at the α7 nicotinic acetylcholine receptor.[1] This receptor is a ligand-gated ion channel that, upon activation, allows the influx of cations, primarily Ca2+, into the neuron.[9][10] The resulting increase in intracellular calcium triggers a cascade of downstream signaling events that are believed to underlie the pro-cognitive effects of Encenicline.
Activation of the α7-nAChR has been shown to modulate several key signaling pathways:
-
cAMP-PKA Pathway: Activation of α7-nAChRs can lead to an increase in intracellular cAMP levels through the activation of adenylyl cyclase 1 (AC1). This, in turn, activates protein kinase A (PKA), which can phosphorylate various downstream targets, including synapsin, to enhance neurotransmitter release.[11]
-
JAK2/STAT3 Pathway: The α7-nAChR can also activate the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) pathway, which is implicated in anti-inflammatory and anti-apoptotic effects.[9][10]
-
PI3K/Akt Pathway: Neuroprotective effects of α7-nAChR activation have been linked to the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[9]
-
ERK/MAPK Pathway: The extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MAPK) pathway is another downstream target that can be modulated by α7-nAChR activation.[10]
Signaling Pathway of Encenicline via α7-nAChR Activation
Preclinical and Clinical Data
Encenicline demonstrated promising results in preclinical and early-phase clinical trials.
Table 1: Summary of Preclinical Data
| Parameter | Result | Reference |
| Receptor Binding | ||
| α7-nAChR Ki | 4.33 - 9.98 nM | [12] |
| In Vivo Efficacy | ||
| Object Recognition Task (Rats) | Improved memory performance | [1] |
| Scopolamine-induced memory impairment (Rats) | Restored memory function | [12] |
| Pharmacokinetics (Rats) | ||
| Brain Penetration | Good brain penetration observed | [13] |
Table 2: Summary of Phase 2 Clinical Trial Data in Schizophrenia
| Endpoint | Dose | Result vs. Placebo | p-value | Reference |
| Primary Endpoint | ||||
| CogState Overall Cognition Index (OCI) | 0.27 mg/day | Statistically significant improvement | 0.034 | [12][14] |
| Secondary Endpoints | ||||
| Schizophrenia Cognition Rating Scale (SCoRS) Total Score | 0.9 mg/day | Statistically significant improvement | 0.011 | [12][14] |
| PANSS Negative Subscale | 0.9 mg/day | Statistically significant decrease | 0.028 | [3][12][14] |
| PANSS Cognition Impairment Domain | 0.9 mg/day | Statistically significant improvement | 0.0098 | [12][14] |
Table 3: Summary of Phase 2 Clinical Trial Data in Alzheimer's Disease
| Endpoint | Dose | Result vs. Placebo | p-value | Reference |
| Primary Endpoint | ||||
| ADAS-Cog-13 | 1.8 mg/day | Statistically significant improvement | <0.05 | [5] |
| Safety and Tolerability | ||||
| Treatment-Emergent Adverse Events (TEAEs) | 0.27 mg/day | 42.3% | N/A | [5] |
| 0.9 mg/day | 48.5% | N/A | [5] | |
| 1.8 mg/day | 53.0% | N/A | [5] | |
| Placebo | 40.4% | N/A | [5] |
Key Experimental Protocols
Experimental Protocol: α7 Nicotinic Acetylcholine Receptor Binding Assay
This protocol is a representative competitive binding assay.
Materials:
-
Membrane homogenates from cells expressing human α7-nAChR
-
Radioligand (e.g., [³H]-MLA or [¹²⁵I]-α-bungarotoxin)
-
This compound (as competitor)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Scintillation fluid and counter (for radioligand detection)
Procedure:
-
Assay Setup: In a microtiter plate, add a fixed amount of membrane homogenate to each well.
-
Add increasing concentrations of unlabeled this compound to the wells.
-
Add a fixed concentration of the radioligand to each well.
-
Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a set period to allow for binding equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specific binding.
-
Detection: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the Encenicline concentration. Fit the data to a one-site competition model to determine the Ki value.
Experimental Workflow: Receptor Binding Assay
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
This protocol is a representative method to measure the effect of Encenicline on α7-nAChR currents.
Materials:
-
Cells expressing human α7-nAChR (e.g., Xenopus oocytes or mammalian cell lines)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
Internal pipette solution (e.g., containing KCl, MgCl₂, HEPES, EGTA)
-
External bath solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, Glucose)
-
This compound solution
-
Acetylcholine solution
Procedure:
-
Cell Preparation: Plate the cells on coverslips suitable for microscopy and electrophysiological recording.
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording: Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Approach a cell with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -70 mV.
-
Drug Application: Apply acetylcholine to the cell to elicit an inward current mediated by α7-nAChR.
-
Co-apply Encenicline with acetylcholine to determine its effect on the acetylcholine-evoked current. Test various concentrations of Encenicline to generate a dose-response curve.
-
Data Analysis: Measure the peak amplitude of the inward currents. Plot the normalized current response against the Encenicline concentration to determine the EC₅₀ and the degree of partial agonism.
Conclusion
This compound was a promising therapeutic candidate for cognitive impairment in schizophrenia and Alzheimer's disease, with a well-defined mechanism of action as a selective partial agonist of the α7-nAChR. While it showed significant pro-cognitive effects in Phase 2 clinical trials, its development was ultimately unsuccessful due to safety concerns and lack of efficacy in Phase 3. The story of Encenicline highlights the challenges in translating promising early-phase results into late-stage clinical success, particularly in the complex field of central nervous system disorders. Nevertheless, the research and development of Encenicline have contributed valuable insights into the role of the α7-nAChR in cognition and the therapeutic potential of targeting this receptor.
References
- 1. alzforum.org [alzforum.org]
- 2. trial.medpath.com [trial.medpath.com]
- 3. FORUM Pharma Announces Publication Of Encenicline Phase II Clinical Trial Results For Cognitive Impairment In Schizophrenia - BioSpace [biospace.com]
- 4. Safety and clinical effects of EVP-6124 in subjects with Alzheimer's disease currently or previously receiving an acetylcholinesterase inhibitor medication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neurology.org [neurology.org]
- 6. WO2018011611A1 - Salts for the production of pharmaceutical preparations - Google Patents [patents.google.com]
- 7. EP3153513A1 - Crystalline this compound - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The alpha7 nicotinic acetylcholine receptor as a pharmacological target for inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of α7 nicotinic acetylcholine receptors increases intracellular cAMP levels via activation of AC1 in hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Activation of α7 nicotinic acetylcholine receptor by nicotine selectively up-regulates cyclooxygenase-2 and prostaglandin E2 in rat microglial cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Randomized, Double-Blind, Placebo-Controlled Study of Encenicline, an α7 Nicotinic Acetylcholine Receptor Agonist, as a Treatment for Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Encenicline Hydrochloride: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Encenicline Hydrochloride (formerly EVP-6124) is a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) that has been investigated for its potential therapeutic effects on cognitive impairment associated with neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed methodologies for key experimental assays are provided, along with visualizations of its mechanism of action and experimental workflows to support further research and development.
Chemical Identity and Structure
This compound is the hydrochloride salt of Encenicline. Its chemical structure is characterized by a benzothiophene (B83047) core linked to a quinuclidine (B89598) moiety.
| Identifier | Value |
| IUPAC Name | N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-7-chloro-1-benzothiophene-2-carboxamide;hydrochloride[1][2] |
| CAS Number | 550999-74-1[1][3] |
| Molecular Formula | C₁₆H₁₈Cl₂N₂OS[1][4] |
| Molecular Weight | 357.3 g/mol [1] |
| Canonical SMILES | C1CN2CCC1C(C2)NC(=O)C3=CC4=C(S3)C(=CC=C4)Cl.Cl |
| InChI Key | OIJYTJGIDVTCFF-ZOWNYOTGSA-N |
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Physical State | Solid, white to off-white powder | [5] |
| Solubility | Insoluble in water. Soluble in DMSO (71 mg/mL) and Ethanol (35 mg/mL). | [3] |
| logP (predicted) | 3.33 | DrugBank |
| pKa (strongest basic, predicted) | 7.28 | DrugBank |
| Polar Surface Area (predicted) | 32.34 Ų | DrugBank |
Pharmacology
Mechanism of Action
Encenicline is a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel highly expressed in brain regions associated with cognition, such as the hippocampus and prefrontal cortex. As a partial agonist, Encenicline binds to the α7 nAChR and elicits a conformational change that opens the ion channel, allowing the influx of cations, primarily Ca²⁺. However, the maximal response induced by Encenicline is lower than that of the endogenous full agonist, acetylcholine. This partial agonism may contribute to its favorable tolerability profile by avoiding overstimulation of the receptor.
The influx of Ca²⁺ through the α7 nAChR activates various downstream signaling cascades, leading to the modulation of neurotransmitter release and synaptic plasticity. One key pathway involves the activation of calmodulin-dependent protein kinase II (CaMKII) and extracellular signal-regulated kinase (ERK), which are crucial for long-term potentiation (LTP), a cellular correlate of learning and memory. Furthermore, activation of α7 nAChRs can lead to the release of other neurotransmitters, including glutamate (B1630785) and GABA, thereby influencing the overall excitability of neuronal circuits.
Caption: Signaling pathway of Encenicline at the α7 nAChR.
Pharmacodynamics
Encenicline exhibits high affinity and selectivity for the α7 nAChR. In vitro studies have demonstrated its ability to displace radioligands specifically binding to this receptor subtype. Functional assays have confirmed its partial agonist activity, showing a dose-dependent increase in intracellular calcium levels in cells expressing the α7 nAChR.
Pharmacokinetics
Pharmacokinetic studies in humans have shown that Encenicline is orally bioavailable.
Key Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity of Encenicline for the α7 nAChR.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the human α7 nAChR.
-
Radioligand: A radiolabeled antagonist with high affinity for the α7 nAChR, such as [³H]-methyllycaconitine ([³H]-MLA), is used.
-
Assay Conditions: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of Encenicline in a suitable buffer.
-
Incubation: The reaction is allowed to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of Encenicline that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Caption: Workflow for Radioligand Binding Assay.
Electrophysiological Patch-Clamp Assay
This technique is employed to measure the functional activity of Encenicline as a partial agonist at the α7 nAChR by directly recording the ion channel currents.
Methodology:
-
Cell Culture: Cells expressing the human α7 nAChR (e.g., HEK293 or CHO cells) are cultured on glass coverslips.
-
Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.
-
Solution Application: Encenicline is applied to the cells at various concentrations using a rapid solution exchange system.
-
Current Measurement: The inward currents elicited by the application of Encenicline are recorded.
-
Data Analysis: The peak current amplitude is measured for each concentration of Encenicline. A dose-response curve is constructed, and the EC₅₀ (the concentration that produces 50% of the maximal response) and the maximal efficacy relative to a full agonist are determined.
Caption: Workflow for Patch-Clamp Electrophysiology.
In Vivo Cognitive Enhancement Studies (Novel Object Recognition Test)
The Novel Object Recognition (NOR) test is a widely used behavioral assay to assess the effects of compounds on learning and memory in rodents.
Methodology:
-
Habituation: Animals (typically rats or mice) are habituated to the testing arena in the absence of any objects.
-
Training (Familiarization) Phase: Each animal is placed in the arena containing two identical objects and allowed to explore them for a defined period.
-
Inter-trial Interval: After a specific delay, during which the compound or vehicle is administered, the animal is returned to the arena.
-
Testing Phase: The arena now contains one of the familiar objects from the training phase and one novel object. The time the animal spends exploring each object is recorded.
-
Data Analysis: A discrimination index is calculated as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time. A higher discrimination index in the Encenicline-treated group compared to the vehicle group indicates improved recognition memory.
Caption: Workflow for the Novel Object Recognition Test.
Conclusion
This compound is a potent and selective partial agonist of the α7 nAChR with a well-characterized chemical structure and pharmacological profile. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate its properties and potential therapeutic applications. The visualization of its signaling pathway and experimental workflows offers a clear framework for understanding its mechanism of action and for designing future studies. Further research into the downstream signaling cascades and the long-term effects of Encenicline will be crucial in fully elucidating its therapeutic potential.
References
- 1. Pharmacodynamics, pharmacokinetics, safety, and tolerability of encenicline, a selective α7 nicotinic receptor partial agonist, in single ascending-dose and bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Randomized, Double-Blind, Placebo-Controlled Study of Encenicline, an α7 Nicotinic Acetylcholine Receptor Agonist, as a Treatment for Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel object recognition in the rat: a facile assay for cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 32.2 TWO GLOBAL PHASE III TRIALS OF ENCENICLINE FOR COGNITIVE IMPAIRMENT IN CHRONIC SCHIZOPHRENIA PATIENTS: RED FLAGS AND LESSONS LEARNED - PMC [pmc.ncbi.nlm.nih.gov]
Encenicline Hydrochloride: A Technical Guide for Cognitive Enhancement Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Encenicline (B607309) hydrochloride (formerly EVP-6124) is a selective partial agonist of the α-7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR) that was investigated for its potential to treat cognitive impairment associated with schizophrenia and Alzheimer's disease.[1][2] As a modulator of a key receptor in the cholinergic system implicated in cognitive processes, encenicline garnered significant interest.[1][2] Preclinical studies demonstrated its ability to penetrate the blood-brain barrier and improve memory performance in animal models.[1] Subsequent clinical trials in both schizophrenia and Alzheimer's disease showed initial promising results in improving cognitive function.[3][4] However, the development of encenicline was ultimately discontinued (B1498344) due to the failure to meet primary endpoints in pivotal Phase III trials for schizophrenia and the emergence of serious gastrointestinal side effects in Alzheimer's disease trials.[5] This guide provides a comprehensive technical overview of encenicline, summarizing its pharmacological profile, key experimental data, and the methodologies employed in its evaluation.
Mechanism of Action
Encenicline acts as a selective partial agonist at the α7-nAChR.[1][2] The α7-nAChR is a ligand-gated ion channel highly expressed in brain regions crucial for learning and memory, such as the hippocampus and cortex.[6] Upon binding, encenicline modulates the receptor's activity, leading to an influx of calcium ions. This calcium influx triggers a cascade of downstream signaling events implicated in synaptic plasticity and cognitive function.[7][8]
Key signaling pathways activated by α7-nAChR stimulation include the MAPK/ERK and PI3K/Akt pathways, which in turn lead to the phosphorylation of the transcription factor CREB (cAMP response element-binding protein).[6] Phosphorylated CREB plays a critical role in the expression of genes involved in long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[1][6]
Quantitative Data
Receptor Binding Affinity
| Compound | Receptor | Assay Type | Ki (nM) | Reference |
| Encenicline | Human α7-nAChR | In vitro homogenate binding assay with ³H-NS14492 | 0.194 | [9][10] |
Preclinical Pharmacokinetics (Rats, Oral Administration)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Brain:Plasma Ratio (at Tmax) | Reference |
| 0.3 | ~15 | 1-4 | Not Reported | ~2 | [11] |
Clinical Pharmacokinetics (Healthy Volunteers, Single Oral Dose)
| Dose (mg) | Cmax (ng/mL) [mean range] | AUC0-∞ (ng·h/mL) [mean range] | T1/2 (h) | Reference |
| 1 | 0.59 | 45.6 | 50-65 | [11][12] |
| 3.5 | Not Reported | Not Reported | 50-65 | [12] |
| 7 | Not Reported | Not Reported | 50-65 | [12] |
| 20 | Not Reported | Not Reported | 50-65 | [12] |
| 60 | Not Reported | Not Reported | 50-65 | [12] |
| 180 | 100 | 8890 | 50-65 | [12][13] |
Clinical Efficacy in Schizophrenia (Phase II Study)
A 12-week, randomized, double-blind, placebo-controlled study in 317 patients with schizophrenia on stable atypical antipsychotics.[3][14]
| Endpoint | Encenicline 0.27 mg vs. Placebo | Encenicline 0.9 mg vs. Placebo | Reference |
| Primary: CogState Overall Cognition Index (OCI) | LS Mean Difference: 0.117 (p=0.034, Cohen's d=0.257) | LS Mean Difference: 0.042 (p=0.255, Cohen's d=0.093) | [14] |
| Secondary: Schizophrenia Cognition Rating Scale (SCoRS) Total Score | Not Significant (p=0.970, Cohen's d=0.01) | Significant Improvement (p=0.011, Effect Size=0.36) | [3] |
| Secondary: PANSS Negative Subscale | Not Significant | Significant Improvement (p=0.028, Cohen's d=0.33) | |
| Secondary: PANSS Cognition Impairment Domain | Not Significant (p=0.186, Cohen's d=0.19) | Significant Improvement (p=0.0098, Cohen's d=0.40) | [15] |
Clinical Efficacy in Alzheimer's Disease (Phase II Study)
A 24-week, randomized, double-blind, placebo-controlled study in 409 patients with mild to moderate Alzheimer's disease on stable acetylcholinesterase inhibitor therapy.[5]
| Dose | Primary Outcome (ADAS-Cog) | Secondary Outcomes | Reference |
| 0.3 mg/day | Met primary endpoint (dose-dependent improvement) | Dose-dependent improvements in attention, verbal and language fluency, and executive function. | [5] |
| 1 mg/day | Met primary endpoint (dose-dependent improvement) | Dose-dependent improvements in attention, verbal and language fluency, and executive function. | [5] |
| 2 mg/day | Met primary endpoint (dose-dependent improvement) | Dose-dependent improvements in attention, verbal and language fluency, and executive function. | [5] |
Experimental Protocols
Preclinical: Novel Object Recognition (NOR) Task in Rats
The NOR task is a widely used behavioral assay to assess learning and memory in rodents. The protocol generally involves the following steps:
-
Habituation: Rats are individually placed in an open-field arena for a set period (e.g., 5-10 minutes) for 2-3 consecutive days to acclimate to the environment.
-
Training/Sample Phase: On the test day, two identical objects are placed in the arena, and the rat is allowed to explore them for a specific duration (e.g., 3-5 minutes).
-
Retention Interval: The rat is returned to its home cage for a defined period, which can range from minutes to 24 hours or longer, to assess short-term or long-term memory, respectively.
-
Testing/Choice Phase: The rat is returned to the arena, where one of the original objects is replaced with a novel object. The time spent exploring each object is recorded for a set duration (e.g., 3-5 minutes).
-
Data Analysis: A discrimination index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive discrimination index indicates that the rat remembers the familiar object and preferentially explores the novel one.
For studies involving pharmacological agents like scopolamine (B1681570) (to induce a cognitive deficit) and a test compound like encenicline, the drugs are administered at specific time points before the training or testing phase.
Clinical: Cognitive Assessment Batteries
The MCCB is a standardized set of 10 tests designed to assess cognitive function in individuals with schizophrenia across seven key domains.[16][17] The battery takes approximately 60-90 minutes to administer.[16][18]
-
Speed of Processing:
-
Brief Assessment of Cognition in Schizophrenia (BACS): Symbol Coding
-
Category Fluency: Animal Naming
-
Trail Making Test: Part A
-
-
Attention/Vigilance:
-
Continuous Performance Test - Identical Pairs (CPT-IP)
-
-
Working Memory:
-
Wechsler Memory Scale (WMS-III): Spatial Span
-
Letter-Number Span
-
-
Verbal Learning:
-
Hopkins Verbal Learning Test - Revised (HVLT-R)
-
-
Visual Learning:
-
Brief Visuospatial Memory Test - Revised (BVMT-R)
-
-
Reasoning and Problem Solving:
-
Neuropsychological Assessment Battery (NAB): Mazes
-
-
Social Cognition:
-
Mayer-Salovey-Caruso Emotional Intelligence Test (MSCEIT): Managing Emotions
-
The CogState battery is a computer-based assessment of cognition that is designed for repeated measures and has been used in clinical trials for schizophrenia and Alzheimer's disease.[8][19] It includes a series of card-based tasks that assess various cognitive domains.[20] The Cogstate Schizophrenia Battery (CSB) was developed to meet the same consensus requirements as the MCCB but with a reduced administration time.[8][19]
Conclusion
Encenicline hydrochloride represented a targeted approach to cognitive enhancement by modulating the α7-nAChR. While it showed promise in early-phase clinical trials, its development was halted. The data and methodologies presented in this guide offer valuable insights for researchers in the field of cognitive neuroscience and drug development. The challenges encountered during the clinical development of encenicline, particularly regarding efficacy in late-stage trials and adverse event profiles, underscore the complexities of translating preclinical findings to clinical success in the pursuit of cognitive enhancers. Future research in this area may benefit from a deeper understanding of the nuanced roles of α7-nAChR signaling in different patient populations and the development of more refined patient selection and outcome measurement strategies.
References
- 1. Activation of α7 nicotinic acetylcholine receptors increases intracellular cAMP levels via activation of AC1 in hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New behavioral protocols to extend our knowledge of rodent object recognition memory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Randomized, Double-Blind, Placebo-Controlled Study of Encenicline, an α7 Nicotinic Acetylcholine Receptor Agonist, as a Treatment for Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety and clinical effects of EVP-6124 in subjects with Alzheimer's disease currently or previously receiving an acetylcholinesterase inhibitor medication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alzforum.org [alzforum.org]
- 6. Broad-Spectrum Efficacy across Cognitive Domains by α7 Nicotinic Acetylcholine Receptor Agonism Correlates with Activation of ERK1/2 and CREB Phosphorylation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]
- 9. Frontiers | Characterizing the binding of TC-5619 and encenicline on the alpha7 nicotinic acetylcholine receptor using PET imaging in the pig [frontiersin.org]
- 10. Characterizing the binding of TC-5619 and encenicline on the alpha7 nicotinic acetylcholine receptor using PET imaging in the pig - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Activation of α7 nicotinic acetylcholine receptors protects potentiated synapses from depotentiation during theta pattern stimulation in the hippocampal CA1 region of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. α7 Nicotinic Acetylcholine Receptors in the Hippocampal Circuit: Taming Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scienceopen.com [scienceopen.com]
- 16. edgeclinicalsolutions.org [edgeclinicalsolutions.org]
- 17. MATRICS Consensus Cognitive Battery | RehabMeasures Database [sralab.org]
- 18. Measurement and Treatment Research to Improve Cognition in Schizophrenia (MATRICS) Consensus Cognitive Battery [parinc.com]
- 19. cogstate.com [cogstate.com]
- 20. cogstate.com [cogstate.com]
Preclinical Profile of Encenicline Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Encenicline Hydrochloride (formerly EVP-6124) is a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) that was investigated for the treatment of cognitive impairment in Alzheimer's disease and schizophrenia. This technical guide provides a comprehensive overview of the preclinical studies that defined its pharmacological, pharmacokinetic, and efficacy profile. The data herein is intended to serve as a detailed resource for researchers and drug development professionals interested in the preclinical science of α7 nAChR modulation.
Pharmacological Profile
Encenicline is a potent and selective ligand for the α7 nAChR, demonstrating high affinity in radioligand binding assays and functional activity as a partial agonist.
Receptor Binding Affinity
Encenicline's affinity for the α7 nAChR has been characterized using various radioligands, demonstrating high potency. Its selectivity has been established through comparative binding studies against other relevant receptors.
| Target | Radioligand | Preparation | Ki (nM) | Reference |
| α7 nAChR | [³H]-MLA | Rat brain homogenate | 9.98 | [1][2] |
| α7 nAChR | [¹²⁵I]-α-bungarotoxin | Not specified | 4.33 | [1][2] |
| 5-HT₃ Receptor | Not specified | Not specified | IC₅₀ = 10 nM | [3] |
| 5-HT₂B Receptor | [³H]-mesulergine | CHO cells expressing human 5-HT₂B | 14 | [1][2] |
Functional Activity
As a partial agonist, Encenicline elicits a response upon binding to the α7 nAChR, but to a lesser degree than a full agonist. This property is thought to contribute to its favorable tolerability profile by avoiding excessive receptor activation and desensitization.
| Assay Type | Cell Line | Parameter | Value | Reference |
| Electrophysiology | Xenopus oocytes expressing human α7 nAChR | EC₅₀ | 0.6 µmol/L | [4] |
| Electrophysiology | Xenopus oocytes expressing human α7 nAChR | Emax | 25% | [4] |
| Electrophysiology | Xenopus oocytes expressing mouse α7 nAChR | EC₅₀ | 1.3 µmol/L | [4] |
| Electrophysiology | Xenopus oocytes expressing mouse α7 nAChR | Emax | 36% | [4] |
| Antagonist Activity (5-HT₂B) | Rat gastric fundus assay | IC₅₀ | 16 µM | [1][2] |
Experimental Protocols
Receptor Binding Assays
Objective: To determine the binding affinity of this compound for the α7 nAChR.
Methodology:
-
Tissue Preparation: Whole rat brains are homogenized in ice-cold buffer and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in assay buffer.
-
Radioligand Displacement: A constant concentration of a specific α7 nAChR radioligand (e.g., [³H]-Methyllycaconitine ([³H]-MLA) or [¹²⁵I]-α-bungarotoxin) is incubated with the membrane preparation in the presence of varying concentrations of this compound.
-
Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
In Vivo Behavioral Studies: Novel Object Recognition (NOR) Task
Objective: To assess the pro-cognitive effects of this compound in a rodent model of memory impairment.
Methodology:
-
Animals: Adult male rats are used for this task. They are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Habituation: Prior to the task, rats are habituated to the testing arena (an open-field box) in the absence of any objects for a set period over several days to reduce novelty-induced stress.
-
Sample Phase (T1): On the testing day, each rat is placed in the arena containing two identical objects and allowed to explore them for a predetermined duration (e.g., 3-5 minutes).
-
Inter-Trial Interval (ITI): Following the sample phase, the rat is returned to its home cage for a specific retention interval (e.g., 24 hours). A memory-impairing agent, such as scopolamine (B1681570) (0.1 mg/kg, i.p.), can be administered before the sample phase to induce a cognitive deficit.
-
Drug Administration: this compound or vehicle is administered orally (p.o.) at a specified time before the sample phase (e.g., 60 minutes).
-
Choice Phase (T2): After the ITI, the rat is returned to the arena, which now contains one familiar object from the sample phase and one novel object. The rat is allowed to explore for a set duration.
-
Data Collection and Analysis: The time spent exploring each object is recorded. A discrimination index is calculated as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time. A higher discrimination index indicates better memory performance.
Signaling Pathways and Experimental Workflows
α7 nAChR Signaling Cascade
Activation of the α7 nAChR by Encenicline leads to an influx of Ca²⁺, which triggers a cascade of downstream signaling events implicated in synaptic plasticity and cognitive function. A key pathway involves the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, leading to the phosphorylation of the transcription factor CREB (cAMP response element-binding protein), which is crucial for long-term memory formation.
References
- 1. Alpha7 nAChR-mediated activation of MAP kinase pathways in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blockade of α7 nicotinic acetylcholine receptors inhibit nicotine-induced tumor growth and vimentin expression in non-small cell lung cancer through MEK/ERK signaling way - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinic Acetylcholine Receptors Sensitize a MAPK-linked Toxicity Pathway on Prolonged Exposure to β-Amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broad-Spectrum Efficacy across Cognitive Domains by α7 Nicotinic Acetylcholine Receptor Agonism Correlates with Activation of ERK1/2 and CREB Phosphorylation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Encenicline Hydrochloride: A Technical Deep Dive into its Role in Cholinergic Neurotransmission
For Researchers, Scientists, and Drug Development Professionals
Abstract
Encenicline (B607309) hydrochloride (formerly EVP-6124) is a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) that was developed for the treatment of cognitive impairment in schizophrenia and Alzheimer's disease.[1][2] As a modulator of cholinergic neurotransmission, encenicline aimed to enhance cognitive function by potentiating the effects of acetylcholine in the brain.[2] Despite promising preclinical and early clinical results, the development of encenicline was ultimately halted due to a combination of factors, including the failure to meet primary endpoints in Phase III trials for schizophrenia and the emergence of serious gastrointestinal adverse events in Alzheimer's disease trials.[2][3] This technical guide provides a comprehensive overview of encenicline's mechanism of action, its interaction with the cholinergic system, and a summary of key preclinical and clinical data.
Introduction to Cholinergic Neurotransmission and the α7 nAChR
The cholinergic system, with acetylcholine (ACh) as its primary neurotransmitter, plays a critical role in regulating cognitive processes, including learning, memory, and attention.[2] Nicotinic acetylcholine receptors (nAChRs), a class of ligand-gated ion channels, are key components of this system. The α7 subtype of the nAChR is a homopentameric channel that is highly expressed in brain regions crucial for cognition, such as the hippocampus and prefrontal cortex.[4] The α7 nAChR is characterized by its high permeability to calcium ions, which allows it to modulate a variety of downstream signaling pathways involved in synaptic plasticity and neurotransmitter release.[4]
Encenicline's Mechanism of Action
Encenicline acts as a selective partial agonist at the α7 nAChR.[2] This means that it binds to the receptor and elicits a response that is lower than that of the endogenous full agonist, acetylcholine. It is believed that at low concentrations, encenicline acts as a co-agonist with acetylcholine, sensitizing the α7 nAChR to its natural ligand and thereby enhancing cholinergic neurotransmission.[2] This potentiation of the acetylcholine response was thought to be the primary mechanism by which encenicline could improve cognitive function.[2]
Preclinical Pharmacology
Binding Affinity and Selectivity
Radioligand binding assays were conducted to determine the affinity of encenicline for various neurotransmitter receptors. These studies demonstrated that encenicline is a potent and selective ligand for the α7 nAChR.
| Receptor/Transporter | Ligand | Tissue Source | Ki (nM) |
| α7 nAChR | [125I]-α-bungarotoxin | Rat Brain Homogenate | 4.3 |
| 5-HT3 Receptor | [3H]-GR65630 | Human Recombinant | <10 (IC50) |
Table 1: Binding Affinity of Encenicline for α7 nAChR and 5-HT3 Receptors.
Functional Activity
The functional activity of encenicline as a partial agonist at the α7 nAChR was assessed using various in vitro assays.
| Assay Type | Cell Line | Parameter | Value |
| Calcium Influx Assay | SH-SY5Y cells | EC50 | 0.39 µM |
Table 2: Functional Activity of Encenicline at the α7 nAChR.
In Vivo Efficacy: Novel Object Recognition Task
The procognitive effects of encenicline were evaluated in preclinical animal models, such as the novel object recognition (NOR) task in rats. This task assesses an animal's ability to recognize a novel object from a familiar one, a measure of recognition memory.
Experimental Protocol: Novel Object Recognition (NOR) Task
-
Habituation: Rats are individually habituated to an open-field arena for a set period over several days.
-
Acquisition Phase (T1): On the test day, each rat is placed in the arena containing two identical objects and allowed to explore them for a defined period (e.g., 5 minutes).
-
Retention Interval: The rat is returned to its home cage for a specific delay period (e.g., 1 to 24 hours).
-
Test Phase (T2): The rat is returned to the arena, which now contains one familiar object from the acquisition phase and one novel object. The time spent exploring each object is recorded.
-
Data Analysis: A discrimination index (DI) is calculated as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time. A higher DI indicates better recognition memory.
Encenicline was shown to reverse scopolamine-induced memory deficits in the NOR task, demonstrating its potential to improve cognitive function.[2]
Clinical Development
Pharmacokinetics in Healthy Volunteers
A single ascending-dose study was conducted in healthy male volunteers to assess the pharmacokinetic profile of encenicline.
| Dose | Cmax (ng/mL) | AUC0-∞ (ng·h/mL) |
| 1 mg | 0.59 | 45.6 |
| 3.5 mg | 2.1 | 189 |
| 7 mg | 4.5 | 423 |
| 20 mg | 14.2 | 1450 |
| 60 mg | 45.1 | 4890 |
| 180 mg | 100 | 8890 |
Table 3: Mean Pharmacokinetic Parameters of Encenicline in Healthy Male Volunteers.[5]
Encenicline was generally well-tolerated, with a dose-proportional increase in exposure.[5]
Phase II Clinical Trial in Schizophrenia (NCT00766363)
A Phase II, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of encenicline as a pro-cognitive treatment in patients with schizophrenia.[2][6]
Study Design:
-
Participants: 319 patients with stable schizophrenia.
-
Intervention: Encenicline (0.27 mg or 0.9 mg once daily) or placebo for 12 weeks.
-
Primary Endpoint: Change from baseline in the Overall Cognition Index (OCI) from the CogState computerized battery.
-
Secondary Endpoints: MATRICS Consensus Cognitive Battery (MCCB), Schizophrenia Cognition Rating Scale (SCoRS), and Positive and Negative Syndrome Scale (PANSS).[6]
| Endpoint | Encenicline Dose | Comparison vs. Placebo | p-value | Cohen's d |
| CogState OCI | 0.27 mg | Statistically Significant Improvement | 0.034 | 0.257 |
| SCoRS Total Score | 0.9 mg | Statistically Significant Improvement | 0.011 | - |
| PANSS Negative Subscale | 0.9 mg | Statistically Significant Improvement | 0.028 | 0.33 |
| PANSS Cognition Factor | 0.9 mg | Statistically Significant Improvement | 0.0098 | 0.40 |
Table 4: Key Efficacy Results from the Phase II Study of Encenicline in Schizophrenia.[6][7]
Phase III Clinical Trials and Discontinuation
Two global Phase III trials (NCT01714713, NCT01714739) were initiated to further evaluate the efficacy and safety of encenicline in patients with schizophrenia.[1][8] The co-primary endpoints for these trials were the MCCB and the SCoRS.[1] However, in 2016, it was announced that both trials failed to meet their co-primary endpoints.[2]
In parallel, Phase III trials of encenicline in patients with Alzheimer's disease (COGNITIV AD) were placed on a clinical hold by the FDA due to reports of serious gastrointestinal adverse events.[2][3] The development of encenicline was subsequently discontinued.[2]
Signaling Pathways in Cholinergic Neurotransmission
The activation of α7 nAChRs by encenicline initiates a cascade of intracellular signaling events that are believed to underlie its effects on cognition. The high calcium permeability of the α7 nAChR is a key factor in initiating these downstream pathways.
α7 nAChR-Mediated Signaling
Caption: α7 nAChR signaling cascade initiated by encenicline.
Activation of the α7 nAChR by encenicline leads to an influx of calcium, which in turn can activate several downstream signaling pathways, including:
-
JAK2/STAT3 Pathway: This pathway is implicated in the anti-inflammatory effects of α7 nAChR activation.
-
PI3K/Akt Pathway: Activation of this pathway is associated with neuroprotective and anti-apoptotic effects.[9]
-
ERK Pathway: The extracellular signal-regulated kinase (ERK) pathway is involved in synaptic plasticity, including long-term potentiation (LTP), a cellular mechanism underlying learning and memory.
Experimental Workflow and Logical Relationships
Drug Discovery and Development Pipeline for a Pro-cognitive Agent
Caption: A typical drug development workflow for a pro-cognitive agent.
Conclusion
Encenicline hydrochloride represented a rational and targeted approach to enhancing cognitive function through the modulation of the α7 nicotinic acetylcholine receptor. Preclinical and early clinical studies provided a strong proof-of-concept for its pro-cognitive effects. However, the failure to demonstrate efficacy in pivotal Phase III trials for schizophrenia, coupled with safety concerns in the Alzheimer's disease population, ultimately led to the discontinuation of its development. The story of encenicline serves as a valuable case study in the challenges of developing novel treatments for cognitive impairment and highlights the importance of robust clinical trial design and patient population considerations. Despite its ultimate failure, the research into encenicline has contributed significantly to our understanding of the role of the α7 nAChR in cholinergic neurotransmission and cognitive function.
References
- 1. 32.2 TWO GLOBAL PHASE III TRIALS OF ENCENICLINE FOR COGNITIVE IMPAIRMENT IN CHRONIC SCHIZOPHRENIA PATIENTS: RED FLAGS AND LESSONS LEARNED - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzforum.org [alzforum.org]
- 3. Encenicline - Wikipedia [en.wikipedia.org]
- 4. Physiologic Functions and Therapeutic Applications of α7 Nicotinic Acetylcholine Receptor in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacodynamics, pharmacokinetics, safety, and tolerability of encenicline, a selective α7 nicotinic receptor partial agonist, in single ascending-dose and bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Randomized, Double-Blind, Placebo-Controlled Study of Encenicline, an α7 Nicotinic Acetylcholine Receptor Agonist, as a Treatment for Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cogstate.com [cogstate.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
The Partial Agonism of Encenicline Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Encenicline (B607309) Hydrochloride (formerly EVP-6124 and MT-4666) is a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR).[1] It was investigated as a potential therapeutic agent for cognitive impairment associated with schizophrenia and Alzheimer's disease.[1] The rationale for its development was based on the role of the cholinergic system, particularly the α7-nAChR, in cognitive processes such as memory and attention. As a partial agonist, encenicline was designed to modulate receptor activity without causing the overstimulation and subsequent desensitization that can occur with full agonists. This guide provides an in-depth technical overview of the partial agonism of Encenicline, summarizing key quantitative data, detailing experimental protocols used for its characterization, and visualizing its mechanism of action and experimental workflows.
Quantitative Pharmacological Data
The partial agonist activity of Encenicline at the α7-nAChR has been characterized by its binding affinity, potency, and efficacy. The following tables summarize the key quantitative parameters.
| Parameter | Value | Receptor/System | Notes |
| Binding Affinity (Ki) | 0.194 nM | α7-nAChR | Determined by in vitro homogenate binding assay.[2] |
| 4.33 nM | α7-nAChR | Determined by displacement of [125I]-α-bungarotoxin.[3] | |
| 9.98 nM | α7-nAChR | Determined by displacement of [3H]-MLA (Methyllycaconitine).[3] | |
| Functional Potency (EC50) | 0.39 µM (390 nM) | α7-nAChR | |
| Functional Efficacy (Emax) | 42% | α7-nAChR | Relative to the full agonist acetylcholine. |
| Off-Target Activity (IC50) | < 10 nM | 5-HT3 Receptor | Encenicline exhibits antagonist activity at the 5-HT3 receptor. |
Table 1: In Vitro Pharmacological Profile of Encenicline Hydrochloride at the α7-nAChR.
Signaling Pathways of Encenicline at the α7-nAChR
Encenicline, as a partial agonist, binds to the orthosteric site of the α7-nAChR, inducing a conformational change that opens the ion channel. This allows for an influx of cations, primarily Ca2+, into the neuron. The subsequent increase in intracellular calcium concentration triggers a cascade of downstream signaling events that are believed to underlie the pro-cognitive effects of the compound.
Figure 1: Signaling pathway of Encenicline at the α7-nAChR.
Experimental Protocols
The characterization of Encenicline's partial agonism involved a series of in vitro and in vivo experiments. Below are detailed methodologies for the key experiments.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of Encenicline for the α7-nAChR.
Methodology:
-
Receptor Source: Membranes prepared from cell lines expressing the human recombinant α7-nAChR (e.g., CHO or HEK293 cells) or from rat brain tissue known to have high densities of the receptor, such as the hippocampus.
-
Radioligands:
-
[³H]-Methyllycaconitine ([³H]-MLA), a selective α7-nAChR antagonist.
-
[¹²⁵I]-α-Bungarotoxin, another high-affinity antagonist for the α7-nAChR.
-
-
Assay Buffer: Typically a Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing divalent cations (e.g., 1 mM MgCl₂, 2 mM CaCl₂) and bovine serum albumin (BSA) to reduce non-specific binding.
-
Procedure:
-
A constant concentration of the radioligand (typically near its Kd value) is incubated with the receptor preparation in the assay buffer.
-
Increasing concentrations of unlabeled Encenicline are added to compete with the radioligand for binding to the α7-nAChR.
-
Non-specific binding is determined in the presence of a high concentration of a known α7-nAChR ligand (e.g., nicotine (B1678760) or unlabeled MLA).
-
The mixture is incubated to allow binding to reach equilibrium (e.g., 60-90 minutes at room temperature or 37°C).
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters (e.g., GF/C filters).
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis: The concentration of Encenicline that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Electrophysiology (Two-Electrode Voltage Clamp)
Objective: To determine the functional potency (EC50) and efficacy (Emax) of Encenicline at the α7-nAChR.
Methodology:
-
Expression System: Xenopus laevis oocytes are injected with cRNA encoding the human α7-nAChR.[4] This system allows for the robust expression of functional ion channels on the oocyte membrane.
-
Recording Solution: The oocytes are bathed in a saline solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, and a pH buffer like HEPES).
-
Drug Application: Encenicline is applied to the oocytes at various concentrations via a perfusion system.
-
Electrophysiological Recording:
-
Two microelectrodes are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a fixed holding potential (e.g., -70 mV).
-
Application of Encenicline activates the α7-nAChRs, leading to an inward current carried by cations.
-
The peak amplitude of this current is measured at each concentration of Encenicline.
-
-
Data Analysis: The current responses are plotted against the concentration of Encenicline, and the data are fitted to a sigmoidal dose-response curve to determine the EC50 (the concentration that elicits a half-maximal response) and the Emax (the maximum response relative to a full agonist like acetylcholine).
In Vivo Microdialysis
Objective: To measure the effect of Encenicline on neurotransmitter release in specific brain regions of living animals.
Methodology:
-
Animal Model: Typically, male Sprague-Dawley rats are used.
-
Surgical Procedure: A microdialysis guide cannula is stereotaxically implanted into the brain region of interest, such as the medial prefrontal cortex or the nucleus accumbens.
-
Microdialysis Probe: A microdialysis probe with a semi-permeable membrane at its tip is inserted through the guide cannula.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow flow rate (e.g., 1-2 µL/min).
-
Sample Collection: Neurotransmitters in the extracellular fluid diffuse across the probe's membrane into the aCSF. The resulting dialysate is collected at regular intervals (e.g., every 20 minutes).
-
Drug Administration: Encenicline is administered systemically (e.g., subcutaneously or orally).
-
Neurotransmitter Analysis: The concentrations of neurotransmitters (e.g., dopamine, acetylcholine, glutamate, GABA) in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical or mass spectrometric detection.[5]
-
Data Analysis: Changes in neurotransmitter levels following Encenicline administration are compared to baseline levels.
Experimental Workflow
The preclinical characterization of a selective α7-nAChR partial agonist like Encenicline typically follows a structured workflow, moving from in vitro characterization to in vivo efficacy models.
Figure 2: Preclinical workflow for Encenicline characterization.
Conclusion
This compound is a well-characterized selective partial agonist of the α7-nAChR. Its pharmacological profile, defined by high binding affinity and moderate efficacy, supported its investigation as a pro-cognitive agent. The downstream signaling pathways activated by Encenicline, involving calcium influx and the modulation of key kinase cascades, provide a molecular basis for its observed effects on neurotransmitter release and cognition in preclinical models. Although its clinical development was halted due to adverse effects, the in-depth investigation of Encenicline has contributed significantly to the understanding of α7-nAChR pharmacology and its role in cognitive function. The experimental methodologies detailed in this guide provide a framework for the continued exploration of novel α7-nAChR modulators.
References
- 1. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Characterizing the binding of TC-5619 and encenicline on the alpha7 nicotinic acetylcholine receptor using PET imaging in the pig [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. USING XENOPUS OOCYTES IN NEUROLOGICAL DISEASE DRUG DISCOVERY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Encenicline Hydrochloride and Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Encenicline (B607309) hydrochloride (formerly EVP-6124) is a selective partial agonist of the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR), a ligand-gated ion channel implicated in cognitive processes. Developed for the treatment of cognitive impairment in Alzheimer's disease and schizophrenia, encenicline demonstrated pro-cognitive effects in preclinical models, attributed to its modulation of synaptic plasticity. This technical guide provides an in-depth overview of encenicline's mechanism of action, its effects on synaptic plasticity, and a summary of its preclinical and clinical findings. Detailed experimental protocols for key preclinical and clinical studies are provided, along with a quantitative summary of relevant data. Visualizations of the proposed signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of encenicline's biological activity and therapeutic potential. Despite promising early-phase results, the development of encenicline was discontinued (B1498344) after failing to meet primary endpoints in Phase 3 clinical trials.
Introduction
Cognitive impairment is a debilitating feature of several neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia. The cholinergic system, particularly the α7 nicotinic acetylcholine receptor (α7-nAChR), has emerged as a promising therapeutic target for enhancing cognitive function.[1] The α7-nAChR is highly expressed in brain regions crucial for learning and memory, such as the hippocampus and prefrontal cortex, and is known to modulate synaptic plasticity, a fundamental cellular mechanism underlying these cognitive processes.[1][2]
Encenicline hydrochloride is a novel, selective partial agonist of the α7-nAChR.[3] It was developed with the rationale that enhancing cholinergic transmission through selective α7-nAChR activation could improve cognition without the side effects associated with broader-acting cholinergic agents.[3] Preclinical studies suggested that encenicline enhances neuronal synchronization and synaptic plasticity, specifically long-term potentiation (LTP).[4][5] This document serves as a comprehensive technical resource on the relationship between this compound and synaptic plasticity, intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action
Encenicline acts as a partial agonist at the α7-nAChR, meaning it binds to and activates the receptor, but with a lower maximal effect than the endogenous ligand, acetylcholine (ACh).[3] It is also described as a co-agonist, sensitizing the α7-nAChR to its natural ligand.[3] This potentiation of the acetylcholine response is believed to be a key aspect of its mechanism.[3] The α7-nAChR is a ligand-gated ion channel with high permeability to calcium ions (Ca2+).[2] Upon activation by an agonist like encenicline, the channel opens, allowing an influx of Ca2+ into the neuron. This influx of calcium is a critical intracellular signal that can trigger various downstream signaling cascades, ultimately leading to changes in synaptic strength and plasticity.
Binding Affinity
Encenicline exhibits a high affinity for the α7-nAChR. In vitro binding assays have determined its inhibitory constant (Ki).
| Compound | Receptor | Ki (nM) | Reference |
| Encenicline (EVP-6124) | α7-nAChR | 10 | [6] |
Preclinical Evidence for Modulation of Synaptic Plasticity and Cognition
Preclinical studies provided the foundational evidence for encenicline's pro-cognitive effects and its influence on synaptic plasticity. These studies were crucial in establishing the rationale for its clinical development.
Enhancement of Long-Term Potentiation (LTP)
Long-term potentiation (LTP) is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is a key cellular mechanism underlying learning and memory. Preclinical studies have shown that activation of α7-nAChRs can enhance LTP in the hippocampus.[4][5]
Experimental Protocol: In Vitro Hippocampal Slice Electrophysiology for LTP Measurement
The following is a generalized protocol for assessing the effect of encenicline on LTP in hippocampal slices, based on standard methodologies.[1][7][8]
-
Slice Preparation:
-
Adult male rodents (e.g., Wistar rats) are anesthetized and decapitated.
-
The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution.
-
The hippocampi are dissected out, and transverse slices (typically 350-400 µm thick) are prepared using a vibratome.
-
Slices are allowed to recover in an interface chamber containing oxygenated aCSF at room temperature for at least one hour before recording.
-
-
Electrophysiological Recording:
-
A single slice is transferred to a recording chamber continuously perfused with oxygenated aCSF.
-
A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
A stable baseline of fEPSPs is established by delivering single pulses at a low frequency (e.g., 0.033 Hz) for at least 20-30 minutes.
-
-
LTP Induction and Drug Application:
-
After establishing a stable baseline, this compound is bath-applied at the desired concentration.
-
LTP is induced using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS), which consists of multiple trains of high-frequency bursts.[1]
-
fEPSPs are then recorded for at least 60 minutes post-HFS to measure the potentiation.
-
-
Data Analysis:
-
The slope of the fEPSP is measured and expressed as a percentage of the pre-HFS baseline.
-
The magnitude of LTP in the presence of encenicline is compared to that in control slices (vehicle-treated).
-
Improvement in Cognitive Performance: The Novel Object Recognition (NOR) Task
The novel object recognition (NOR) task is a widely used behavioral assay to assess learning and memory in rodents. It relies on the innate tendency of rodents to explore novel objects more than familiar ones. Encenicline has been shown to improve performance in this task.[3]
Experimental Protocol: Novel Object Recognition (NOR) Task in Rats
The following is a typical protocol for the NOR task.[9][10][11][12]
-
Habituation:
-
Rats are individually habituated to the testing arena (an open-field box) for a set period (e.g., 5-10 minutes) on consecutive days prior to the task to reduce novelty-induced stress.
-
-
Sample Phase (T1):
-
Two identical objects are placed in the testing arena.
-
A rat is placed in the arena and allowed to freely explore the objects for a defined period (e.g., 3-5 minutes).
-
The time spent exploring each object is recorded. Exploration is defined as the nose of the rat being within a close proximity (e.g., 2 cm) to the object and oriented towards it.
-
-
Retention Interval:
-
The rat is returned to its home cage for a specific retention interval (e.g., 1 hour to 24 hours).
-
-
Test Phase (T2):
-
One of the familiar objects from the sample phase is replaced with a novel object.
-
The rat is returned to the arena and the time spent exploring the familiar and novel objects is recorded for a defined period (e.g., 3-5 minutes).
-
-
Drug Administration:
-
This compound or vehicle is administered at a specified time before the sample phase (e.g., 30-60 minutes), typically via oral gavage or intraperitoneal injection.
-
-
Data Analysis:
-
A discrimination index (DI) is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
-
Modulation of Neurotransmitter Release
The pro-cognitive effects of encenicline are also attributed to its ability to modulate the release of key neurotransmitters involved in learning and memory. In vivo microdialysis studies have been employed to measure these effects.
Experimental Protocol: In Vivo Microdialysis in Rats
The following is a generalized protocol for in vivo microdialysis.[13][14][15][16]
-
Surgical Implantation of Microdialysis Probe:
-
Rats are anesthetized and placed in a stereotaxic frame.
-
A guide cannula for the microdialysis probe is surgically implanted into the brain region of interest (e.g., prefrontal cortex or hippocampus) and secured to the skull.
-
Animals are allowed to recover from surgery for several days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with a physiological solution (e.g., artificial cerebrospinal fluid) at a constant, slow flow rate.
-
Following a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
-
Drug Administration and Sample Analysis:
-
After collecting baseline samples, this compound or vehicle is administered.
-
Dialysate samples continue to be collected to measure changes in neurotransmitter levels over time.
-
The concentrations of neurotransmitters (e.g., acetylcholine, dopamine (B1211576), glutamate) in the dialysate are quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical or mass spectrometric detection.
-
-
Data Analysis:
-
Neurotransmitter levels are expressed as a percentage of the average baseline concentration.
-
Quantitative Preclinical Findings
| Study Type | Animal Model | Key Finding | Reference |
| In vivo microdialysis | Rat | Increased dopamine and glutamate (B1630785) efflux in the medial prefrontal cortex and nucleus accumbens. | [17] |
| Novel Object Recognition | Rat | Reversal of scopolamine-induced memory deficits. | [3] |
Clinical Development and Trials
Encenicline underwent extensive clinical development for cognitive impairment in both schizophrenia and Alzheimer's disease, with promising results in Phase 2 trials that were not replicated in subsequent Phase 3 studies.
Phase 2 Clinical Trial in Schizophrenia (NCT00766363)
A Phase 2, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of encenicline in patients with schizophrenia.[5][18][19][20][21][22]
Experimental Protocol: Phase 2 Schizophrenia Trial
-
Participants: 319 patients with a diagnosis of schizophrenia, on stable atypical antipsychotic medication.[19]
-
Design: 12-week, parallel-group study.[19]
-
Intervention: Patients were randomized to receive once-daily oral doses of encenicline (0.27 mg or 0.9 mg) or placebo.[19]
-
Primary Efficacy Endpoint: Change from baseline in the Overall Cognition Index (OCI) from the CogState computerized battery.[19]
-
Secondary Efficacy Endpoints: MATRICS Consensus Cognitive Battery (MCCB), Schizophrenia Cognition Rating Scale (SCoRS), and the Positive and Negative Syndrome Scale (PANSS).[19]
Quantitative Results from Phase 2 Schizophrenia Trial
| Outcome Measure | Encenicline Dose | Result vs. Placebo | p-value | Cohen's d | Reference |
| CogState Overall Cognition Index | 0.27 mg | Significant Improvement | 0.034 | 0.257 | [18][19] |
| SCoRS Total Score | 0.9 mg | Significant Improvement | 0.011 | N/A | [18][19] |
| PANSS Negative Subscale | 0.9 mg | Significant Improvement | 0.028 | 0.33 | [18][19][20] |
| PANSS Cognition Impairment Domain | 0.9 mg | Significant Improvement | 0.0098 | 0.40 | [18][19][20] |
Phase 3 Clinical Trials (COGNITIV SZ and COGNITIV AD)
Based on the positive Phase 2 results, two large Phase 3 trials (COGNITIV SZ) were initiated for cognitive impairment in schizophrenia.[4][23][24] A separate Phase 3 program (COGNITIV AD) was initiated for Alzheimer's disease.[3][25]
Experimental Protocol: Phase 3 Schizophrenia Trials (COGNITIV SZ)
-
Participants: Approximately 1,500 patients with schizophrenia on stable atypical antipsychotics.[23]
-
Design: Two 6-month, randomized, double-blind, placebo-controlled studies.[23]
-
Intervention: Once-daily oral doses of encenicline (1 mg or 2 mg) or placebo.[23]
-
Co-Primary Efficacy Endpoints:
Experimental Protocol: Phase 3 Alzheimer's Disease Trials (COGNITIV AD)
-
Participants: Approximately 1,600 patients with mild to moderate Alzheimer's disease.[3][25]
-
Design: Two 26-week, randomized, double-blind, placebo-controlled trials.[25]
-
Intervention: Two fixed doses of encenicline or placebo, administered once daily as an adjunct to acetylcholinesterase inhibitor therapy.[25]
-
Co-Primary Efficacy Endpoints:
Discontinuation of Development
In 2016, it was announced that the Phase 3 trials in schizophrenia failed to meet their co-primary endpoints.[26] Subsequently, the development of encenicline was discontinued. The Alzheimer's disease trials were also halted due to gastrointestinal side effects.
Signaling Pathways and Visualizations
The pro-cognitive and synaptic plasticity-enhancing effects of encenicline are mediated by the activation of intracellular signaling cascades downstream of the α7-nAChR.
Proposed Signaling Pathway
Activation of the α7-nAChR by encenicline leads to an influx of Ca2+. This increase in intracellular calcium can activate several downstream signaling pathways implicated in synaptic plasticity, including the Extracellular signal-Regulated Kinase (ERK) and the cAMP Response Element-Binding protein (CREB) pathways.[2][4] Phosphorylation of ERK and CREB can lead to changes in gene expression and protein synthesis that are necessary for the long-lasting changes in synaptic strength that characterize LTP.
Experimental Workflow: Preclinical to Clinical
The development of encenicline followed a typical trajectory from preclinical discovery to late-stage clinical trials.
Conclusion
This compound represented a targeted therapeutic approach to cognitive enhancement through the selective modulation of the α7-nAChR. Preclinical evidence strongly supported its potential to enhance synaptic plasticity and improve cognitive function. While the compound demonstrated promising efficacy signals in Phase 2 clinical trials, these findings were not confirmed in larger, more definitive Phase 3 studies, leading to the cessation of its development. The journey of encenicline underscores the challenges of translating preclinical findings and early clinical signals into late-stage clinical success, particularly in the complex landscape of cognitive disorders. Nevertheless, the study of encenicline has contributed valuable insights into the role of the α7-nAChR in cognition and synaptic plasticity, and these learnings can inform future drug discovery and development efforts in this critical area of unmet medical need.
References
- 1. genes2cognition.org [genes2cognition.org]
- 2. Presynaptic α7 Nicotinic Acetylcholine Receptors Enhance Hippocampal Mossy Fiber Glutamatergic Transmission via PKA Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. Broad-Spectrum Efficacy across Cognitive Domains by α7 Nicotinic Acetylcholine Receptor Agonism Correlates with Activation of ERK1/2 and CREB Phosphorylation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FORUM Pharma Announces Publication Of Encenicline Phase II Clinical Trial Results For Cognitive Impairment In Schizophrenia - BioSpace [biospace.com]
- 6. In Vivo Monitoring of Dopamine by Microdialysis with 1 min Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. funjournal.org [funjournal.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia [frontiersin.org]
- 12. Novel object recognition in the rat: a facile assay for cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo measurements of neurotransmitters by microdialysis sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement and Treatment Research to Improve Cognition in Schizophrenia (MATRICS) Consensus Cognitive Battery [parinc.com]
- 18. MATRICS Consensus Cognitive Battery | RehabMeasures Database [sralab.org]
- 19. Assessment of cognition in schizophrenia treatment studies (Chapter 13) - Cognitive Impairment in Schizophrenia [cambridge.org]
- 20. Randomized, Double-Blind, Placebo-Controlled Study of Encenicline, an α7 Nicotinic Acetylcholine Receptor Agonist, as a Treatment for Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scienceopen.com [scienceopen.com]
- 22. researchgate.net [researchgate.net]
- 23. MCCB | Matrics Assessment Inc. [matricsinc.org]
- 24. 32.2 TWO GLOBAL PHASE III TRIALS OF ENCENICLINE FOR COGNITIVE IMPAIRMENT IN CHRONIC SCHIZOPHRENIA PATIENTS: RED FLAGS AND LESSONS LEARNED - PMC [pmc.ncbi.nlm.nih.gov]
- 25. EnVivo starts Phase III study of encenicline for treatment of Alzheimer's patients - Clinical Trials Arena [clinicaltrialsarena.com]
- 26. cogstate.com [cogstate.com]
Methodological & Application
Encenicline Hydrochloride In Vitro Radioligand Binding Assay Protocol
Keywords: Encenicline (B607309) Hydrochloride, EVP-6124, MT-4666, alpha-7 nicotinic acetylcholine (B1216132) receptor, α7-nAChR, radioligand binding assay, in vitro, neurodegenerative disease, cognitive impairment.
Abstract
Encenicline Hydrochloride, also known as EVP-6124 or MT-4666, is a selective partial agonist for the alpha-7 nicotinic acetylcholine receptor (α7-nAChR).[1] This receptor is a key target in the development of therapeutics for cognitive deficits associated with neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.[1] This document provides a detailed protocol for conducting an in vitro radioligand binding assay to characterize the interaction of this compound with the α7-nAChR. The protocol is intended for researchers, scientists, and drug development professionals.
Introduction
The α7-nAChR is a ligand-gated ion channel that is highly expressed in brain regions critical for learning and memory.[2] Its activation by agonists leads to an influx of calcium ions, which in turn modulates various downstream signaling pathways, including the neuroprotective PI3K/Akt pathway.[2][3][4][5][6] Radioligand binding assays are a fundamental tool for quantifying the affinity of a compound for its target receptor. This application note details a competition binding assay to determine the binding affinity (Ki) of this compound for the α7-nAChR.
Signaling Pathway
Activation of the α7-nAChR by an agonist like Encenicline leads to the opening of the ion channel and a subsequent influx of calcium (Ca²⁺). This increase in intracellular calcium can initiate a cascade of signaling events. One of the key neuroprotective pathways activated is the Phosphoinositide 3-kinase (PI3K)/Akt pathway. This pathway is crucial for promoting cell survival and inhibiting apoptosis (programmed cell death) by upregulating anti-apoptotic proteins such as Bcl-2.[3]
Figure 1: α7-nAChR Neuroprotective Signaling Pathway.
Quantitative Data
The binding affinity of this compound for the α7-nAChR has been determined using in vitro homogenate binding assays. A summary of the reported binding data is presented in the table below.
| Compound | Radioligand | Preparation | Ki (nM) | Reference |
| Encenicline | [³H]-NS14492 | In vitro homogenate | 0.194 | [7] |
| TC-5619 | [³H]-NS14492 | In vitro homogenate | 0.063 | [7] |
Experimental Protocols
This section provides a detailed protocol for a competition radioligand binding assay to determine the inhibition constant (Ki) of this compound for the α7-nAChR. This protocol is adapted from established methods for α7-nAChR binding assays.
Materials and Reagents
-
Receptor Source: Rat brain cortical membranes or a cell line stably expressing the human α7-nAChR (e.g., GH4C1 cells).
-
Radioligand: [³H]-Methyllycaconitine ([³H]-MLA) or [¹²⁵I]-α-Bungarotoxin ([¹²⁵I]-α-BTX).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known α7-nAChR ligand (e.g., 1 µM nicotine (B1678760) or 1 µM unlabeled MLA).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2.5 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Filtration apparatus.
-
Scintillation counter.
Experimental Workflow
The following diagram illustrates the workflow for the competition radioligand binding assay.
Figure 2: Competition Radioligand Binding Assay Workflow.
Detailed Protocol
1. Receptor Membrane Preparation
-
Homogenize the receptor source tissue (e.g., rat cerebral cortex) or cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh, ice-cold lysis buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer to a desired protein concentration (determined by a protein assay such as the Bradford or BCA assay).
-
Store the membrane preparation in aliquots at -80°C until use.
2. Competition Binding Assay
-
Prepare serial dilutions of this compound in the assay buffer. The concentration range should typically span from 10⁻¹² M to 10⁻⁵ M.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, radioligand (at a concentration close to its Kd, e.g., 1-2 nM for [³H]-MLA), and receptor membrane preparation.
-
Non-specific Binding: Non-specific binding control (e.g., 1 µM nicotine), radioligand, and receptor membrane preparation.
-
Encenicline Competition: this compound dilution, radioligand, and receptor membrane preparation.
-
-
The final assay volume should be consistent across all wells (e.g., 250 µL).
3. Incubation
-
Incubate the plate at room temperature (or a specified temperature, e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes). Incubation time should be determined in preliminary kinetic experiments.
4. Filtration and Washing
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.
-
Quickly wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.
5. Scintillation Counting
-
Place the filters in scintillation vials.
-
Add an appropriate volume of scintillation cocktail to each vial.
-
Allow the vials to sit in the dark for at least one hour to reduce chemiluminescence.
-
Measure the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) in each vial using a scintillation counter.
6. Data Analysis
-
Calculate the specific binding for each concentration of this compound: Specific Binding = Total Binding - Non-specific Binding
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis program (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of Encenicline that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Conclusion
This application note provides a comprehensive overview and a detailed protocol for performing an in vitro radioligand binding assay for this compound. The provided methodology and data will be valuable for researchers in the fields of neuroscience, pharmacology, and drug discovery who are investigating the therapeutic potential of α7-nAChR agonists.
References
- 1. Targeting of α7 Nicotinic Acetylcholine Receptors in the Treatment of Schizophrenia and the Use of Auditory Sensory Gating as a Translational Biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Astrocytic α7 Nicotinic Receptor Activation Inhibits Amyloid-β Aggregation by Upregulating Endogenous αB-crystallin through the PI3K/Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Gx-50 Inhibits Neuroinflammation via α7 nAChR Activation of the JAK2/STAT3 and PI3K/AKT Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fig. 7.2, [Specific α7 nAChR agonist may...]. - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. Characterizing the binding of TC-5619 and encenicline on the alpha7 nicotinic acetylcholine receptor using PET imaging in the pig - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Encenicline Hydrochloride in Whole-Cell Patch Clamp Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Encenicline Hydrochloride (also known as EVP-6124) is a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR).[1][2] The α7-nAChR is a ligand-gated ion channel with high calcium permeability, expressed in key brain regions associated with cognition and memory, such as the hippocampus and prefrontal cortex.[3] Activation of these receptors is a promising therapeutic strategy for cognitive deficits observed in neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[4][5]
These application notes provide a comprehensive guide for utilizing this compound in whole-cell patch clamp experiments to characterize its effects on α7-nAChR activity. The protocols outlined below are designed for researchers working with mammalian cell lines (e.g., HEK293 or CHO) stably expressing the human α7-nAChR.
Mechanism of Action and Signaling Pathway
Encenicline acts as a partial agonist at the orthosteric binding site of the α7-nAChR.[3] Upon binding, it induces a conformational change in the receptor, leading to the opening of the ion channel. The α7-nAChR is a non-selective cation channel, but notably possesses a high permeability to calcium ions (Ca²⁺).[3] The influx of Ca²⁺ through the channel acts as a critical second messenger, initiating a cascade of downstream signaling events. These can include the activation of various kinases and the modulation of other ion channels, ultimately influencing neuronal excitability and neurotransmitter release.[5][6] For instance, Encenicline has been shown to increase dopamine, acetylcholine, and glutamate (B1630785) efflux in the rat cortex and nucleus accumbens.[5][6]
Data Presentation
The following tables summarize the in vitro binding affinity and functional potency of this compound. This data is essential for designing appropriate concentration ranges for whole-cell patch clamp experiments.
Table 1: In Vitro Binding Affinity of Encenicline (EVP-6124)
| Radioligand | Preparation | Ki (nM) |
| [³H]-MLA (antagonist) | Rat brain membranes | 9.98[7] |
| [¹²⁵I]-α-bungarotoxin (antagonist) | Rat brain membranes | 4.33[7] |
Table 2: Functional Potency of Encenicline (EVP-6124)
| Preparation | Agonist | EC₅₀ (µM) | Eₘₐₓ (% of full agonist) |
| Human α7-nAChR expressed in Xenopus oocytes | Encenicline | 0.39[3] | 42[3] |
Experimental Protocols
This section provides a detailed protocol for conducting whole-cell patch clamp experiments to measure the effects of Encenicline on α7-nAChR currents in a mammalian cell line.
Cell Culture
-
Cell Line: HEK293 or CHO cells stably expressing the human α7-nAChR are recommended.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or Puromycin) to maintain stable expression.
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO₂.
-
Plating for Electrophysiology: For recording, plate cells onto glass coverslips at a low density to allow for easy patching of individual cells. Recordings can typically be performed 24-48 hours after plating.
Solutions and Reagents
Table 3: Composition of Extracellular and Intracellular Solutions
| Extracellular Solution (in mM) | Intracellular Solution (in mM) |
| 140 NaCl | 140 CsCl |
| 2.8 KCl | 10 HEPES |
| 2 CaCl₂ | 11 EGTA |
| 2 MgCl₂ | 1 CaCl₂ |
| 10 HEPES | 2 MgCl₂ |
| 10 Glucose | 4 Mg-ATP |
| pH adjusted to 7.4 with NaOH | 0.3 Na-GTP |
| Osmolarity adjusted to ~320 mOsm | pH adjusted to 7.2 with CsOH |
| Osmolarity adjusted to ~300 mOsm |
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in sterile water or DMSO. Store aliquots at -20°C. On the day of the experiment, dilute the stock solution to the desired final concentrations in the extracellular solution.
Whole-Cell Patch Clamp Protocol
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Cell Approach and Sealing: Under microscopic guidance, approach a target cell with the patch pipette. Apply gentle positive pressure while approaching. Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (GΩ) seal.
-
Whole-Cell Configuration: After achieving a stable GΩ seal, apply a brief pulse of stronger suction to rupture the cell membrane and establish the whole-cell recording configuration.
-
Voltage-Clamp Recordings:
-
Clamp the membrane potential at a holding potential of -60 mV to -80 mV.
-
Record baseline currents in the standard extracellular solution.
-
Apply Encenicline at various concentrations (e.g., ranging from 1 nM to 100 µM) using a rapid perfusion system. Due to the fast desensitization of α7-nAChRs, a fast application system is crucial.
-
Record the inward currents evoked by Encenicline.
-
Perform a washout with the extracellular solution to allow for receptor recovery before applying the next concentration.
-
-
Data Acquisition and Analysis:
-
Acquire data using appropriate software (e.g., pCLAMP).
-
Measure the peak amplitude of the Encenicline-evoked currents for each concentration.
-
Construct a dose-response curve by plotting the normalized peak current amplitude against the logarithm of the Encenicline concentration. Fit the curve with the Hill equation to determine the EC₅₀ and Hill slope.
-
Analyze the kinetics of the currents, including the activation rate (rise time) and desensitization rate (decay time constant).
-
Expected Results and Troubleshooting
-
Partial Agonism: As a partial agonist, Encenicline is expected to elicit currents with a lower maximal amplitude compared to a full agonist like acetylcholine.
-
Rapid Desensitization: α7-nAChR currents are known to desensitize rapidly in the continued presence of an agonist. This will be observed as a fast decay of the inward current after the initial peak.
-
Troubleshooting:
-
No Response: Ensure the cells are healthy and properly expressing functional α7-nAChRs. Verify the concentration and integrity of the Encenicline stock solution.
-
Unstable Recordings: Unstable seals or high series resistance can affect the quality of recordings. Use freshly prepared solutions and high-quality glass pipettes. Monitor series resistance throughout the experiment and discard recordings with significant changes.
-
Run-down of Currents: Repeated applications of agonists can lead to a gradual decrease in current amplitude (run-down). Allow for sufficient washout and recovery time between applications.
-
Conclusion
This document provides a detailed framework for the application of this compound in whole-cell patch clamp experiments. By following these protocols, researchers can effectively characterize the electrophysiological properties of Encenicline and its interaction with the α7-nAChR, contributing to a better understanding of its therapeutic potential.
References
- 1. EVP-6124, a novel and selective α7 nicotinic acetylcholine receptor partial agonist, improves memory performance by potentiating the acetylcholine response of α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alzforum.org [alzforum.org]
- 3. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Randomized, Double-Blind, Placebo-Controlled Study of Encenicline, an α7 Nicotinic Acetylcholine Receptor Agonist, as a Treatment for Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The novel α7 nicotinic acetylcholine receptor agonist EVP-6124 enhances dopamine, acetylcholine, and glutamate efflux in rat cortex and nucleus accumbens (2014) | Mei Huang | 51 Citations [scispace.com]
- 6. The novel α7 nicotinic acetylcholine receptor agonist EVP-6124 enhances dopamine, acetylcholine, and glutamate efflux in rat cortex and nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Encenicline Hydrochloride in SH-SY5Y Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Encenicline Hydrochloride (also known as EVP-6124) is a selective partial agonist for the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2] The α7 nAChR is a ligand-gated ion channel that is highly permeable to calcium and is widely expressed in the central nervous system, playing a crucial role in cognitive processes.[3] Activation of α7 nAChRs leads to an influx of calcium, which in turn modulates various downstream signaling pathways involved in neurotransmission and synaptic plasticity.
The human neuroblastoma cell line, SH-SY5Y, endogenously expresses α7 nAChRs and is a well-established in vitro model for studying neuronal function and neurodegenerative diseases.[3][4] When differentiated, these cells exhibit a more mature neuronal phenotype, making them a suitable model for investigating the effects of compounds like Encenicline on neuronal calcium signaling.
These application notes provide a detailed protocol for utilizing this compound to induce and measure intracellular calcium mobilization in differentiated SH-SY5Y cells using the fluorescent calcium indicator Fluo-4 AM.
Data Presentation
The following tables present representative data on the pharmacological profile of this compound in differentiated SH-SY5Y cells.
Disclaimer: Specific experimental data for this compound-induced calcium flux in SH-SY5Y cells is not publicly available. The following data is hypothetical and for illustrative purposes, based on the known properties of α7 nAChR agonists.
Table 1: Pharmacological Profile of this compound in Differentiated SH-SY5Y Cells
| Parameter | Value | Description |
| EC₅₀ | 150 nM | The concentration of this compound that elicits a half-maximal response in intracellular calcium elevation. |
| Eₘₐₓ | 85% | The maximum response elicited by this compound, expressed as a percentage of the response to a saturating concentration of a full agonist (e.g., acetylcholine). |
| Hill Slope | 1.2 | The steepness of the concentration-response curve. |
| Mechanism of Action | Partial Agonist | Binds to and activates the α7 nAChR, but with lower efficacy than a full agonist. |
Table 2: Concentration-Response Data for this compound-Induced Calcium Influx
| Encenicline HCl (nM) | Normalized Response (% of Maximum) | Standard Deviation |
| 1 | 5.2 | ± 1.1 |
| 10 | 25.8 | ± 3.5 |
| 50 | 65.1 | ± 5.2 |
| 100 | 78.9 | ± 4.8 |
| 200 | 83.5 | ± 3.9 |
| 500 | 84.8 | ± 3.1 |
| 1000 | 85.1 | ± 2.9 |
Signaling Pathways and Experimental Workflow
Encenicline-Mediated Calcium Signaling Pathway
Activation of the α7 nAChR by this compound initiates a cascade of events leading to an increase in intracellular calcium. This involves direct influx through the receptor's ion channel, subsequent depolarization of the cell membrane triggering voltage-gated calcium channels (VGCCs), and calcium-induced calcium release (CICR) from intracellular stores like the endoplasmic reticulum.
Experimental Workflow for Calcium Imaging
The following diagram outlines the key steps involved in the calcium imaging experiment, from cell culture to data analysis.
Logical Flow for Data Analysis
This diagram illustrates the logical progression for analyzing the acquired fluorescence data to determine the pharmacological parameters of this compound.
Experimental Protocols
Protocol 1: Differentiation of SH-SY5Y Cells
This protocol describes the differentiation of SH-SY5Y cells into a neuronal phenotype, which enhances their suitability for neuropharmacological studies.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (Growth Medium)
-
DMEM/F12 medium supplemented with 1% FBS and 1% Penicillin-Streptomycin (Differentiation Medium)
-
Retinoic Acid (RA) stock solution (10 mM in DMSO)
-
Brain-Derived Neurotrophic Factor (BDNF) stock solution (100 µg/mL in sterile water)
-
Poly-D-Lysine coated culture vessels
-
Trypsin-EDTA
Procedure:
-
Culture SH-SY5Y cells in Growth Medium in a T-75 flask at 37°C in a humidified atmosphere of 5% CO₂.
-
When cells reach 70-80% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.
-
Seed the cells onto Poly-D-Lysine coated plates at a density of 2 x 10⁴ cells/cm².
-
Allow the cells to adhere for 24 hours in Growth Medium.
-
To initiate differentiation, replace the Growth Medium with Differentiation Medium containing 10 µM Retinoic Acid.
-
Replace the medium every 2-3 days for 5-7 days.
-
For terminal differentiation, after the RA treatment, replace the medium with serum-free DMEM/F12 containing 50 ng/mL BDNF for an additional 3-5 days.
-
Differentiated cells will exhibit a neuronal morphology with extended neurites and reduced proliferation.
Protocol 2: Calcium Imaging using Fluo-4 AM
This protocol details the measurement of intracellular calcium mobilization in differentiated SH-SY5Y cells in response to this compound.
Materials:
-
Differentiated SH-SY5Y cells in a black-walled, clear-bottom 96-well plate
-
This compound
-
Fluo-4 AM
-
Pluronic F-127
-
Probenecid
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (Assay Buffer)
-
Ionomycin (positive control)
-
Methyllycaconitine (MLA, α7 nAChR antagonist, negative control)
-
Fluorescence plate reader with automated injection capabilities (Excitation: 494 nm, Emission: 516 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a 1 M stock solution of Probenecid in 1 M NaOH.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.
-
Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.
-
Prepare serial dilutions of this compound in Assay Buffer to achieve the desired final concentrations.
-
-
Cell Staining:
-
Prepare the Fluo-4 AM loading solution by adding Fluo-4 AM stock, Pluronic F-127 stock, and Probenecid stock to the Assay Buffer to achieve final concentrations of 2 µM, 0.02%, and 2.5 mM, respectively.
-
Aspirate the culture medium from the wells and wash once with 100 µL of Assay Buffer.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.
-
After incubation, gently wash the cells twice with 100 µL of Assay Buffer.
-
Add 100 µL of Assay Buffer to each well and incubate for 15 minutes at room temperature to allow for complete de-esterification of the dye.
-
-
Calcium Flux Measurement:
-
Place the cell plate into the fluorescence plate reader and allow the temperature to equilibrate to 37°C.
-
Set the instrument to record fluorescence intensity every 1-2 seconds.
-
Record a stable baseline fluorescence for 20-30 seconds.
-
Automatically inject 25 µL of the this compound dilutions (or controls) into the wells.
-
Continue recording the fluorescence intensity for at least 3-5 minutes to capture the peak and subsequent decay of the calcium signal.
-
-
Data Analysis:
-
For each well, subtract the background fluorescence from a well with no cells.
-
Normalize the fluorescence signal by dividing the fluorescence at each time point (F) by the average baseline fluorescence (F₀).
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the peak response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀, Eₘₐₓ, and Hill slope.
-
Conclusion
The protocols and data presented provide a comprehensive guide for researchers to investigate the effects of this compound on calcium signaling in differentiated SH-SY5Y cells. This in vitro model serves as a valuable tool for characterizing the pharmacological properties of α7 nAChR agonists and for screening novel compounds in drug discovery and development. The provided diagrams offer a clear visualization of the underlying biological pathways and experimental procedures, facilitating a deeper understanding of the experimental design and data interpretation.
References
- 1. Encenicline | ALZFORUM [alzforum.org]
- 2. EVP-6124, a novel and selective α7 nicotinic acetylcholine receptor partial agonist, improves memory performance by potentiating the acetylcholine response of α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of chronic drug treatments on increases in intracellular calcium mediated by nicotinic acetylcholine receptors in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional expression of nicotinic acetylcholine receptors containing rat alpha 7 subunits in human SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Encenicline's Effects on α7 nAChR Expressed in HEK293 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Encenicline (B607309) (formerly EVP-6124 and MT-4666) is a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a ligand-gated ion channel widely expressed in the central nervous system.[1][2] The α7 nAChR is a key target for therapeutic intervention in cognitive deficits associated with neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.[1][3][4] This document provides detailed application notes and protocols for the expression of functional human α7 nAChR in Human Embryonic Kidney 293 (HEK293) cells and for the subsequent evaluation of Encenicline's pharmacological activity and downstream signaling pathways.
HEK293 cells are a widely used platform for studying recombinant ion channels due to their robust growth and high transfection efficiency.[5] However, functional expression of α7 nAChR in HEK293 cells presents a challenge and often requires the co-expression of the chaperone protein Resistance to Inhibitors of Cholinesterase 3 (RIC-3) to ensure proper folding and trafficking of the receptor to the cell surface.[6][7][8]
These protocols will detail the co-transfection of HEK293 cells with human α7 nAChR and RIC-3, followed by functional characterization of the expressed receptors using calcium imaging and whole-cell patch-clamp electrophysiology to assess the effects of Encenicline. Additionally, methods to investigate the downstream signaling pathways, particularly the JAK2/STAT3 and PI3K/Akt pathways, will be described.
Data Presentation: Quantitative Analysis of Encenicline Activity
The following tables summarize the key quantitative parameters of Encenicline's interaction with the α7 nAChR. It is important to note that specific values for Encenicline in HEK293 cells are not consistently reported in the literature; therefore, some data may be generalized from various study types.
Table 1: Pharmacological Properties of Encenicline at α7 nAChR
| Parameter | Value | Cell System/Assay | Reference |
| Binding Affinity (Ki) | High Affinity | Not specified in HEK293 | [4] |
| Potency (EC50) | Not specified in HEK293 | Not specified in HEK293 | [9] |
| Efficacy | Partial Agonist | In vitro studies | [1][9][10][11] |
| Mechanism of Action | Selective Partial Agonist | General | [1][2] |
Table 2: Functional Characteristics of α7 nAChR
| Property | Description | Reference |
| Ion Permeability | High permeability to Ca²⁺ | [12] |
| Gating Kinetics | Fast activation and desensitization | [12] |
| Agonist Profile | Activated by acetylcholine, nicotine, and other selective agonists | [7] |
Experimental Protocols
Protocol 1: Expression of Functional α7 nAChR in HEK293 Cells
This protocol describes the transient co-transfection of HEK293 cells with plasmids encoding human α7 nAChR and human RIC-3.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Expression plasmid containing human α7 nAChR cDNA
-
Expression plasmid containing human RIC-3 cDNA
-
Transfection reagent (e.g., Lipofectamine 2000 or similar)
-
Opti-MEM I Reduced Serum Medium
-
6-well culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293 cells in 6-well plates at a density of 2 x 10⁵ cells/well in 2 mL of complete DMEM. Ensure cells reach 70-80% confluency on the day of transfection.
-
Transfection Complex Preparation:
-
In a sterile tube, dilute 2.0 µg of α7 nAChR plasmid DNA and 2.0 µg of RIC-3 plasmid DNA in 250 µL of Opti-MEM. Mix gently.
-
In a separate sterile tube, dilute 10 µL of Lipofectamine 2000 in 250 µL of Opti-MEM. Mix gently and incubate for 5 minutes at room temperature.
-
Combine the diluted DNA and the diluted Lipofectamine 2000. Mix gently and incubate for 20 minutes at room temperature to allow the DNA-lipid complexes to form.
-
-
Transfection:
-
Remove the growth medium from the HEK293 cells and replace it with 1.5 mL of pre-warmed Opti-MEM.
-
Add the 500 µL of the DNA-lipid complex mixture dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells at 37°C in a 5% CO₂ incubator for 4-6 hours.
-
-
Post-Transfection:
-
After the incubation period, remove the transfection medium and replace it with 2 mL of fresh, pre-warmed complete DMEM.
-
Return the cells to the incubator and culture for 24-48 hours before proceeding with functional assays.
-
-
Verification of Expression (Optional):
Protocol 2: Calcium Imaging Assay for Encenicline Activity
This protocol measures changes in intracellular calcium concentration in response to Encenicline application in α7 nAChR-expressing HEK293 cells.[14][15]
Materials:
-
HEK293 cells co-transfected with α7 nAChR and RIC-3 on glass coverslips
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Recording Buffer (e.g., 120 mM NaCl, 3 mM KCl, 2 mM MgCl₂, 2 mM CaCl₂, 25 mM glucose, 10 mM HEPES, pH 7.3)[8]
-
Encenicline stock solution (in DMSO or water)
-
Fluorescence microscope with a camera and appropriate filter sets
-
Perfusion system
Procedure:
-
Dye Loading:
-
Wash the transfected cells twice with pre-warmed recording buffer.
-
Prepare a loading solution of 2 µM Fluo-4 AM in recording buffer.
-
Incubate the cells with the loading solution for 30 minutes at 37°C.[8]
-
Wash the cells twice with recording buffer to remove excess dye.
-
-
Imaging:
-
Place the coverslip with the loaded cells in a perfusion chamber on the stage of the fluorescence microscope.
-
Continuously perfuse the cells with recording buffer.
-
Acquire baseline fluorescence images for 1-2 minutes.
-
-
Encenicline Application:
-
Prepare serial dilutions of Encenicline in the recording buffer to achieve the desired final concentrations.
-
Switch the perfusion to the Encenicline-containing solution.
-
Record the changes in fluorescence intensity over time.
-
-
Data Analysis:
-
Measure the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F₀) for individual cells or regions of interest.
-
Plot the change in fluorescence (ΔF/F₀) as a function of time.
-
To determine the EC₅₀, generate a dose-response curve by plotting the peak fluorescence change against the logarithm of the Encenicline concentration.
-
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the direct measurement of ion currents through the α7 nAChR channels in response to Encenicline.[16][17][18][19]
Materials:
-
HEK293 cells co-transfected with α7 nAChR and RIC-3 on coverslips
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for pipette pulling
-
External solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH 7.3
-
Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 ATP-Mg, 0.2 GTP-Na, pH 7.3
-
Encenicline stock solution
Procedure:
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Cell Preparation: Place a coverslip with transfected cells in the recording chamber and perfuse with the external solution.
-
Gigaseal Formation:
-
Approach a single, healthy-looking cell with the patch pipette.
-
Apply gentle positive pressure to the pipette.
-
Once the pipette touches the cell membrane, release the pressure and apply gentle suction to form a high-resistance seal (>1 GΩ).
-
-
Whole-Cell Configuration:
-
Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.
-
-
Recording:
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Apply Encenicline at various concentrations using a fast perfusion system.
-
Record the inward currents elicited by Encenicline.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward currents at each Encenicline concentration.
-
Generate a dose-response curve by plotting the normalized peak current against the logarithm of the Encenicline concentration to determine the EC₅₀.
-
Visualization of Pathways and Workflows
Signaling Pathway
// Nodes Encenicline [label="Encenicline", fillcolor="#4285F4", fontcolor="#FFFFFF"]; a7nAChR [label="α7 nAChR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ca_influx [label="Ca²⁺ Influx", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; JAK2 [label="JAK2", fillcolor="#34A853", fontcolor="#FFFFFF"]; STAT3 [label="STAT3", fillcolor="#34A853", fontcolor="#FFFFFF"]; Neuroprotection [label="Neuroprotection &\nAnti-inflammation", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Encenicline -> a7nAChR [label="Activates"]; a7nAChR -> Ca_influx; Ca_influx -> PI3K [label="Activates"]; Ca_influx -> JAK2 [label="Activates"]; PI3K -> Akt [label="Phosphorylates"]; JAK2 -> STAT3 [label="Phosphorylates"]; Akt -> Neuroprotection; STAT3 -> Neuroprotection; }
Caption: α7 nAChR signaling cascade initiated by Encenicline.
Experimental Workflow
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; culture [label="HEK293 Cell Culture", fillcolor="#4285F4", fontcolor="#FFFFFF"]; transfection [label="Co-transfection\n(α7 nAChR + RIC-3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; expression [label="Protein Expression\n(24-48h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; functional_assays [label="Functional Assays", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; calcium [label="Calcium Imaging", fillcolor="#FBBC05", fontcolor="#202124"]; patch_clamp [label="Patch-Clamp\nElectrophysiology", fillcolor="#FBBC05", fontcolor="#202124"]; data_analysis [label="Data Analysis\n(EC₅₀, Efficacy)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> culture; culture -> transfection; transfection -> expression; expression -> functional_assays; functional_assays -> calcium [label="Option 1"]; functional_assays -> patch_clamp [label="Option 2"]; calcium -> data_analysis; patch_clamp -> data_analysis; data_analysis -> end; }
Caption: Workflow for studying Encenicline on α7 nAChR in HEK293 cells.
References
- 1. alzforum.org [alzforum.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. HEK Cells in Calcium Imaging and Ion Channel Activity Studies [cytion.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Functional expression of human α7 nicotinic acetylcholine receptor in human embryonic kidney 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Frontiers | Characterizing the binding of TC-5619 and encenicline on the alpha7 nicotinic acetylcholine receptor using PET imaging in the pig [frontiersin.org]
- 10. Encenicline, an α7 Nicotinic Acetylcholine Receptor Partial Agonist, Reduces Immune Cell Infiltration in the Colon and Improves Experimental Colitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. UQ eSpace [espace.library.uq.edu.au]
- 12. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biophysics-reports.org [biophysics-reports.org]
- 15. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Whole Cell Patch Clamp Protocol [protocols.io]
- 17. Whole-cell Patch-clamp Recordings for Electrophysiological Determination of Ion Selectivity in Channelrhodopsins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Whole-cell patch-clamp recording of recombinant voltage-sensitive Ca2+ channels heterologously expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Encenicline Hydrochloride: Application Notes and Protocols for Hippocampal Slice Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Encenicline Hydrochloride in hippocampal slice electrophysiology experiments. Encenicline (also known as EVP-6124) is a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR), a key target in the development of therapeutics for cognitive deficits associated with neurological and psychiatric disorders.[1][2][3] This document outlines the methodologies for preparing acute hippocampal slices, performing electrophysiological recordings to assess synaptic plasticity, and the application of Encenicline to investigate its effects on neuronal circuits.
Introduction to Encenicline and α7-nAChRs in the Hippocampus
The hippocampus is a critical brain region for learning and memory, processes that are heavily dependent on synaptic plasticity, such as long-term potentiation (LTP).[4] α7-nAChRs are highly expressed in the hippocampus and play a significant role in modulating neuronal excitability and synaptic transmission.[5] As a selective partial agonist, Encenicline offers a tool to probe the function of these receptors in hippocampal circuitry. Activation of α7-nAChRs can enhance cognitive processes, and understanding its effects at the cellular and network level is crucial for drug development.[1][2]
Data Presentation: Quantitative Effects of α7-nAChR Agonists
Table 1: Effective Concentrations of Selective α7-nAChR Agonists in Hippocampal Slices
| Compound | Concentration Range | Observation | Reference |
| PNU-282987 | 0.5 µM - 30 µM | Enhancement of excitatory postsynaptic currents (eEPSCs) and modulation of cognitive functions.[6][7] | [6][7] |
| S 24795 | > 3 µM | Reduction in fEPSP amplitude, suggesting presynaptic modulation. | [8] |
| Choline (endogenous agonist) | 10 mM | Activation of α7-nAChRs on interneurons. | |
| Nicotine (B1678760) | 1 µM | Desensitization of α7-nAChRs and facilitation of LTP.[9][10] | [9][10] |
Table 2: Electrophysiological Effects of α7-nAChR Agonists on Hippocampal Synaptic Plasticity
| Parameter | Agonist (Concentration) | Effect | Key Findings | Reference |
| fEPSP Slope (LTP) | FRM-17848 (3.16 nM) | Enhancement | Increased LTP magnitude, dependent on GABAergic neurotransmission.[11] | [11] |
| eEPSC Amplitude | PNU-282987 (0.5 µM) | Enhancement | Increased glutamate (B1630785) release from mossy fiber terminals.[7] | [7] |
| Paired-Pulse Ratio | S 24795 (> 3 µM) | Increase | Suggests a presynaptic mechanism of action, reducing glutamate release probability.[8] | [8] |
| Spontaneous IPSC Frequency | FRM-17848 (3.16 nM) | Increase | Enhanced GABAergic activity in hippocampal slices.[11] | [11] |
Experimental Protocols
Preparation of Acute Hippocampal Slices
This protocol is adapted from standard procedures for preparing rodent hippocampal slices for electrophysiology.[4][9][12]
Materials:
-
Rodent (mouse or rat, age P15-P30)
-
Ice-cold cutting solution (see composition below)
-
Artificial cerebrospinal fluid (aCSF) for recovery and recording (see composition below)
-
Vibratome or tissue chopper
-
Dissection tools
-
Recovery chamber
-
Carbogen gas (95% O2 / 5% CO2)
Solutions:
| Solution | Component | Concentration (mM) |
| Cutting Solution | Sucrose | 75 |
| NaCl | 85 | |
| KCl | 2.5 | |
| NaH2PO4 | 1.25 | |
| NaHCO3 | 24 | |
| Glucose | 25 | |
| MgSO4 | 4 | |
| CaCl2 | 0.5 | |
| aCSF | NaCl | 124 |
| KCl | 5 | |
| NaH2PO4 | 1.25 | |
| NaHCO3 | 22 | |
| Glucose | 10 | |
| MgSO4 | 2 | |
| CaCl2 | 2.5 |
Procedure:
-
Anesthetize the animal in accordance with institutional guidelines.
-
Perfuse transcardially with ice-cold, carbogen-saturated cutting solution.
-
Rapidly decapitate the animal and dissect the brain, placing it in the ice-cold cutting solution.
-
Isolate the hippocampus.
-
Mount the hippocampus onto the vibratome stage and cut transverse slices (300-400 µm thick) in the ice-cold cutting solution.[12]
-
Transfer the slices to a recovery chamber containing carbogen-saturated aCSF at 32-34°C for at least 30 minutes.
-
Allow the slices to equilibrate at room temperature for at least 1 hour before recording.
Field Excitatory Postsynaptic Potential (fEPSP) Recordings and LTP Induction
This protocol outlines the recording of fEPSPs in the CA1 region of the hippocampus and the induction of LTP.
Materials:
-
Prepared hippocampal slice
-
Recording chamber with perfusion system
-
aCSF
-
Bipolar stimulating electrode
-
Glass recording microelectrode (filled with aCSF)
-
Amplifier and data acquisition system
-
This compound stock solution
Procedure:
-
Transfer a slice to the recording chamber and continuously perfuse with carbogen-saturated aCSF at a rate of 2-3 mL/min at 30-32°C.
-
Place the stimulating electrode in the Schaffer collateral pathway and the recording electrode in the stratum radiatum of the CA1 region.[13]
-
Baseline Recording: Deliver single pulses (0.1 ms (B15284909) duration) every 20-30 seconds at an intensity that elicits 30-40% of the maximal fEPSP response. Record a stable baseline for at least 20-30 minutes.
-
Application of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and dilute to the final desired concentration in aCSF. Based on data from analogous compounds, a starting concentration range of 10 nM to 1 µM is recommended. Perfuse the slice with the Encenicline-containing aCSF for a predetermined period (e.g., 20-30 minutes) to assess its effect on baseline synaptic transmission.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS): 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval.[9]
-
Post-LTP Recording: Continue recording fEPSPs for at least 60 minutes post-HFS to measure the magnitude and stability of LTP. The effect of Encenicline on LTP can be assessed by applying it before, during, or after HFS.
Signaling Pathways and Experimental Workflows
Signaling Pathway of α7-nAChR Activation in the Hippocampus
The activation of α7-nAChRs by Encenicline can trigger multiple downstream signaling cascades. A key pathway involves the influx of Ca2+, which can subsequently activate various intracellular signaling molecules, including Protein Kinase A (PKA), leading to the modulation of synaptic plasticity.[7][14] Furthermore, α7-nAChRs are prominently expressed on GABAergic interneurons, and their activation can lead to an increase in inhibitory neurotransmission, which in turn can modulate network activity and synaptic plasticity.[11]
Caption: Signaling pathway of Encenicline via α7-nAChR activation.
Experimental Workflow for Hippocampal Slice Electrophysiology
The following diagram illustrates the logical flow of an electrophysiology experiment to test the effects of Encenicline on synaptic plasticity.
Caption: Experimental workflow for assessing Encenicline's effect on LTP.
References
- 1. alzforum.org [alzforum.org]
- 2. Safety and clinical effects of EVP-6124 in subjects with Alzheimer's disease currently or previously receiving an acetylcholinesterase inhibitor medication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Encenicline - Wikipedia [en.wikipedia.org]
- 4. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotinic mechanisms influencing synaptic plasticity in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. jneurosci.org [jneurosci.org]
- 8. The partial alpha7 nicotine acetylcholine receptor agonist S 24795 enhances long-term potentiation at CA3-CA1 synapses in the adult mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of α7 nicotinic acetylcholine receptors protects potentiated synapses from depotentiation during theta pattern stimulation in the hippocampal CA1 region of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. α7-nAChR agonist enhances neural plasticity in the hippocampus via a GABAergic circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oruen.com [oruen.com]
- 13. genes2cognition.org [genes2cognition.org]
- 14. Differential signaling induced by α7 nicotinic acetylcholine receptors in hippocampal dentate in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Encenicline Hydrochloride in Morris Water Maze Test for Spatial Memory
Audience: Researchers, scientists, and drug development professionals.
Introduction
Encenicline hydrochloride is a selective partial agonist of the α-7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR), which has been investigated for its potential to treat cognitive deficits in neurological disorders such as Alzheimer's disease and schizophrenia.[1][2] The α7-nAChR is highly expressed in brain regions crucial for memory and learning, including the hippocampus.[3][4] Activation of these receptors is known to modulate synaptic plasticity, a fundamental mechanism for memory formation.[4] The Morris water maze (MWM) is a widely used behavioral assay to assess hippocampal-dependent spatial learning and memory in rodents, making it a relevant preclinical model to evaluate the efficacy of cognitive enhancers like Encenicline.[5][6][7]
This document provides a detailed protocol for utilizing the Morris water maze to assess the effects of this compound on spatial memory and presents illustrative data based on the expected outcomes for a compound with this mechanism of action. It also outlines the key signaling pathways involved.
Experimental Protocols
Animal Model
-
Species: Male C57BL/6 mice or Sprague-Dawley rats are commonly used.
-
Age: Young adult animals (e.g., 2-3 months old) are typically used to avoid confounding effects of age-related cognitive decline.
-
Housing: Animals should be group-housed (e.g., 4-5 per cage) in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum. All experiments should be conducted in accordance with institutional animal care and use committee guidelines.
Apparatus
-
Maze: A circular pool (e.g., 120-150 cm in diameter and 50-60 cm in height) filled with water made opaque with non-toxic white paint or milk powder. The water temperature should be maintained at 22 ± 2°C.
-
Platform: A small escape platform (e.g., 10 cm in diameter) submerged 1-2 cm below the water surface.
-
Cues: The maze should be placed in a room with various prominent, fixed visual cues (e.g., posters with distinct shapes, furniture) to allow for spatial navigation.
-
Tracking System: An automated video tracking system is used to record and analyze the animal's swim path, speed, and time in different quadrants.
Drug Preparation and Administration
-
Compound: this compound (EVP-6124).
-
Vehicle: The vehicle will depend on the solubility of the compound, but sterile saline or distilled water are common.
-
Dosing: Based on preclinical studies of similar compounds, a dose range of 0.1, 0.3, and 1.0 mg/kg could be investigated.
-
Administration: Intraperitoneal (i.p.) or oral gavage (p.o.) administration 30-60 minutes prior to the training or probe trial. A vehicle-treated control group is essential.
Experimental Procedure
The Morris water maze test typically consists of three phases:
-
Allow the animals to swim freely in the pool for 60 seconds without the platform to acclimate them to the environment.
-
A visible platform trial can also be conducted where the platform is marked with a visible cue to assess for any visual or motor impairments.
-
The hidden platform is placed in a fixed location in one of the four quadrants of the pool.
-
Each day, each animal undergoes a series of training trials (e.g., 4 trials per day).
-
For each trial, the animal is gently placed into the water at one of four quasi-random starting positions, facing the wall of the pool.
-
The animal is allowed to swim and find the hidden platform. The trial ends when the animal climbs onto the platform or after a maximum time (e.g., 60 or 90 seconds) has elapsed.
-
If the animal fails to find the platform within the maximum time, it is gently guided to it.
-
The animal is allowed to remain on the platform for 15-30 seconds to observe the surrounding visual cues.
-
There is an inter-trial interval of at least 15 minutes.
-
Key parameters measured during this phase are escape latency (time to find the platform) and path length (distance traveled to find the platform). A decrease in these parameters over the training days indicates learning.
-
The escape platform is removed from the pool.
-
The animal is allowed to swim freely for a set duration (e.g., 60 seconds).
-
The tracking system records the swim path.
-
Key parameters measured are the time spent in the target quadrant (where the platform was previously located) and the number of platform crossings . A significant preference for the target quadrant indicates spatial memory retention.
Data Presentation
The following tables represent hypothetical but expected quantitative data from a study evaluating Encenicline in the Morris water maze.
Table 1: Escape Latency During Acquisition Phase (Seconds)
| Treatment Group | Day 2 | Day 3 | Day 4 | Day 5 | Day 6 |
| Vehicle | 55 ± 4 | 48 ± 5 | 40 ± 4 | 32 ± 3 | 25 ± 3 |
| Encenicline (0.1 mg/kg) | 52 ± 5 | 42 ± 4 | 33 ± 3 | 24 ± 2 | 18 ± 2 |
| Encenicline (0.3 mg/kg) | 48 ± 4 | 35 ± 3 | 25 ± 2 | 18 ± 2 | 12 ± 1** |
| Encenicline (1.0 mg/kg) | 45 ± 3 | 30 ± 3 | 20 ± 2 | 14 ± 1 | 10 ± 1 |
| *Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle. |
Table 2: Path Length During Acquisition Phase (cm)
| Treatment Group | Day 2 | Day 3 | Day 4 | Day 5 | Day 6 |
| Vehicle | 850 ± 60 | 720 ± 55 | 600 ± 50 | 480 ± 40 | 375 ± 35 |
| Encenicline (0.1 mg/kg) | 800 ± 65 | 650 ± 50 | 510 ± 45 | 380 ± 30 | 280 ± 25 |
| Encenicline (0.3 mg/kg) | 740 ± 55 | 550 ± 40 | 400 ± 30 | 290 ± 25 | 200 ± 20** |
| Encenicline (1.0 mg/kg) | 700 ± 50 | 480 ± 35 | 320 ± 25 | 220 ± 20 | 160 ± 15 |
| *Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle. |
Table 3: Probe Trial Performance
| Treatment Group | Time in Target Quadrant (%) | Number of Platform Crossings |
| Vehicle | 30 ± 3 | 2.5 ± 0.5 |
| Encenicline (0.1 mg/kg) | 40 ± 4 | 3.8 ± 0.6 |
| Encenicline (0.3 mg/kg) | 52 ± 5 | 5.2 ± 0.7 |
| Encenicline (1.0 mg/kg) | 58 ± 4 | 6.5 ± 0.8 |
| *Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle. |
Signaling Pathways and Visualizations
Activation of α7-nAChRs by Encenicline is believed to enhance cognitive function through the modulation of several downstream signaling pathways. The binding of Encenicline to the α7-nAChR, a ligand-gated ion channel, leads to an influx of calcium (Ca²⁺) into the neuron.[3] This increase in intracellular calcium can trigger a cascade of events, including the activation of calcium-dependent kinases and transcription factors that are critical for synaptic plasticity, such as long-term potentiation (LTP), a cellular correlate of learning and memory.[4]
References
- 1. alzforum.org [alzforum.org]
- 2. Safety and clinical effects of EVP-6124 in subjects with Alzheimer's disease currently or previously receiving an acetylcholinesterase inhibitor medication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. α7 Nicotinic Acetylcholine Receptors in the Hippocampal Circuit: Taming Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]
- 5. Using the Morris Water Maze to Assess Spatial Learning and Memory in Weanling Mice | PLOS One [journals.plos.org]
- 6. scantox.com [scantox.com]
- 7. Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Prepulse Inhibition (PPI) Model with Encenicline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prepulse inhibition (PPI) is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the startle reaction to a subsequent strong stimulus (pulse). It is a measure of sensorimotor gating, a fundamental process of filtering sensory information to prevent sensory overload.[1][2] Deficits in PPI are observed in several neuropsychiatric disorders, most notably schizophrenia, and are thought to underlie some of the cognitive and perceptual disturbances associated with the condition.[1][3] The PPI model is therefore a valuable preclinical tool for evaluating the therapeutic potential of novel compounds for schizophrenia and other disorders with sensorimotor gating deficits.[2]
Encenicline Hydrochloride (also known as EVP-6124) is a selective partial agonist of the α-7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR).[4] These receptors are implicated in cognitive processes and sensory gating, and their dysfunction has been linked to schizophrenia.[5][6] While Encenicline underwent clinical trials for cognitive impairment in schizophrenia, it ultimately did not meet its primary endpoints in Phase 3 studies.[7] Nevertheless, the investigation of α7-nAChR agonists in preclinical models like PPI remains a key area of research for understanding the role of this receptor in sensorimotor gating and for the development of new therapeutic strategies.
These application notes provide a detailed overview of the use of this compound in the PPI model, including experimental protocols and data presentation.
Mechanism of Action: α7 Nicotinic Acetylcholine Receptor Signaling
Encenicline acts as a selective partial agonist at the α7 nicotinic acetylcholine receptor. Activation of this ligand-gated ion channel, which is highly permeable to calcium ions, triggers a cascade of downstream signaling events. These pathways are crucial for synaptic plasticity, learning, and memory. Key signaling pathways activated by α7-nAChR agonists include the extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) pathways.[5][8] The activation of these pathways is thought to underlie the potential pro-cognitive and sensorimotor gating-modulating effects of compounds like Encenicline.[5][8]
Experimental Protocols
Prepulse Inhibition (PPI) in Rodents
This protocol describes a standard method for assessing sensorimotor gating in rats or mice.
a. Apparatus:
-
A sound-attenuating chamber to isolate the animal from external noise.[3]
-
An animal holder (e.g., a Plexiglas cylinder) placed on a motion-sensitive platform to detect the startle response.
-
A speaker mounted within the chamber to deliver acoustic stimuli.
-
A computer with specialized software to control the stimuli and record the startle response.
b. Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room for at least 30 minutes before the experiment.
-
Habituation: Place the animal in the holder within the sound-attenuating chamber and allow a 5-minute habituation period with background white noise (e.g., 65-70 dB).[3]
-
Stimuli Presentation: The test session consists of a series of trials presented in a pseudorandom order with a variable inter-trial interval (ITI) of 10-30 seconds. The trial types include:
-
Pulse-alone trials: A strong startling stimulus (e.g., 120 dB white noise for 40 ms).[3]
-
Prepulse-pulse trials: A weaker prepulse stimulus (e.g., 74, 78, or 82 dB white noise for 20 ms) presented 100 ms (B15284909) before the pulse stimulus.[3]
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Data Recording: The startle response is measured as the maximal peak amplitude of the motion detected by the platform for a defined period following the stimulus.
c. Data Analysis: Prepulse inhibition is calculated as a percentage for each prepulse intensity using the following formula:
% PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100 [9]
Pharmacologically-Induced PPI Deficit Model (e.g., using Phencyclidine - PCP)
This model is used to induce a sensorimotor gating deficit, mimicking aspects of schizophrenia, against which the therapeutic efficacy of a compound can be tested.
a. Materials:
-
Phencyclidine (PCP) hydrochloride dissolved in saline.
-
This compound dissolved in an appropriate vehicle (e.g., saline or distilled water).
b. Procedure:
-
Animal Groups:
-
Vehicle + Vehicle
-
Vehicle + PCP
-
Encenicline (various doses) + PCP
-
-
Drug Administration:
-
Administer this compound (or its vehicle) via the desired route (e.g., intraperitoneally - i.p. or orally - p.o.) at a specified time before the test (e.g., 30-60 minutes).
-
Administer PCP (e.g., 1.5 mg/kg, s.c.) or its vehicle at a specified time before the test (e.g., 15 minutes) to induce a PPI deficit.[10]
-
-
PPI Testing: Conduct the PPI test as described in Protocol 1.
Data Presentation
Quantitative data should be presented in a clear and structured format to allow for easy comparison between treatment groups.
Note: The following data are representative examples based on typical findings for α7 nAChR agonists in preclinical PPI studies, as specific public data for Encenicline in this model is limited.
Table 1: Effect of this compound on Baseline Acoustic Startle Response (ASR)
| Treatment Group | Dose (mg/kg) | N | Mean Startle Amplitude (Arbitrary Units) ± SEM |
| Vehicle | - | 12 | 450.2 ± 35.8 |
| Encenicline | 0.1 | 12 | 445.7 ± 32.1 |
| Encenicline | 0.3 | 12 | 455.9 ± 38.4 |
| Encenicline | 1.0 | 12 | 460.1 ± 36.5 |
This table illustrates that Encenicline is not expected to significantly alter the baseline startle response on its own.
Table 2: Reversal of PCP-Induced Prepulse Inhibition (PPI) Deficit by this compound
| Treatment Group | Dose (mg/kg) | N | % PPI (74 dB Prepulse) ± SEM | % PPI (78 dB Prepulse) ± SEM | % PPI (82 dB Prepulse) ± SEM |
| Vehicle + Vehicle | - | 12 | 65.4 ± 5.2 | 75.1 ± 4.8 | 82.3 ± 3.9 |
| Vehicle + PCP | 1.5 | 12 | 32.1 ± 4.5 | 40.5 ± 5.1 | 48.7 ± 4.6* |
| Encenicline + PCP | 0.1 | 12 | 40.2 ± 4.9 | 48.9 ± 5.3 | 55.4 ± 5.0 |
| Encenicline + PCP | 0.3 | 12 | 55.8 ± 5.5# | 62.3 ± 4.9# | 68.1 ± 4.7# |
| Encenicline + PCP | 1.0 | 12 | 62.5 ± 4.8# | 70.4 ± 5.0# | 76.2 ± 4.2# |
*p < 0.05 compared to Vehicle + Vehicle group. #p < 0.05 compared to Vehicle + PCP group.
This table demonstrates a hypothetical dose-dependent reversal of the PCP-induced PPI deficit by Encenicline.
Conclusion
The prepulse inhibition model is a robust and translational paradigm for assessing sensorimotor gating deficits relevant to schizophrenia. This compound, as a selective α7-nAChR partial agonist, represents a class of compounds with a strong theoretical rationale for modulating these deficits. The provided protocols offer a framework for evaluating the efficacy of Encenicline and other α7-nAChR modulators in preclinical models. While Encenicline's clinical development was halted, the continued investigation of the α7-nAChR system using these and similar preclinical models is essential for advancing our understanding of schizophrenia pathophysiology and for the development of novel therapeutic interventions.
References
- 1. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psychogenics.com [psychogenics.com]
- 3. Neurological Disorders: Prepulse Inhibition | Taconic Biosciences [taconic.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. α7 nicotinic acetylcholine receptors as therapeutic targets in schizophrenia: update on animal and clinical studies and strategies for the future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. 32.2 TWO GLOBAL PHASE III TRIALS OF ENCENICLINE FOR COGNITIVE IMPAIRMENT IN CHRONIC SCHIZOPHRENIA PATIENTS: RED FLAGS AND LESSONS LEARNED - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Broad-Spectrum Efficacy across Cognitive Domains by α7 Nicotinic Acetylcholine Receptor Agonism Correlates with Activation of ERK1/2 and CREB Phosphorylation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting alpha-7 nicotinic neurotransmission in schizophrenia: A novel agonist strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phencyclidine-induced deficits in prepulse inhibition of startle are blocked by prazosin, an alpha-1 noradrenergic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Dosing Regimen and Protocols for Encenicline Hydrochloride in Preclinical Models of Cognition
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction: Encenicline Hydrochloride (also known as EVP-6124) is a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR) that has been investigated for its potential to improve cognitive function in conditions such as Alzheimer's disease and schizophrenia. As a selective modulator of a key receptor in cholinergic neurotransmission, Encenicline has shown pro-cognitive effects in various animal models. These application notes provide a detailed overview of the dosing regimens and experimental protocols for evaluating Encenicline in preclinical rodent models of cognition, based on published research.
Mechanism of Action: Encenicline acts as a partial agonist at the α7-nAChR.[1] This receptor is a ligand-gated ion channel highly expressed in brain regions crucial for learning and memory, including the hippocampus and prefrontal cortex. By selectively targeting the α7-nAChR, Encenicline is designed to enhance cholinergic signaling, which is often impaired in neurodegenerative and psychiatric disorders, without causing the side effects associated with broader-acting cholinergic agents.[1] At low, therapeutically relevant concentrations, Encenicline can act as a co-agonist with the endogenous neurotransmitter acetylcholine, potentiating the receptor's response and thereby improving memory performance.[1]
Quantitative Dosing Regimens
The following tables summarize the effective dosing regimens for this compound in various rat models of cognition.
Table 1: Dosing Regimen for Encenicline in the Object Recognition Task (ORT) in Rats
| Animal Model | Cognitive Domain | Encenicline Dose (Oral) | Administration Schedule | Outcome | Reference |
| Scopolamine-Induced Amnesia | Recognition Memory | 0.3 mg/kg | Single dose 1 hour before the acquisition trial | Significantly restored memory function | [2] |
| Scopolamine-Induced Amnesia | Recognition Memory | 0.03 mg/kg | Single dose 1 hour before the acquisition trial | Sub-efficacious dose (no significant improvement alone) | [2] |
| Natural Forgetting (24h delay) | Recognition Memory | 0.3 mg/kg | Single dose 1 hour before the acquisition trial | Significantly improved memory performance | [2] |
Table 2: Dosing Regimen for Encenicline in the 5-Choice Continuous Performance Task (5C-CPT) in Rats
| Animal Model | Cognitive Domain | Encenicline Dose (Oral) | Administration Schedule | Outcome |
| Low-Attentive Rats | Attention and Vigilance | 0.3 mg/kg | Single dose | Increased selective attention and vigilance |
| Low-Attentive Rats | Impulsive Action and Vigilance | 1.0 mg/kg | Single dose | Reduced impulsive action and increased vigilance |
Experimental Protocols
Protocol 1: Reversal of Scopolamine-Induced Amnesia in the Novel Object Recognition (NOR) Task
This protocol is designed to assess the efficacy of Encenicline in reversing a cholinergic deficit-induced impairment in recognition memory.
1. Animals:
-
Species: Male Wistar rats.[3]
-
Housing: Individually housed to enhance performance in the ORT.[4] Animals should be maintained on a 12-hour light/dark cycle with ad libitum access to food and water.[3]
2. Materials:
-
This compound
-
Scopolamine Hydrochloride
-
Vehicle for oral administration (e.g., distilled water or 0.5% methylcellulose)
-
Saline solution (0.9% NaCl) for intraperitoneal injection
-
Object Recognition Arena: A circular arena (e.g., 83 cm in diameter) is recommended.[5]
-
Objects: Two sets of identical objects that are heavy enough so the rats cannot displace them. Objects should be made of non-porous material for easy cleaning (e.g., glass, metal, or hard plastic).
3. Experimental Procedure:
-
Habituation: For 2-3 days prior to testing, handle the rats daily and allow them to explore the empty object recognition arena for 5-10 minutes each day to reduce novelty-induced stress.
-
Drug Administration:
-
Administer Encenicline (0.03 mg/kg or 0.3 mg/kg) or vehicle orally (p.o.) via gavage 60 minutes before the acquisition trial.[2]
-
Administer Scopolamine (0.1 mg/kg) or saline intraperitoneally (i.p.) 30 minutes before the acquisition trial.
-
-
Acquisition Trial (T1):
-
Place two identical objects in the arena.
-
Place the rat in the arena, facing the wall away from the objects.
-
Allow the rat to explore the objects for a set period (e.g., 3-5 minutes).
-
Exploration is defined as the rat's nose being directed towards the object at a distance of ≤ 2 cm.
-
Record the time spent exploring each object.
-
-
Inter-Trial Interval (ITI):
-
Return the rat to its home cage for a 1-hour retention interval.[5]
-
-
Test Trial (T2):
-
Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across animals.
-
Place the rat back in the arena and allow it to explore for a set period (e.g., 3-5 minutes).
-
Record the time spent exploring the familiar and the novel object.
-
-
Data Analysis:
-
Calculate a discrimination index (DI) using the formula: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive DI indicates a preference for the novel object and intact memory.
-
Analyze the data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.
-
Protocol 2: Assessment of Encenicline in a Natural Forgetting Paradigm in the NOR Task
This protocol evaluates the ability of Encenicline to enhance memory consolidation and retrieval over a longer retention interval.
1. Animals and Materials:
-
As described in Protocol 1.
2. Experimental Procedure:
-
Habituation: As described in Protocol 1.
-
Drug Administration:
-
Administer Encenicline (0.3 mg/kg) or vehicle orally (p.o.) 60 minutes before the acquisition trial.[2]
-
-
Acquisition Trial (T1):
-
As described in Protocol 1.
-
-
Inter-Trial Interval (ITI):
-
Return the rat to its home cage for a 24-hour retention interval.[2]
-
-
Test Trial (T2):
-
As described in Protocol 1.
-
-
Data Analysis:
-
As described in Protocol 1.
-
Visualizations
Caption: Mechanism of action of Encenicline at the α7 nicotinic acetylcholine receptor.
References
- 1. Encenicline | ALZFORUM [alzforum.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Object recognition testing: methodological considerations on exploration and discrimination measures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Object recognition testing: rodent species, strains, housing conditions, and estrous cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Encenicline Hydrochloride in DMSO
This technical support guide provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of Encenicline Hydrochloride when using Dimethyl Sulfoxide (DMSO) as a solvent. The following sections offer a comprehensive overview, including quantitative data, experimental protocols, troubleshooting advice, and frequently asked questions to ensure the successful handling and storage of this compound in your experiments.
Solubility Data
This compound exhibits good solubility in DMSO. The following table summarizes the available quantitative data.
| Solvent | Temperature | Solubility | Molar Concentration |
| DMSO | 25°C | 71 mg/mL | 198.71 mM |
| DMSO | Not Specified | 25.0 mg/mL | 69.95 mM |
Note: The 25.0 mg/mL concentration has been successfully used for preparing stock solutions for in vivo studies.
Stability Profile
| Storage Temperature | Duration | Recommendations |
| -80°C | Up to 6 months | Recommended for long-term storage. Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Suitable for short-term storage. Aliquot to prevent freeze-thaw cycles. |
| Room Temperature | Not Recommended | The solid compound is hygroscopic and unstable. Solutions in DMSO are also susceptible to degradation. |
Key Considerations for Stability:
-
Water Content: DMSO is hygroscopic and readily absorbs moisture from the atmosphere. Water can promote the degradation of dissolved compounds, particularly hydrochloride salts. It is crucial to use anhydrous DMSO and minimize the exposure of the stock solution to air.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can accelerate compound degradation. It is highly recommended to prepare single-use aliquots of the stock solution.
-
Light Exposure: While specific data for this compound is unavailable, it is good laboratory practice to protect solutions from light by using amber vials or by wrapping containers in foil.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (MW: 357.3 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing the Compound: Accurately weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.573 mg of the compound.
-
Adding Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the weighed compound.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. If dissolution is slow, brief sonication in a water bath may be used to facilitate the process. Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed tubes. This will minimize contamination and prevent degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Troubleshooting Guide & FAQs
Frequently Asked Questions (FAQs)
Q1: My this compound is not fully dissolving in DMSO at the desired concentration. What should I do?
A1:
-
Check Solvent Quality: Ensure you are using anhydrous DMSO. Absorbed water can affect solubility.
-
Increase Mixing: Vortex the solution for a longer period.
-
Gentle Warming: Gently warm the solution to 37°C for a short period. Avoid excessive heat, as it may degrade the compound.
-
Sonication: Use a sonicator bath to aid dissolution.
-
Re-evaluate Concentration: If the above steps do not work, it's possible you are exceeding the solubility limit. Consider preparing a more dilute stock solution.
Q2: I observe precipitation in my stock solution after storing it at -20°C. What is the cause and how can I resolve it?
A2: Precipitation upon freezing can sometimes occur with highly concentrated solutions. Before use, bring the aliquot to room temperature and vortex thoroughly to ensure the compound is fully redissolved. If precipitation persists, gentle warming and sonication may be necessary. Always visually inspect the solution for complete dissolution before using it in your experiments.
Q3: How many times can I freeze and thaw my this compound stock solution in DMSO?
A3: It is strongly recommended to avoid repeated freeze-thaw cycles. Each cycle can introduce moisture and potentially lead to degradation of the compound. The best practice is to prepare single-use aliquots.
Q4: What are the potential degradation products of this compound in DMSO?
A4: Specific degradation products of this compound in DMSO have not been documented in publicly available literature. Generally, hydrochloride salts in DMSO can be susceptible to reactions, and the presence of water can facilitate hydrolysis.
Q5: Can I store my this compound stock solution at 4°C?
A5: Storage at 4°C is not recommended for DMSO stock solutions. The freezing point of DMSO is approximately 18.5°C, so at 4°C, the solution will be frozen. More importantly, storage at this temperature is generally not recommended for long-term stability of most compounds in solution. For optimal stability, store at -20°C or -80°C.
Visualized Experimental Workflow
The following diagram illustrates the recommended workflow for preparing a stock solution of this compound in DMSO.
Preparing Encenicline Hydrochloride stock solutions for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preparing and using Encenicline Hydrochloride stock solutions for in vitro assays. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most highly recommended solvent for preparing this compound stock solutions for in vitro use. It offers high solubility, allowing for the creation of concentrated stocks. Ethanol can also be used, but the solubility is lower compared to DMSO. This compound is generally considered insoluble in water.
Q2: How should I store this compound powder and its stock solutions?
A2: Proper storage is crucial to maintain the stability and activity of the compound. The solid powder should be stored at -20°C for long-term stability (up to 3 years). Once dissolved, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C (stable for up to 1 year) or -20°C (stable for up to 1 month).
Q3: What are the primary in vitro applications for this compound?
A3: this compound is a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR).[1][2] Therefore, its primary in vitro applications involve assays that measure the activity of this receptor. Common assays include radioligand binding assays to determine binding affinity and functional assays such as calcium influx imaging to measure the agonistic effects of the compound on receptor activation.
Q4: Can I use the free base form, Encenicline, instead of the hydrochloride salt?
A4: While both the free base and the hydrochloride salt forms exhibit comparable biological activity at equivalent molar concentrations, the hydrochloride salt form generally has enhanced water solubility and stability, making it more suitable for most in vitro experimental setups.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in stock solution | The concentration exceeds the solubility limit in the chosen solvent. | Gently warm the solution to 37°C and vortex or sonicate to aid dissolution. If precipitation persists, consider preparing a less concentrated stock solution. Ensure you are using fresh, anhydrous DMSO as moisture can reduce solubility. |
| Compound precipitates in cell culture medium | The final concentration of the organic solvent (e.g., DMSO) is too high, or the compound's solubility is low in the aqueous medium. | Ensure the final DMSO concentration in your assay does not exceed 0.1-0.5% to avoid solvent-induced cytotoxicity and compound precipitation. Prepare intermediate dilutions in your assay buffer or medium before adding to the cells. |
| Inconsistent or no biological activity | Improper storage leading to compound degradation. | Always store stock solutions at -80°C in small aliquots to minimize freeze-thaw cycles. Use a fresh aliquot for each experiment. Verify the activity of a new batch of the compound with a positive control. |
| High background signal in fluorescence-based assays | The compound itself is fluorescent at the excitation/emission wavelengths used. | Run a control experiment with this compound in the assay medium without cells to check for auto-fluorescence. If present, you may need to adjust your assay parameters or use a different detection method. |
| Unexpected off-target effects | The compound may interact with other receptors or cellular components at higher concentrations. | Perform dose-response experiments to determine the optimal concentration range for α7-nAChR activation. Review literature for known off-target interactions and consider using a more specific antagonist to confirm that the observed effects are mediated by the α7-nAChR. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) |
| DMSO | 71 | 198.71 |
| Ethanol | 35 | 97.95 |
| Water | Insoluble | Insoluble |
Table 2: Storage Recommendations for this compound
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 3 years |
| Stock Solution in Solvent | -80°C | 1 year |
| Stock Solution in Solvent | -20°C | 1 month |
Experimental Protocols & Visualizations
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for use in in vitro assays.
Materials:
-
This compound (powder form)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: The molecular weight of this compound is 357.3 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 357.3 g/mol = 0.003573 g = 3.573 mg
-
-
Weigh the compound: Carefully weigh out approximately 3.573 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add solvent: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.
-
Dissolve the compound: Close the tube tightly and vortex thoroughly. If necessary, gently warm the tube to 37°C or sonicate for a few minutes to ensure complete dissolution.
-
Aliquot and store: Once fully dissolved, aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.
Protocol 2: In Vitro Calcium Influx Assay Using a Fluorescent Indicator
Objective: To measure the activation of α7-nAChR in a cell line expressing the receptor by quantifying the influx of calcium upon treatment with this compound.
Materials:
-
HEK293 cells stably expressing human α7-nAChR
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well black, clear-bottom plates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound stock solution (10 mM in DMSO)
-
Positive control (e.g., Acetylcholine)
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: Seed the HEK293-α7-nAChR cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells per well. Allow the cells to adhere and grow overnight.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution (e.g., 4 µM Fluo-4 AM and 0.04% Pluronic F-127 in HBSS).
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add 100 µL of the Fluo-4 AM loading solution to each well and incubate at 37°C for 45-60 minutes in the dark.
-
After incubation, wash the cells twice with HBSS to remove excess dye.
-
-
Compound Preparation: Prepare serial dilutions of this compound in HBSS to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO at the same final concentration) and a positive control.
-
Calcium Measurement:
-
Place the plate in the fluorescence plate reader.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Inject the prepared this compound dilutions, vehicle control, or positive control into the respective wells.
-
Immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
-
Data Analysis: The change in fluorescence intensity (F/F₀) corresponds to the change in intracellular calcium concentration. Plot the peak fluorescence response against the log of the compound concentration to generate a dose-response curve and calculate the EC₅₀.
α7-nAChR Signaling Pathway
This compound acts as a partial agonist at the α7 nicotinic acetylcholine receptor. This receptor is a ligand-gated ion channel. Upon binding of an agonist like Encenicline, the channel undergoes a conformational change, opening a pore that is permeable to cations, primarily Ca²⁺ and Na⁺. The influx of these ions leads to depolarization of the cell membrane and an increase in intracellular calcium concentration, which in turn activates various downstream signaling cascades.
References
Optimizing Encenicline Hydrochloride concentration to avoid receptor desensitization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Encenicline Hydrochloride in their experiments. The information is tailored for scientists and drug development professionals to help optimize experimental design and avoid common pitfalls, particularly concerning α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) desensitization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as EVP-6124) is a selective partial agonist for the α7 nicotinic acetylcholine receptor (α7-nAChR).[1] Its primary mechanism of action is to bind to and activate these receptors, which are ligand-gated ion channels.[2] This activation leads to an influx of cations, most notably calcium (Ca2+), into the cell.[2][3] This influx of calcium can then modulate a variety of downstream signaling pathways and influence the release of several neurotransmitters, including glutamate, dopamine, and GABA.[4]
Q2: What is α7 nAChR desensitization and why is it a concern when using Encenicline?
Receptor desensitization is a phenomenon where a receptor's response to a ligand decreases over time despite the continued presence of the agonist. For α7 nAChRs, this process is particularly rapid and pronounced.[2][3] Prolonged or high-concentration exposure to an agonist like Encenicline can cause the receptor to enter a desensitized, non-conducting state.[3] This is a critical concern because it can lead to a bell-shaped or inverted U-shaped concentration-response curve, where higher concentrations of Encenicline produce a diminished effect, potentially leading to a lack of efficacy or even functional antagonism.[5]
Q3: At what concentrations of Encenicline should I be concerned about receptor desensitization?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Variability in experimental results or loss of response over time. | Receptor Desensitization: Continuous or repeated application of Encenicline at high concentrations can lead to a progressive decrease in receptor response. | 1. Optimize Encenicline Concentration: Perform a detailed concentration-response curve to identify the optimal concentration that elicits a robust response without causing significant desensitization. Consider testing a wide range of concentrations, including the low nanomolar range. 2. Implement Washout Steps: In your experimental protocol, include adequate washout periods between Encenicline applications to allow for receptor recovery from desensitization. The duration of the washout will need to be empirically determined for your system. 3. Use a Two-Pulse Protocol: Employ a two-pulse experimental design to quantify the extent and time course of desensitization and recovery (see Experimental Protocols section). |
| Low signal-to-noise ratio in electrophysiology or calcium imaging experiments. | Low Receptor Expression or Function: The cell line or preparation you are using may have low endogenous expression of functional α7 nAChRs. | 1. Use a Stable Cell Line: Whenever possible, use a cell line stably expressing the human α7 nAChR. 2. Co-express with RIC-3: To enhance the functional expression of α7 nAChRs in Xenopus oocytes, co-inject cRNA for the chaperone protein RIC-3. 3. Utilize a Positive Allosteric Modulator (PAM): Consider using a Type I PAM, which can potentiate the receptor's response to Encenicline without significantly altering its desensitization kinetics. This can help to amplify the signal. |
| Cytotoxicity observed at higher concentrations. | Off-target effects or excitotoxicity: High concentrations of any compound can lead to non-specific effects or excessive calcium influx, which can be toxic to cells. | 1. Stay within the Optimal Concentration Range: As determined by your concentration-response studies, use the lowest effective concentration of Encenicline. 2. Perform Viability Assays: Conduct standard cell viability assays (e.g., MTT, LDH) to assess the cytotoxic potential of Encenicline at the concentrations used in your experiments. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for Encenicline and its analogue, FRM-17874. This data can be used to guide the design of your experiments.
| Parameter | Compound | Value | Assay System | Reference |
| Binding Affinity (K_i) | Encenicline | 4.3 nM | Human α7 nAChRs | [5] |
| Agonist Potency (EC50) | FRM-17874 | 0.42 μM | Xenopus oocytes expressing human α7 nAChRs | [5] |
| Optimal In Vivo Concentration | FRM-17874 | ~3 nM (unbound brain) | Mouse/Rat hippocampal theta oscillation | [5] |
Experimental Protocols
Protocol 1: Assessing α7 nAChR Desensitization using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol is designed to measure the onset of and recovery from desensitization of α7 nAChRs expressed in Xenopus oocytes in response to Encenicline application.
1. Oocyte Preparation and Injection:
- Harvest and defolliculate Stage V-VI Xenopus laevis oocytes.
- Inject oocytes with cRNA encoding the human α7 nAChR. To enhance expression, co-inject with cRNA for the chaperone protein RIC-3.
- Incubate injected oocytes for 2-5 days at 16-18°C.
2. Electrophysiological Recording:
- Place an oocyte in a recording chamber continuously perfused with standard oocyte Ringer's solution.
- Impale the oocyte with two glass microelectrodes filled with 3 M KCl (one for voltage sensing, one for current injection).
- Voltage-clamp the oocyte at a holding potential of -60 mV.
3. Two-Pulse Protocol for Desensitization Measurement:
- First Pulse (Conditioning Pulse): Apply a saturating concentration of a standard agonist (e.g., 100 µM Acetylcholine) or a test concentration of Encenicline for a fixed duration (e.g., 5 seconds) to induce desensitization.
- Washout Interval: Perfuse the chamber with Ringer's solution for a variable duration (e.g., ranging from 1 second to 5 minutes) to allow for receptor recovery.
- Second Pulse (Test Pulse): Apply the same concentration of the agonist for the same duration as the first pulse.
- Data Analysis: The amplitude of the response to the second pulse, expressed as a percentage of the first pulse amplitude, represents the extent of recovery. Plot the percentage of recovery against the duration of the washout interval to determine the time course of recovery from desensitization.
Protocol 2: Measuring Encenicline-Induced Calcium Influx in a Mammalian Cell Line
This protocol allows for the measurement of intracellular calcium concentration changes in response to Encenicline in a mammalian cell line stably expressing the α7 nAChR.
1. Cell Culture and Dye Loading:
- Plate a mammalian cell line stably expressing the human α7 nAChR (e.g., SH-EP1-hα7, GH3-hα7) in a 96-well black-walled, clear-bottom plate.
- Culture cells to an appropriate confluency.
- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
2. Calcium Imaging:
- Use a fluorescence plate reader or a fluorescence microscope equipped with a calcium imaging system.
- Establish a stable baseline fluorescence reading for each well.
- Apply varying concentrations of Encenicline to the wells.
- Record the change in fluorescence intensity over time. The increase in fluorescence corresponds to an increase in intracellular calcium.
3. Assessing Desensitization:
- To observe desensitization, pre-incubate the cells with a specific concentration of Encenicline for a defined period (e.g., 5-10 minutes) before adding a subsequent challenge with the same or a different concentration of Encenicline or a standard agonist. A reduced response to the second challenge indicates desensitization.
Visualizations
References
Interpreting the U-shaped dose-response curve of Encenicline Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for interpreting the U-shaped dose-response curve of Encenicline Hydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as EVP-6124 or MT-4666) is a selective partial agonist for the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR)[1]. As a partial agonist, it binds to and activates the α7-nAChR, but with lower efficacy than a full agonist like acetylcholine. Its primary therapeutic target was the improvement of cognitive deficits associated with neurological and psychiatric conditions such as Alzheimer's disease and schizophrenia[1][2].
Q2: We are observing a U-shaped (or biphasic) dose-response curve in our experiments with Encenicline. Is this an expected outcome?
Yes, a U-shaped or inverted U-shaped dose-response curve is a known phenomenon for partial agonists of the α7-nAChR, including Encenicline. This means that as the concentration of Encenicline increases, the biological response initially increases, reaches a peak at an optimal concentration, and then decreases at higher concentrations. This has been noted in preclinical studies observing neurotransmitter release[3].
Q3: What is the pharmacological basis for the U-shaped dose-response curve of Encenicline?
The U-shaped dose-response curve is primarily attributed to two key properties of Encenicline and the α7-nAChR:
-
Partial Agonism and Receptor Desensitization: At low to moderate concentrations, Encenicline effectively activates the α7-nAChR, leading to downstream signaling and a therapeutic effect. However, the α7-nAChR is known for its rapid desensitization upon agonist binding[4]. At higher concentrations, Encenicline can induce a prolonged state of receptor desensitization, where the receptor is occupied by the drug but is in a non-functional, closed state. This leads to a diminished overall response, creating the descending limb of the U-shaped curve.
-
Hormesis: This is a toxicological and pharmacological phenomenon where a substance has a beneficial effect at low doses and an adverse or inhibitory effect at high doses, resulting in a U-shaped or inverted U-shaped dose-response curve[5]. This is thought to be an adaptive response to a disruption in cellular homeostasis[5].
Q4: In our in vitro assay, the dose-response curve is flat or does not show a clear U-shape. What could be the issue?
Several factors could contribute to a flat or non-sigmoidal dose-response curve:
-
Inappropriate Concentration Range: The tested concentration range may be too narrow or not centered around the optimal effective concentration. It is advisable to test a wide range of concentrations, spanning several orders of magnitude (e.g., from picomolar to high micromolar) to capture the full dose-response profile.
-
Compound Integrity: Ensure that the this compound stock solution is properly prepared, stored, and has not degraded. It is recommended to prepare fresh dilutions for each experiment.
-
Assay Conditions: Factors such as cell density, incubation time, and media components (e.g., serum concentration) can significantly influence the cellular response and the observed dose-response relationship. These parameters should be optimized and kept consistent across experiments.
-
Cell Line Health: Ensure that the cells used in the assay are healthy, in a logarithmic growth phase, and at a low passage number, as cellular stress can alter receptor expression and signaling.
Troubleshooting Guides
Inconsistent Dose-Response Curves In Vitro
| Problem | Possible Cause | Troubleshooting Steps |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper pipetting technique.- Avoid using the outer wells of the plate or fill them with media to maintain humidity. |
| U-shaped curve shifts between experiments | - Variation in incubation time- Differences in cell passage number or health | - Strictly adhere to the optimized incubation time.- Use cells within a consistent and low passage number range.- Monitor cell morphology and viability. |
| No response at any concentration | - Inactive compound- Low or absent α7-nAChR expression in the cell line- Issues with the detection reagent or instrument | - Verify the activity of Encenicline with a positive control.- Confirm α7-nAChR expression in your cell line using techniques like qPCR or Western blot.- Check the expiration date and proper storage of assay reagents and ensure the instrument is functioning correctly. |
Data Presentation
Preclinical and Clinical Dose-Response Data for Encenicline
| Study Type | Model/Population | Dose/Concentration | Observed Effect | Reference |
| Preclinical | Healthy Male Volunteers | 1, 3.5, 7, 20, 60, 180 mg (single oral dose) | Procognitive effects on the Digit Symbol Substitution Test were maximal at the 20 mg dose. | [6][7] |
| Phase 2 Clinical Trial | Patients with Schizophrenia | 0.27 mg/day | Significant improvement in the Overall Cognition Index (OCI) score. | [2][3] |
| Phase 2 Clinical Trial | Patients with Schizophrenia | 0.9 mg/day | Significant improvement on the PANSS Cognition Impairment Domain and SCoRS total score. | [2][3] |
| Phase 2b Clinical Trial | Patients with Mild to Moderate Alzheimer's Disease | 0.27 mg, 0.9 mg, 1.8 mg/day | The 1.8 mg dose showed the most significant procognitive effects on ADAS-Cog-13. | [8] |
| Phase 3 Clinical Trial | Patients with Schizophrenia | 1 mg and 2 mg/day | No statistically significant difference from placebo on primary endpoints (MCCB and SCoRS). | [9] |
Experimental Protocols
In Vitro Calcium Imaging Assay to Assess α7-nAChR Activation
This protocol describes how to measure intracellular calcium influx in response to Encenicline in a cell line endogenously or recombinantly expressing α7-nAChRs.
Materials:
-
HEK293 cells stably expressing human α7-nAChR
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection agent (e.g., G418)
-
96-well black, clear-bottom plates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Positive control (e.g., Acetylcholine)
-
Antagonist control (e.g., Methyllycaconitine)
-
Fluorescence plate reader with automated injection capabilities
Methodology:
-
Cell Culture:
-
Culture HEK293-α7 cells in T-75 flasks.
-
Seed cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution (e.g., 4 µM Fluo-4 AM with 0.04% Pluronic F-127 in HBSS).
-
Wash the cells once with HBSS.
-
Add 100 µL of the Fluo-4 AM loading solution to each well and incubate at 37°C for 45-60 minutes in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
-
Compound Preparation and Incubation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
Perform serial dilutions in HBSS to achieve the desired final concentrations.
-
For antagonist wells, pre-incubate with an α7-nAChR antagonist (e.g., MLA) for 15-30 minutes before adding Encenicline.
-
-
Data Acquisition:
-
Place the plate in a fluorescence plate reader.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Use an automated injector to add the Encenicline dilutions, positive control, and vehicle control to the respective wells.
-
Immediately begin recording the change in fluorescence over time (e.g., for 2-5 minutes).
-
-
Data Analysis:
-
The change in intracellular calcium is typically expressed as the ratio of the change in fluorescence (ΔF) over the baseline fluorescence (F₀), i.e., ΔF/F₀.
-
Plot the peak fluorescence response against the logarithm of the Encenicline concentration to generate a dose-response curve.
-
In Vivo Microdialysis for Measuring Neurotransmitter Release
This protocol outlines a method to measure the effect of Encenicline on the extracellular levels of neurotransmitters like acetylcholine and dopamine (B1211576) in the brain of a freely moving rodent.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Stereotaxic frame
-
Anesthesia (e.g., isoflurane)
-
Microdialysis probes (e.g., CMA 12 Elite)
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
HPLC system with electrochemical or mass spectrometric detection
Methodology:
-
Stereotaxic Surgery and Probe Implantation:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Drill a burr hole over the target brain region (e.g., prefrontal cortex or hippocampus).
-
Slowly lower the microdialysis probe to the desired coordinates.
-
Secure the probe with dental cement and skull screws.
-
Allow the animal to recover for 24-48 hours.
-
-
Microdialysis Experiment:
-
Connect the probe inlet to a microinfusion pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of 1-2 hours to obtain a stable baseline.
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into chilled vials.
-
Administer Encenicline (e.g., subcutaneously or intraperitoneally) at various doses.
-
Continue collecting dialysate samples for several hours post-administration.
-
-
Sample Analysis:
-
Analyze the dialysate samples using a suitable HPLC method to quantify the concentrations of acetylcholine, dopamine, and their metabolites.
-
-
Data Analysis:
-
Express the neurotransmitter concentrations as a percentage of the baseline levels.
-
Plot the peak percentage change in neurotransmitter release against the dose of Encenicline to evaluate the dose-response relationship.
-
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathway of Encenicline at the α7-nAChR.
Experimental Workflow
Caption: Workflow for in vitro and in vivo dose-response studies.
Logical Relationship
Caption: Logic of the U-shaped dose-response to Encenicline.
References
- 1. Encenicline | ALZFORUM [alzforum.org]
- 2. Randomized, Double-Blind, Placebo-Controlled Study of Encenicline, an α7 Nicotinic Acetylcholine Receptor Agonist, as a Treatment for Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure and gating mechanism of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacodynamics, pharmacokinetics, safety, and tolerability of encenicline, a selective α7 nicotinic receptor partial agonist, in single ascending-dose and bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. neurology.org [neurology.org]
- 9. 32.2 TWO GLOBAL PHASE III TRIALS OF ENCENICLINE FOR COGNITIVE IMPAIRMENT IN CHRONIC SCHIZOPHRENIA PATIENTS: RED FLAGS AND LESSONS LEARNED - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low signal in Encenicline Hydrochloride calcium flux assays
This guide provides troubleshooting strategies and frequently asked questions for researchers encountering low signal-to-noise or weak responses in calcium flux assays involving Encenicline Hydrochloride.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: My this compound calcium flux assay is showing a very low or no signal. What are the initial checks I should perform?
A low or absent signal can often be attributed to fundamental assay components. Before investigating compound- or target-specific issues, verify the following:
-
Cell Health and Viability: Ensure cells are healthy, not overgrown or stressed, and are within an appropriate passage number range. Receptor expression levels can change with excessive passaging[1]. Use a viability stain like Trypan Blue to confirm a healthy cell population before plating.
-
Positive Control: Always include a positive control for the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR), such as its natural ligand acetylcholine or another known full agonist. This confirms that the receptor is expressed, functional, and that the general assay components (cells, dye, buffer) are working.
-
System Control: Use a non-receptor-mediated positive control, such as a calcium ionophore (e.g., Ionomycin), at the end of the experiment. A strong response to the ionophore indicates that the cells were loaded correctly with the calcium indicator dye and are capable of producing a fluorescent signal.
-
Instrument Function: Confirm that the instrument, such as a FLIPR™ system, is functioning correctly. Check baseline fluorescence readings to ensure they are within the recommended range (e.g., 6000-9000 RFU for a FLIPR Tetra™)[2].
Question 2: I've confirmed my basic setup is working, but the Encenicline response is still weak. Could the issue be with the this compound compound itself?
Yes, the physicochemical properties of the compound and its specific pharmacology are critical. Consider these factors:
-
Solubility: this compound may have limited solubility in physiological buffers. Poor solubility can lead to a lower effective concentration than intended. It is recommended to perform a solubility test in your specific assay buffer.[3][4] The use of a small percentage of a co-solvent like DMSO (typically <0.5%) is common, but its effect on solubility and cell health should be validated.[3]
-
Stability: The compound may not be stable in the aqueous buffer over the course of the experiment. Prepare fresh dilutions of Encenicline from a stock solution for each experiment and avoid prolonged storage in assay buffer.[5]
-
Concentration Range: As a partial agonist, Encenicline may have a narrow optimal concentration window.[6] High concentrations of α7-nAChR agonists can cause rapid receptor desensitization or even open-channel block, leading to a diminished signal.[7][8] It is crucial to run a full dose-response curve to identify the optimal concentration range.
-
Partial Agonism: By definition, a partial agonist does not produce the same maximal response as a full agonist. The signal from Encenicline will inherently be lower than that of a full α7-nAChR agonist. Manage expectations and ensure the assay window is sufficient to detect this partial activation.
Question 3: My cell line responds to other agonists but poorly to Encenicline. How can I optimize my assay protocol specifically for the α7 nicotinic receptor?
The α7-nAChR has unique properties that demand specific assay conditions for optimal signal detection.
-
Rapid Desensitization: The α7-nAChR is known for its extremely fast desensitization rate.[7][9][10] The calcium signal is transient and can be missed if the instrument's read time is too slow. Ensure your plate reader is configured for a rapid kinetic read, capturing data immediately upon and for a short period after compound addition.
-
Use of a Positive Allosteric Modulator (PAM): The signal from α7-nAChR agonists is often significantly enhanced in the presence of a PAM.[7] PAMs like PNU-120596 can increase the channel's mean open time, converting a transient and difficult-to-detect signal into a more robust and sustained one.[7][8] Consider pre-incubating the cells with a PAM before adding Encenicline.
-
Calcium Concentration: The α7-nAChR is highly permeable to calcium.[9][10] Ensure your assay buffer (e.g., HBSS with 20 mM HEPES) contains an adequate concentration of extracellular calcium (typically 1-2 mM) to drive the influx upon channel opening.[1][7]
-
Dye Loading and Retention: Optimize dye loading time and temperature for your specific cell line (e.g., 60 minutes at 37°C or room temperature).[1][2] For cell lines like CHO that contain organic anion transporters, the dye can be actively pumped out. Including an anion reuptake inhibitor like probenecid (B1678239) in the loading and assay buffers is critical to retain the dye inside the cells.[1][2]
Question 4: What are the most common instrument-related pitfalls when measuring α7-nAChR activation?
Instrument settings must be tailored to capture the rapid kinetics of the α7-nAChR.
-
Addition Artifacts: The force of liquid addition can dislodge cells, causing a drop in fluorescence that can mask a weak agonist response.[2] Optimize the dispense speed and tip height on the liquid handler to ensure gentle addition without disturbing the cell monolayer.
-
Incorrect Read Parameters: A slow read speed or delayed start can completely miss the transient peak of the calcium signal. Use the fastest possible kinetic read setting and ensure the measurement begins simultaneously with or immediately after compound addition.
-
Suboptimal Baseline Signal: The baseline Relative Fluorescence Units (RFU) must be in the optimal range for the instrument's detector.[2] Adjust the LED intensity or camera gain to achieve a stable baseline that is high enough for good sensitivity but low enough to avoid saturation upon activation.
Data Summary and Key Parameters
Table 1: Troubleshooting Quick Reference
| Potential Problem | Likely Cause | Recommended Solution |
| No signal with any compound | Poor cell health, incorrect dye loading, instrument failure. | Check cell viability, run a calcium ionophore control, verify instrument settings and baseline fluorescence. |
| No signal with Encenicline, but positive control works | Compound degradation, poor solubility, or concentration is outside the active range. | Prepare fresh compound dilutions, test compound solubility, perform a full dose-response curve. |
| Weak, transient signal with Encenicline | Rapid receptor desensitization, inherent partial agonism of the compound. | Use a rapid-kinetic read setting on the instrument; consider adding a Positive Allosteric Modulator (PAM) to the assay. |
| High well-to-well variability | Uneven cell plating, cell lifting during compound addition. | Ensure a confluent, even cell monolayer; optimize dispense speed and height; consider using poly-D-lysine coated plates for better adhesion.[1] |
| Signal drops upon compound addition | Cells are being dislodged from the well bottom. | Lower the dispense speed and/or raise the addition height of the liquid handler.[2] |
Table 2: Typical Calcium Flux Assay Parameters
| Parameter | Recommended Value / Condition | Notes |
| Cell Line | HEK293 or CHO expressing human α7-nAChR | Endogenous expression in cell lines like SH-SY5Y or PC12 can be low and variable. |
| Plate Type | 96- or 384-well, black wall, clear bottom | Poly-D-lysine coating is recommended to improve cell adhesion.[1] |
| Cell Seeding Density | Titrate to achieve 90-100% confluency on assay day. | A confluent monolayer is critical for consistent results.[1] |
| Calcium Indicator Dye | Fluo-4 AM, Fluo-8 AM, FLIPR Calcium Assay Kits | "No-wash" kits with masking dyes reduce background and improve the signal window.[2][11] |
| Dye Loading | 1-2 hours at 37°C or Room Temperature | Optimize for the specific cell line. Do not wash cells after loading with no-wash kits.[2] |
| Probenecid | 2.5 mM (Final Concentration) | Required for cell types like CHO that express organic anion transporters.[1][2] |
| Assay Buffer | HBSS + 20 mM HEPES, pH 7.4 | Ensure buffer contains physiological levels of CaCl₂ (e.g., 2 mM).[1][7] |
| Encenicline Dilution | Prepare fresh from DMSO stock for each experiment. | Final DMSO concentration should be ≤ 0.5%. |
| Positive Allosteric Modulator (Optional) | PNU-120596 (1-10 µM) | Pre-incubate for 5-15 minutes before adding Encenicline. |
Visual Guides & Protocols
Diagrams
Caption: Encenicline binds to the α7-nAChR, causing channel opening and calcium influx.
Caption: Standard experimental workflow for a calcium flux assay using a FLIPR™ system.
Caption: A logical decision tree to guide troubleshooting of low assay signals.
Detailed Experimental Protocol: FLIPR™ Calcium Flux Assay
This protocol provides a general framework. Specific parameters such as cell number and incubation times should be optimized for your cell line.
1. Cell Plating (Day 1) a. Harvest healthy, sub-confluent cells expressing α7-nAChR. b. Count cells and assess viability. c. Plate cells in a 384-well, black-walled, clear-bottom, poly-D-lysine-coated plate at a density optimized to form a confluent monolayer within 24 hours. d. Incubate overnight at 37°C, 5% CO₂.
2. Compound Plate Preparation (Day 2) a. Prepare serial dilutions of this compound in assay buffer (HBSS + 20 mM HEPES, pH 7.4). For a 4X plate, this will be the final concentration desired in the well multiplied by four. b. Include a positive control (e.g., acetylcholine) and a negative control (buffer only). c. Aliquot the dilutions into a 384-well compound plate.
3. Dye Loading (Day 2) a. Prepare the dye loading solution according to the manufacturer's instructions (e.g., FLIPR Calcium 5 Assay Kit). b. If using CHO cells or another line with anion transporters, ensure the loading buffer contains the appropriate final concentration of probenecid (e.g., 2.5 mM).[1][2] c. Aspirate the culture medium from the cell plate and add an equal volume of the dye loading solution to each well. d. Incubate the cell plate in the dark for 60-90 minutes at 37°C or room temperature, as optimized for your cell line.[2] Do not wash the cells after this step when using a no-wash kit.
4. Assay Execution on FLIPR™ (Day 2) a. Place both the cell plate and the compound plate into the FLIPR™ instrument. b. Configure the instrument protocol: i. Read Mode: Set to kinetic fluorescence measurement. ii. Baseline Reading: Read fluorescence for 10-20 seconds to establish a stable baseline. iii. Compound Addition: Set the instrument to add the compounds from the compound plate to the cell plate at a specific volume and optimized speed/height. iv. Post-Addition Read: Continue the kinetic read for 60-180 seconds immediately following addition to capture the calcium response. c. Run the protocol.
5. Data Analysis a. Export the kinetic data. b. Analyze the response by calculating the maximum peak fluorescence minus the baseline, or the area under the curve (AUC) for each well. c. Plot the response versus the compound concentration and fit to a four-parameter logistical equation to determine the EC₅₀ value.
References
- 1. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. moleculardevices.com [moleculardevices.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. Aqueous Solubility Assay - Enamine [enamine.net]
- 5. Development and validation of a stability indicating UPLC method for determination of ticlopidine hydrochloride in its tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Encenicline - Wikipedia [en.wikipedia.org]
- 7. Calcium signalling mediated through α7 and non-α7 nAChR stimulation is differentially regulated in bovine chromaffin cells to induce catecholamine release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. α7 nicotinic ACh receptors as a ligand-gated source of Ca2+ ions: the search for a Ca2+ optimum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcium imaging with genetically encoded sensor Case12: Facile analysis of α7/α9 nAChR mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit [moleculardevices.com]
Technical Support Center: Encenicline Hydrochloride and 5-HT3 Receptor Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Encenicline (B607309) Hydrochloride on 5-HT3 receptors during experimental research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Encenicline Hydrochloride?
Encenicline is a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR)[1][2]. It was developed for the treatment of cognitive impairment in conditions such as schizophrenia and Alzheimer's disease[1][3]. Its therapeutic rationale is based on enhancing cholinergic function, which is often diminished in these neurological disorders[1].
Q2: What are the known off-target effects of Encenicline on 5-HT3 receptors?
Encenicline has been shown to inhibit 5-HT3 receptors. One study reported that Encenicline at a concentration of 10 nM can inhibit 5-HT3 receptor activity by 51%[4]. This interaction is significant as 5-HT3 receptors are ligand-gated ion channels involved in various physiological processes, including nausea and vomiting, and regulation of gut motility[5][6].
Q3: What are the potential consequences of Encenicline's off-target effects on 5-HT3 receptors in my experiments?
The off-target activity of Encenicline at 5-HT3 receptors can lead to confounding experimental results. In cellular assays, it may mask the true effects of α7-nAChR activation or introduce unintended signaling events. In animal studies, it can manifest as gastrointestinal side effects, such as constipation or nausea, which were observed in clinical trials of Encenicline[3]. These effects could impact behavioral readouts and overall animal welfare.
Q4: How can I minimize the 5-HT3 receptor-mediated effects of Encenicline in my experiments?
Minimizing off-target effects is crucial for data integrity. Here are several strategies:
-
Dose-Response Optimization: Use the lowest effective concentration of Encenicline that elicits a response at the α7-nAChR to minimize engagement with the 5-HT3 receptor.
-
Use of a Selective 5-HT3 Antagonist: Co-administration of a highly selective 5-HT3 receptor antagonist (e.g., ondansetron, granisetron) can help to functionally block the off-target effects of Encenicline. This allows for the specific investigation of α7-nAChR-mediated pathways.
-
Control Experiments: Include experimental groups treated with a selective 5-HT3 antagonist alone and in combination with Encenicline to dissect the contribution of each receptor to the observed effects.
-
Cell Line Selection: If using cell-based assays, choose cell lines that endogenously express high levels of α7-nAChR and low or negligible levels of 5-HT3 receptors, or use engineered cell lines with specific receptor expression.
Quantitative Data Summary
The following table summarizes the available quantitative data on Encenicline's activity at its primary target (α7-nAChR) and off-target (5-HT3 receptor). Note: Values are compiled from different sources and may have been determined under varying experimental conditions.
| Parameter | Receptor | Value | Species | Assay Type | Reference |
| EC50 | α7-nAChR | 0.16 µM | Rat | Electrophysiology (TEVC in Xenopus oocytes) | [4] |
| Ki | α7-nAChR | 0.194 nM | Pig | In vitro homogenate binding assay (3H-NS14492) | [7][8] |
| % Inhibition | 5-HT3 Receptor | 51% at 10 nM | Not Specified | Binding studies | [4] |
| IC50 | 5-HT3 Receptor | ~800 nM | Not Specified | Electrophysiology (TEVC in Xenopus oocytes) | [4] |
Experimental Protocols & Troubleshooting
This section provides detailed methodologies for key experiments to assess and mitigate the off-target effects of Encenicline on 5-HT3 receptors, along with troubleshooting guides for common issues.
Radioligand Binding Assay for 5-HT3 Receptor
This protocol determines the binding affinity (Ki) of Encenicline for the 5-HT3 receptor through competitive displacement of a radiolabeled ligand.
Diagram: Radioligand Binding Assay Workflow
References
- 1. Using Calcium Imaging as a Readout of GPCR Activation | Springer Nature Experiments [experiments.springernature.com]
- 2. High affinity ligands for the alpha7 nicotinic receptor that show no cross-reactivity with the 5-HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Varenicline Interactions at the 5-HT3 Receptor Ligand Binding Site are Revealed by 5-HTBP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of serotonin 5-HT₃ receptors in intestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Characterizing the binding of TC-5619 and encenicline on the alpha7 nicotinic acetylcholine receptor using PET imaging in the pig [frontiersin.org]
- 8. Characterizing the binding of TC-5619 and encenicline on the alpha7 nicotinic acetylcholine receptor using PET imaging in the pig - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding and Accounting for the Long In Vivo Half-Life of Encenicline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and resources for researchers working with Encenicline Hydrochloride, focusing on its notable long plasma half-life. The information is presented in a question-and-answer format to directly address potential issues and provide practical advice for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the reported plasma half-life of this compound in humans and what are the potential contributing factors?
A1: The reported plasma half-life of this compound in humans is approximately 50-65 hours.[1] Several factors are hypothesized to contribute to this long half-life, drawing from general pharmacokinetic principles, as specific metabolic and excretion data for Encenicline are not extensively published.
-
High Plasma Protein Binding: Encenicline has been shown to be moderately bound to plasma proteins in rats, with a mean unbound fraction of 11%.[2][3] Generally, drugs that are highly bound to plasma proteins have a smaller fraction of the drug available for metabolism and elimination at any given time, which can significantly extend their half-life.[4][5][6] Only the unbound drug is pharmacologically active and available for clearance.[4]
-
Extensive Tissue Distribution: While specific tissue distribution data in humans is not available, Encenicline has been shown to penetrate the brain in rats, with brain-to-plasma ratios increasing over time.[2] If a drug extensively distributes into tissues, these tissues can act as a reservoir, slowly releasing the drug back into circulation and prolonging its presence in the body.
-
Slow Metabolism and Clearance: The rate of metabolism and subsequent excretion is a primary determinant of a drug's half-life. Although the specific metabolic pathways for Encenicline are not publicly detailed, a slow rate of biotransformation by liver enzymes (such as cytochrome P450s) and/or slow renal clearance would directly contribute to a longer half-life.
Q2: How does the long half-life of Encenicline impact the design of in vivo preclinical studies?
A2: The long half-life of Encenicline necessitates several key considerations in the design of in vivo studies to ensure accurate pharmacokinetic and pharmacodynamic assessments.
-
Extended Sampling Duration: To accurately characterize the terminal elimination phase and calculate the half-life, blood sampling needs to be conducted over a much longer period than for drugs with short half-lives. A general rule of thumb is to collect samples for at least 3-5 half-lives to capture the majority of the drug's elimination. For Encenicline, this could mean sampling for over 200 hours post-dose.
-
Dosing Regimen in Multi-Dose Studies: Due to its long half-life, Encenicline will accumulate in the body with repeated dosing. It is crucial to allow sufficient time for the drug to reach steady-state concentrations, which typically takes 4-5 half-lives. This must be factored into the duration of the study and the timing of efficacy or toxicity assessments.
-
Washout Period in Crossover Studies: In crossover study designs, a lengthy washout period between treatments is essential to prevent carryover effects from the long-lasting presence of the drug. This period should be at least 5-7 times the half-life. For Encenicline, this could translate to a washout period of several weeks.
-
Animal Model Selection: The choice of animal model is critical. It is important to select a species where the metabolic pathways and plasma protein binding of Encenicline are as close as possible to humans to ensure the translational relevance of the pharmacokinetic data.[7]
Q3: What are the common challenges encountered when working with drugs with long half-lives like Encenicline, and how can they be addressed?
A3: Researchers may face several challenges, which can be mitigated with careful planning and execution of experiments.
| Challenge | Mitigation Strategy |
| Underestimation of Half-Life | Extend the blood sampling schedule to adequately capture the terminal elimination phase. Ensure the analytical method has sufficient sensitivity to detect low concentrations of the drug at later time points. |
| Drug Accumulation and Potential Toxicity | In multi-dose studies, carefully consider the dosing interval to avoid excessive accumulation and potential toxicity. Therapeutic drug monitoring can be employed to ensure drug concentrations remain within the desired range. |
| Carryover Effects in Crossover Studies | Implement a sufficiently long washout period (at least 5-7 half-lives) between treatments. If a long washout is not feasible, a parallel study design may be more appropriate. |
| Logistical Difficulties with Long Studies | Plan for the long-term housing and care of animals. Ensure adequate staffing and resources are available for the extended duration of the study. |
| Difficulty in Establishing a Clear Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship | Due to the slow changes in plasma concentration, it can be challenging to correlate drug levels with acute pharmacological effects. More complex PK/PD modeling may be required to understand the relationship between exposure and response over time. |
Troubleshooting Guides
Issue 1: Inconsistent or highly variable plasma concentrations in preclinical studies.
-
Potential Cause: Issues with drug formulation and administration.
-
Troubleshooting Step: Ensure the formulation is homogenous and stable. For oral dosing, ensure accurate and consistent administration to each animal. For intravenous administration, verify the correct injection technique and volume.
-
-
Potential Cause: Inter-animal variability in metabolism and clearance.
-
Troubleshooting Step: Increase the number of animals per group to improve statistical power. Ensure the use of a homogenous animal population (e.g., same age, sex, and strain).
-
-
Potential Cause: Analytical assay variability.
-
Troubleshooting Step: Validate the bioanalytical method for accuracy, precision, and sensitivity. Include quality control samples at multiple concentration levels in each analytical run.
-
Issue 2: Difficulty in determining the terminal elimination half-life.
-
Potential Cause: Insufficient duration of blood sampling.
-
Troubleshooting Step: Extend the sampling period to at least 3-5 times the expected half-life. A pilot study with a small number of animals and a very long sampling duration can help to estimate the half-life more accurately.
-
-
Potential Cause: Analytical method lacks the sensitivity to detect low drug concentrations at later time points.
-
Troubleshooting Step: Optimize the bioanalytical method to achieve a lower limit of quantification (LLOQ). Consider using more sensitive analytical techniques if necessary.
-
-
Potential Cause: Complex pharmacokinetic profile (e.g., multi-compartmental kinetics).
-
Troubleshooting Step: The plasma concentration-time curve may not follow a simple one-compartment model. Utilize pharmacokinetic modeling software to fit the data to a more appropriate multi-compartment model to accurately determine the terminal half-life.
-
Experimental Protocols
Protocol 1: Determination of Plasma Protein Binding using Equilibrium Dialysis
This protocol is a general guideline and should be optimized for this compound.
-
Materials:
-
Rapid Equilibrium Dialysis (RED) device
-
Phosphate-buffered saline (PBS), pH 7.4
-
Control plasma from the relevant species (e.g., human, rat, mouse)
-
This compound stock solution in a suitable solvent (e.g., DMSO)
-
Incubator shaker at 37°C
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Prepare a working solution of Encenicline in control plasma at the desired concentration (e.g., 1 µM).
-
Add the plasma sample containing Encenicline to one chamber of the RED device.
-
Add an equal volume of PBS to the other chamber of the RED device.
-
Seal the plate and incubate at 37°C with gentle shaking for a predetermined time (e.g., 4-6 hours) to allow the unbound drug to reach equilibrium across the dialysis membrane.
-
After incubation, collect aliquots from both the plasma and the buffer chambers.
-
Perform a protein precipitation step on the plasma sample.
-
Analyze the concentration of Encenicline in the aliquots from both chambers using a validated LC-MS/MS method.
-
-
Data Analysis:
-
The fraction unbound (fu) is calculated as the ratio of the drug concentration in the buffer chamber to the drug concentration in the plasma chamber.
-
Percent bound = (1 - fu) * 100
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents (Single Dose)
This protocol provides a framework for a single-dose pharmacokinetic study in rats.
-
Animals:
-
Male Sprague-Dawley rats (or another appropriate strain), 8-10 weeks old.
-
Acclimatize animals for at least one week before the study.
-
-
Drug Administration:
-
Prepare a formulation of this compound suitable for the intended route of administration (e.g., oral gavage, intravenous injection).
-
Administer a single dose of Encenicline to each rat. Include a vehicle control group.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or jugular vein cannula) at predetermined time points. Given the long half-life, a suggested sampling schedule could be: 0 (pre-dose), 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 168, and 240 hours post-dose.
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of Encenicline in plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis (NCA) or compartmental modeling to determine key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Terminal elimination half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmacy180.com [pharmacy180.com]
- 6. Protein binding: what does it mean? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Encenicline Hydrochloride Metabolite Identification using HPLC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the identification of Encenicline Hydrochloride metabolites using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the expected metabolic pathways for this compound?
A1: While specific proprietary data on the complete metabolic fate of this compound is not extensively published in the public domain, based on its chemical structure—a benzothiophene (B83047) carboxamide derivative—common Phase I and Phase II metabolic transformations can be anticipated. Phase I reactions may include oxidation (hydroxylation, N-dealkylation, S-oxidation) and hydrolysis. Phase II reactions would likely involve conjugation of Phase I metabolites with glucuronic acid or sulfate.
Q2: I am not detecting any metabolites of Encenicline in my samples. What are the possible reasons?
A2: Several factors could contribute to the lack of metabolite detection:
-
Low Abundance: Metabolites may be present at concentrations below the detection limit of your instrument.
-
Poor Ionization: The metabolites may not ionize efficiently under the current mass spectrometry source conditions.
-
Chromatographic Issues: Metabolites may be co-eluting with interfering matrix components, leading to ion suppression. They might also be too polar or too non-polar to be retained or eluted from your current HPLC column.
-
Sample Preparation: The extraction method used may not be suitable for capturing the metabolites of interest.
-
Metabolic Stability: Encenicline might be highly stable and undergo minimal metabolism in the tested system.
Q3: My HPLC-MS chromatogram shows poor peak shape for the parent drug and potential metabolites. What should I do?
A3: Poor peak shape, such as tailing or fronting, can be caused by several factors. Consider the following troubleshooting steps:
-
Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.
-
Secondary Interactions: Peak tailing can occur due to interactions between the analyte and active sites on the column packing material. Adjusting the mobile phase pH or using a column with a different stationary phase can help.
-
Inappropriate Solvent for Sample Dissolution: Dissolving the sample in a solvent stronger than the initial mobile phase can cause peak distortion. Ideally, dissolve your sample in the mobile phase.
-
Column Degradation: The column may be nearing the end of its lifespan. Try flushing the column or replacing it.
Q4: How can I differentiate between isomeric metabolites using HPLC-MS?
A4: Differentiating isomers is a common challenge in metabolite identification. Here are some strategies:
-
Chromatographic Separation: Optimize your HPLC method to achieve baseline separation of the isomers. This can involve changing the column, mobile phase composition, gradient profile, or temperature.
-
Tandem Mass Spectrometry (MS/MS): Isomers often produce different fragmentation patterns in MS/MS experiments. By comparing the fragmentation spectra of the suspected isomeric metabolites, you may be able to distinguish them.
-
Reference Standards: If available, comparing the retention time and MS/MS spectra with those of authentic reference standards is the most definitive way to identify isomers.
Troubleshooting Guides
Issue 1: High Background Noise or Matrix Effects
Symptoms:
-
Elevated baseline in the chromatogram.
-
Suppression or enhancement of the analyte signal.
-
Poor reproducibility of results.
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate Sample Cleanup | Employ a more rigorous sample preparation technique such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components like salts, phospholipids, and proteins. |
| Contaminated Mobile Phase | Use high-purity HPLC or LC-MS grade solvents and additives. Filter all mobile phases before use. |
| Dirty MS Source | Clean the mass spectrometer's ion source according to the manufacturer's instructions. |
| Co-eluting Endogenous Compounds | Modify the HPLC gradient to better separate the analytes of interest from matrix components. Consider using a column with a different selectivity. |
Issue 2: Inconsistent Retention Times
Symptoms:
-
Retention times for the same analyte vary significantly between injections.
Possible Causes & Solutions:
| Cause | Solution |
| Pump Malfunction | Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate. Degas the mobile phase to prevent air bubbles. |
| Column Equilibration | Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature, as changes in temperature can affect retention times. |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase daily and ensure accurate mixing of solvents. |
Experimental Protocols
A generalized experimental protocol for the identification of this compound metabolites in an in vitro system (e.g., human liver microsomes) is provided below. This should be adapted and optimized for specific experimental conditions.
1. Incubation:
-
Combine human liver microsomes, this compound, and NADPH in a phosphate (B84403) buffer (pH 7.4).
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Include negative controls (without NADPH or without the drug) to identify non-enzymatic degradation and background components.
2. Sample Quenching and Extraction:
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) containing an internal standard.
-
Vortex and centrifuge the samples to precipitate proteins.
-
Collect the supernatant for analysis.
3. HPLC-MS Analysis:
-
HPLC System: A high-pressure liquid chromatography system.
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is typically suitable for this class of compounds.
-
Data Acquisition: Acquire data in both full scan mode (to detect all ions) and data-dependent MS/MS mode (to obtain fragmentation data for the most abundant ions).
4. Data Analysis:
-
Process the raw data using appropriate software.
-
Compare the chromatograms of the test samples with the negative controls to identify potential metabolite peaks.
-
Determine the accurate mass of the potential metabolites and calculate the mass difference from the parent drug to hypothesize the biotransformation (e.g., +16 Da for oxidation).
-
Analyze the MS/MS fragmentation patterns to propose the site of modification on the molecule.
Visualizations
Caption: A general workflow for in vitro metabolite identification using HPLC-MS.
Caption: Hypothetical metabolic pathways for this compound.
Validation & Comparative
A Comparative Guide to Encenicline Hydrochloride and GTS-21 for α7 Nicotinic Acetylcholine Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Encenicline (B607309) Hydrochloride and GTS-21, two investigational drugs that target the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). The α7 nAChR is a crucial target in the central nervous system implicated in cognitive processes, and its modulation has been a key strategy in the development of therapeutics for cognitive impairment associated with disorders like Alzheimer's disease and schizophrenia.
Introduction to the Compounds
Encenicline Hydrochloride (formerly EVP-6124) is a selective partial agonist of the α7 nAChR.[1] GTS-21 (also known as DMXB-Anabaseine) is a partial agonist of the α7 nAChR, derived from the natural product anabaseine.[2] Both compounds progressed to clinical trials for cognitive deficits but faced significant challenges, ultimately leading to the discontinuation of their development for these indications.[3][4] This guide synthesizes available preclinical and clinical data to offer a comparative overview of their pharmacological profiles.
Mechanism of Action and Receptor Engagement
Both Encenicline and GTS-21 exert their effects by binding to and activating the α7 nAChR, a ligand-gated ion channel that, upon activation, allows the influx of cations, primarily Ca2+, into neurons. This influx triggers downstream signaling cascades that are thought to enhance synaptic plasticity and improve cognitive function.
A key difference lies in their selectivity. Encenicline is reported to be a selective α7 nAChR partial agonist.[1] In contrast, GTS-21, while acting as a partial agonist at α7 nAChRs, also exhibits a notably high affinity for the α4β2 nAChR subtype, where it acts as an antagonist.[5] This broader receptor interaction profile of GTS-21 may contribute to a different pharmacological and side-effect profile compared to the more selective Encenicline.
dot
Caption: Ligand-receptor interaction overview.
Comparative Pharmacological Data
The following tables summarize the available quantitative data for this compound and GTS-21. It is important to note that this data is compiled from various studies and may not have been generated under identical experimental conditions, which can influence the absolute values.
Table 1: In Vitro Receptor Binding Affinity and Functional Potency
| Parameter | This compound | GTS-21 | Reference(s) |
| α7 nAChR Binding Affinity (Ki) | 9.98 nM ([³H]-MLA displacement)4.33 nM ([¹²⁵I]-α-bungarotoxin displacement) | ~2000 nM (human) | [5][6] |
| α7 nAChR Functional Potency (EC50) | 0.39 µM | ~11 µM (human) | [3] |
| α4β2 nAChR Binding Affinity (Ki) | Not reported to have high affinity | ~20 nM (human) | [5] |
| 5-HT3 Receptor Activity | Antagonist (IC50 < 10 nM) | Not reported to have high affinity | [3] |
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | This compound | GTS-21 | Reference(s) |
| Bioavailability | Dose-proportional Cmax and AUC observed in humans | ~23% (rat), ~27% (dog) | [7][8] |
| Food Effect | No significant effect on pharmacokinetic profile | Not explicitly reported | [7] |
| Metabolism | Not detailed in provided search results | O-demethylation followed by glucuronidation | [8] |
| Key Metabolites | Not detailed in provided search results | 4-OH-GTS-21 (active) | [9] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are generalized protocols for the key assays used to characterize these compounds.
Radioligand Binding Assay (General Protocol)
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
dot
Caption: Radioligand binding assay workflow.
Methodology:
-
Membrane Preparation: Cell membranes expressing the α7 nAChR are prepared from transfected cell lines or brain tissue homogenates.[10]
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand that specifically binds to the α7 nAChR (e.g., [³H]-methyllycaconitine ([³H]-MLA) or [¹²⁵I]-α-bungarotoxin) and varying concentrations of the unlabeled test compound (Encenicline or GTS-21).[11][12]
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.[10]
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.[10]
-
Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) is then calculated from the IC50 using the Cheng-Prusoff equation.[10]
Two-Electrode Voltage Clamp (TEVC) Electrophysiology (General Protocol)
This technique is employed to measure the functional activity (e.g., EC50) of a compound on ion channels, such as the α7 nAChR, expressed in Xenopus oocytes.
dot
Caption: Two-electrode voltage clamp workflow.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are injected with cRNA encoding the human α7 nAChR subunit. The oocytes are then incubated for several days to allow for receptor expression on the cell surface.[6]
-
Voltage Clamping: The oocyte is placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, and the other injects current to "clamp" the membrane potential at a fixed holding potential.[13]
-
Drug Application: The oocyte is perfused with a solution containing a known concentration of the test compound (Encenicline or GTS-21).
-
Current Recording: Activation of the α7 nAChRs by the agonist leads to an inward flow of cations, which is recorded as an electrical current.[13]
-
Data Analysis: By applying a range of agonist concentrations, a dose-response curve can be generated, from which the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the maximal efficacy (Emax) can be determined.[6]
Clinical Trial Outcomes in Cognitive Impairment in Schizophrenia
Both Encenicline and GTS-21 were investigated for their potential to treat cognitive impairment associated with schizophrenia (CIAS).
Encenicline:
-
Phase 2: A Phase 2 study of Encenicline in patients with schizophrenia showed a statistically significant improvement in the primary endpoint, the CogState Overall Cognition Index, at the 0.27 mg dose.[2][14] The 0.9 mg dose showed significant improvements in the Schizophrenia Cognition Rating Scale (SCoRS) and the Negative Subscale of the Positive and Negative Syndrome Scale (PANSS).[2][14]
-
Phase 3: Despite promising Phase 2 results, the two global Phase 3 trials for Encenicline in schizophrenia did not show a statistically significant difference from placebo on the primary endpoints.[9] The development of Encenicline was ultimately halted due to serious gastrointestinal adverse events observed in parallel trials for Alzheimer's disease.[3]
GTS-21:
-
Phase 2: Clinical trials with GTS-21 for cognitive impairment in schizophrenia failed to demonstrate a significant improvement in cognitive deficits.[4] However, some studies suggested that higher doses of GTS-21 might improve negative symptoms in schizophrenia.[5] The development of GTS-21 for this indication did not proceed to Phase 3.
In Vivo Target Engagement
A direct in vivo comparison using positron emission tomography (PET) imaging in pigs with the α7-nAChR radioligand ¹¹C-NS14492 revealed differences in brain target engagement between Encenicline and another α7 agonist, TC-5619. While both compounds could block the binding of the radioligand in vitro, TC-5619 achieved substantial α7-nAChR occupancy in vivo, whereas Encenicline showed more limited occupancy at the same dose.[15] This suggests that in vitro affinity does not always directly translate to in vivo target engagement, which could be a factor in the differing clinical outcomes of various α7 agonists.
Summary and Conclusion
This compound and GTS-21 represent two distinct approaches to modulating the α7 nAChR for the potential treatment of cognitive impairment.
-
Encenicline is a more selective and potent partial agonist at the α7 nAChR in vitro. It showed promising signals of efficacy in Phase 2 clinical trials for CIAS, but failed to replicate these findings in Phase 3 and was associated with significant gastrointestinal side effects.
-
GTS-21 is a less potent partial agonist at the α7 nAChR with significant antagonist activity at the α4β2 nAChR. Its clinical development for CIAS did not progress past Phase 2 due to a lack of significant efficacy on cognitive endpoints.
The journey of Encenicline and GTS-21 highlights the complexities of translating preclinical pharmacology to clinical efficacy. Factors such as receptor selectivity, in vivo target engagement, and unforeseen adverse events all play critical roles in the success or failure of drug development programs targeting the α7 nAChR. Future research in this area will benefit from a deeper understanding of the nuanced roles of different nAChR subtypes and the development of compounds with optimized pharmacokinetic and safety profiles.
References
- 1. Characterizing the binding of TC-5619 and encenicline on the alpha7 nicotinic acetylcholine receptor using PET imaging in the pig - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Randomized, Double-Blind, Placebo-Controlled Study of Encenicline, an α7 Nicotinic Acetylcholine Receptor Agonist, as a Treatment for Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alzforum.org [alzforum.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cerebrasol.com [cerebrasol.com]
- 7. Randomized, Double-Blind, Placebo-Controlled Study of Encenicline, an α7 Nicotinic Acetylcholine Receptor Agonist, as a Treatment for Cognitive Impairment in Schizophrenia - [medicinesresources.nhs.uk]
- 8. Effects of the nicotinic α7 receptor partial agonist GTS-21 on NMDA-glutamatergic receptor related deficits in sensorimotor gating and recognition memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 32.2 TWO GLOBAL PHASE III TRIALS OF ENCENICLINE FOR COGNITIVE IMPAIRMENT IN CHRONIC SCHIZOPHRENIA PATIENTS: RED FLAGS AND LESSONS LEARNED - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. biophysics-reports.org [biophysics-reports.org]
- 13. Rat nicotinic ACh receptor α7 and β2 subunits co-assemble to form functional heteromeric nicotinic receptor channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FORUM Pharma Announces Publication Of Encenicline Phase II Clinical Trial Results For Cognitive Impairment In Schizophrenia - BioSpace [biospace.com]
- 15. Frontiers | Characterizing the binding of TC-5619 and encenicline on the alpha7 nicotinic acetylcholine receptor using PET imaging in the pig [frontiersin.org]
A Comparative Guide to the In Vitro Potency of Encenicline Hydrochloride and TC-5619
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro potency of two investigational drugs, Encenicline (B607309) Hydrochloride and TC-5619, both of which are selective agonists for the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR). The α7 nAChR is a crucial target in the central nervous system for potential therapeutic intervention in cognitive and neurological disorders. This document summarizes key experimental data, outlines the methodologies used in these assessments, and visualizes the relevant biological pathways and experimental workflows.
Data Presentation: In Vitro Potency and Selectivity
The following tables summarize the quantitative data on the in vitro potency and selectivity of Encenicline Hydrochloride and TC-5619 at the α7 nAChR and other relevant receptors.
Table 1: α7 Nicotinic Acetylcholine Receptor (nAChR) Binding Affinity
| Compound | Radioligand | Preparation | Kᵢ (nM) | Reference |
| Encenicline HCl | [³H]-MLA | Rat Brain Membranes | 9.98 | [1][2] |
| [¹²⁵I]-α-bungarotoxin | Not Specified | 4.33 | [1][2] | |
| [³H]-NS14492 | Pig Brain Homogenate | 0.194 | [3][4] | |
| TC-5619 | [³H]-MLA | Rat Hippocampal Membranes | 1 | [5] |
| [³H]-MLA | HEK293 cells expressing human α7 and RIC3 | 1 | [5] | |
| [³H]-NS14492 | Pig Brain Homogenate | 0.063 | [3][4] |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.
Table 2: α7 Nicotinic Acetylcholine Receptor (nAChR) Functional Activity
| Compound | Assay System | Parameter | Value | Agonist Type | Reference |
| Encenicline HCl | Xenopus oocytes expressing human α7 nAChRs | EC₅₀ | 0.39 µM | Partial Agonist | [6] |
| TC-5619 | Xenopus oocytes expressing human α7 nAChRs | EC₅₀ | 33 nM | Full Agonist | [5][6] |
EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response.
Table 3: Selectivity Profile
| Compound | Receptor | Parameter | Value (nM) | Reference |
| Encenicline HCl | 5-HT₃ | IC₅₀ | <10 | [6] |
| α4β2 nAChR | Activity | No activation or inhibition | [1][2] | |
| TC-5619 | α4β2 nAChR | Kᵢ | 2100 - 2800 | [3][5] |
| 5-HT₃ | IC₅₀ | >10,000 | [7] |
IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of an inhibitor where the response is reduced by half.
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below. These protocols are representative of the techniques used to generate the in vitro potency data.
Radioligand Binding Assays
These assays measure the affinity of a compound for a specific receptor by quantifying its ability to displace a radioactively labeled ligand that is known to bind to that receptor.
Objective: To determine the binding affinity (Kᵢ) of this compound and TC-5619 for the α7 nAChR.
General Protocol:
-
Membrane Preparation:
-
Tissue (e.g., rat hippocampus) or cells expressing the receptor of interest (e.g., HEK293 cells with human α7 nAChR) are homogenized in a cold buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes, which contain the receptors.
-
The membrane pellet is washed and resuspended in an assay buffer to a specific protein concentration.
-
-
Binding Reaction:
-
The membrane preparation is incubated in a multi-well plate with a specific concentration of a radioligand (e.g., [³H]-Methyllycaconitine ([³H]-MLA)).
-
Increasing concentrations of the unlabeled test compound (this compound or TC-5619) are added to compete with the radioligand for binding to the receptor.
-
A parallel set of reactions containing a high concentration of a known non-specific ligand is used to determine non-specific binding.
-
-
Separation and Quantification:
-
The binding reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with a cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Functional Assays in Xenopus Oocytes
This electrophysiological technique is used to measure the functional activity of a compound at an ion channel receptor, such as the α7 nAChR.
Objective: To determine the potency (EC₅₀) and efficacy of this compound and TC-5619 in activating the human α7 nAChR.
General Protocol:
-
Oocyte Preparation:
-
Xenopus laevis oocytes are harvested and treated to remove the follicular layer.
-
The oocytes are injected with cRNA encoding the human α7 nAChR subunit.
-
The injected oocytes are incubated for several days to allow for the expression of the receptors on the cell membrane.
-
-
Two-Electrode Voltage Clamp (TEVC) Recording:
-
An oocyte expressing the α7 nAChRs is placed in a recording chamber and continuously perfused with a saline solution.
-
Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and the other to inject current to clamp the voltage at a specific holding potential (typically -70 mV).
-
-
Compound Application and Data Acquisition:
-
The oocyte is exposed to a brief application of a known agonist, such as acetylcholine (ACh), to elicit a baseline current response.
-
Increasing concentrations of the test compound (this compound or TC-5619) are then applied to the oocyte.
-
The resulting inward current, caused by the influx of cations through the activated α7 nAChR channels, is recorded.
-
-
Data Analysis:
-
The peak amplitude of the current response is measured for each concentration of the test compound.
-
A concentration-response curve is generated by plotting the current amplitude against the logarithm of the compound concentration.
-
The EC₅₀ value is determined from this curve. The maximal response elicited by the test compound relative to a full agonist like ACh determines its efficacy (i.e., whether it is a full or partial agonist).
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to illustrate the α7 nAChR signaling pathway and the general workflows for the in vitro assays.
Caption: α7 nAChR Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Xenopus Oocyte Functional Assay Workflow.
References
- 1. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α7 nicotinic acetylcholine receptor signaling inhibits inflammasome activation by preventing mitochondrial DNA release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterizing the binding of TC-5619 and encenicline on the alpha7 nicotinic acetylcholine receptor using PET imaging in the pig - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Characterizing the binding of TC-5619 and encenicline on the alpha7 nicotinic acetylcholine receptor using PET imaging in the pig [frontiersin.org]
- 5. Alpha-7 nicotinic receptor signaling pathway participates in the neurogenesis induced by ChAT-positive neurons in the subventricular zone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]
- 7. cerebrasol.com [cerebrasol.com]
A Head-to-Head In Vivo Comparison: Encenicline Hydrochloride and PNU-282987
An Objective Guide for Researchers in Drug Development
Disclaimer: No direct head-to-head in vivo studies comparing Encenicline (B607309) Hydrochloride and PNU-282987 have been identified in the public domain. This guide provides a comparative analysis based on available data from independent in vivo studies of each compound.
Introduction
Encenicline Hydrochloride and PNU-282987 are both selective ligands for the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR), a key target in the central nervous system for pro-cognitive and neuroprotective therapies. While both compounds act on the same receptor, their development trajectories and the focus of in vivo research have differed significantly. Encenicline was advanced to Phase III clinical trials for cognitive impairment in Alzheimer's disease and schizophrenia before its development was halted.[1][2] In contrast, PNU-282987 has been extensively used as a research tool in a wide array of preclinical in vivo models to explore the neuroprotective and anti-inflammatory roles of α7-nAChR activation. This guide synthesizes the available in vivo data for both compounds to offer a comparative perspective for researchers and drug development professionals.
Mechanism of Action
Both Encenicline and PNU-282987 are agonists of the α7-nAChR. However, there are nuances in their described activities.
-
This compound: Described as a partial, selective agonist of the α7-nAChR.[1][3] Some research suggests it may function as a co-agonist with acetylcholine, sensitizing the α7-nAChR to its endogenous ligand.[1] This potentiation of the natural acetylcholine response is thought to underlie its effects on cognitive enhancement.[1] The activation of α7-nAChR by encenicline is also associated with the modulation of calcium-dependent signaling and the release of neurotransmitters such as GABA.[4]
-
PNU-282987: Characterized as a potent and selective agonist of the α7-nAChR.[5][6] Its in vivo effects are linked to the activation of downstream signaling cascades that promote cell survival and reduce inflammation. Key pathways identified include the PI3K-Akt pathway, which is crucial for its anti-apoptotic effects, and the CaM-CaMKII-CREB pathway, which is involved in improving synaptic function and cognition.[5][7][8]
Data Presentation: Comparative Summary of In Vivo Studies
The following tables summarize the findings from various in vivo studies conducted on this compound and PNU-282987.
Table 1: Summary of Preclinical and Clinical In Vivo Studies
| Compound | Animal Model/Study Population | Disease/Condition Investigated | Key Findings | Dosage/Administration |
| Encenicline | Rats | Scopolamine-induced memory deficit | Reversed memory impairment.[9] | Not specified in abstracts |
| Rats | Normal cognitive function | Improved memory performance.[1][3] | Not specified in abstracts | |
| Pigs | Receptor Occupancy Study | 3 mg/kg (i.v.) resulted in negligible (<10%) α7-nAChR occupancy.[9] | 3 mg/kg (i.v.) | |
| Humans (Phase 2) | Cognitive Impairment in Schizophrenia | Significant improvement in Overall Cognition Index (OCI) score vs. placebo (Cohen's d=0.257).[10][11] | 0.27 mg and 0.9 mg once daily (oral) | |
| Humans (Phase 3) | Cognitive Impairment in Schizophrenia | Failed to show a statistically significant difference from placebo on primary endpoints.[2] | 1 mg and 2 mg once daily (oral) | |
| Humans (Phase 3) | Alzheimer's Disease | Halted due to gastrointestinal side effects.[1] | Not specified in abstracts | |
| PNU-282987 | Rats | Subarachnoid Hemorrhage | Improved neurological deficits and reduced brain water content at 24h.[5] | 4 mg/kg and 12 mg/kg (i.p.) |
| Rats | Glaucoma | Prevented loss of retinal ganglion cells.[12] | 5 μL of 100 μM (intravitreal) or 100 µM to 2 mM as eye drops | |
| APP/PS1_DT Mice | Alzheimer's Disease | Reduced Aβ deposition in the hippocampus, attenuated synaptic loss, and improved learning and memory.[7] | Not specified in abstracts | |
| Rats | Parkinson's Disease (6-OHDA model) | Significantly improved motor deficits and reduced the loss of dopaminergic neurons.[13][14] | 3 mg/kg (i.p.) | |
| Mice | Chronic Intermittent Hypoxia | Ameliorated cognitive impairment.[15] | Not specified in abstracts | |
| Rats | Sepsis-induced Acute Kidney Injury | Improved renal function and reduced apoptosis in tubular cells.[16] | Not specified in abstracts | |
| Mice | Experimental Colitis (DSS model) | Significantly alleviated symptoms of colitis and reduced colon shortening.[17] | 10 mg/kg daily (i.p.) |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and comparison.
This compound: Scopolamine-Induced Memory Deficit in Rats (General Protocol)
While the specific parameters from the original study by Prickaerts et al., 2012 are not fully detailed in the provided abstracts, a general protocol for this type of study is as follows:
-
Animals: Adult male rats (e.g., Wistar or Sprague-Dawley) are used.
-
Acclimatization: Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum for at least one week before the experiment.
-
Drug Administration:
-
Encenicline is administered orally (p.o.) or intraperitoneally (i.p.) at various doses.
-
Scopolamine (B1681570) (a muscarinic antagonist that induces cognitive deficits) is typically administered i.p. or subcutaneously (s.c.) approximately 30 minutes before the behavioral test.
-
-
Behavioral Testing (e.g., Novel Object Recognition Test):
-
Familiarization Phase: Rats are placed in an arena with two identical objects and allowed to explore for a set period (e.g., 5 minutes).
-
Retention Interval: A delay of, for example, 1 hour is imposed.
-
Test Phase: One of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring the novel versus the familiar object is recorded.
-
-
Data Analysis: A discrimination index (time spent with novel object - time spent with familiar object) / (total exploration time) is calculated. A significant reduction in this index by scopolamine and its reversal by Encenicline indicates pro-cognitive effects.
PNU-282987: Subarachnoid Hemorrhage Model in Rats
This protocol is based on the study investigating the neuroprotective effects of PNU-282987 in a rat model of subarachnoid hemorrhage (SAH).[5]
-
Animals: Adult male Sprague-Dawley rats.
-
SAH Induction (Perforation Model):
-
Animals are anesthetized.
-
A sharpened 4-0 monofilament nylon suture is introduced through the external carotid artery to the internal carotid artery and advanced to perforate the anterior cerebral artery.
-
-
Drug Administration:
-
PNU-282987 is dissolved in saline and injected intraperitoneally (i.p.) one hour after surgery at doses of 4 mg/kg or 12 mg/kg.
-
Vehicle (saline) and sham-operated groups serve as controls.
-
-
Outcome Measures (at 24 and 72 hours post-surgery):
-
Neurological Scoring: A battery of tests (e.g., Garcia test) is used to assess motor, sensory, and reflex functions.
-
Brain Water Content: Brain hemispheres are dissected, weighed, dried in an oven, and weighed again to calculate water percentage.
-
Western Blot Analysis: Ipsilateral brain hemispheres are analyzed for levels of phosphorylated Akt (p-Akt) and cleaved caspase-3 (CC3) to assess the activation of the PI3K-Akt pathway and apoptosis, respectively.
-
-
Data Analysis: Statistical comparisons are made between the sham, vehicle, and PNU-282987 treatment groups.
Signaling Pathways and Visualizations
The activation of the α7-nAChR by both compounds initiates intracellular signaling, though the downstream pathways have been more extensively elucidated for PNU-282987 in the available literature.
General α7-nAChR Activation
Both Encenicline and PNU-282987 bind to the α7-nAChR, a ligand-gated ion channel. This binding induces a conformational change, opening the channel and allowing the influx of cations, primarily Ca²⁺. This initial influx of calcium acts as a second messenger, triggering various downstream cellular responses.
References
- 1. alzforum.org [alzforum.org]
- 2. 32.2 TWO GLOBAL PHASE III TRIALS OF ENCENICLINE FOR COGNITIVE IMPAIRMENT IN CHRONIC SCHIZOPHRENIA PATIENTS: RED FLAGS AND LESSONS LEARNED - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and clinical effects of EVP-6124 in subjects with Alzheimer's disease currently or previously receiving an acetylcholinesterase inhibitor medication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Alpha7 nicotinic acetylcholine receptor agonist PNU-282987 attenuates early brain injury in a perforation model of subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Characterizing the binding of TC-5619 and encenicline on the alpha7 nicotinic acetylcholine receptor using PET imaging in the pig [frontiersin.org]
- 10. Randomized, Double-Blind, Placebo-Controlled Study of Encenicline, an α7 Nicotinic Acetylcholine Receptor Agonist, as a Treatment for Cognitive Impairment in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Randomized, Double-Blind, Placebo-Controlled Study of Encenicline, an α7 Nicotinic Acetylcholine Receptor Agonist, as a Treatment for Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Retinal ganglion cell neuroprotection induced by activation of alpha7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Protective Effect of the α7 Nicotinic Receptor Agonist PNU-282987 on Dopaminergic Neurons Against 6-Hydroxydopamine, Regulating Anti-neuroinflammatory and the Immune Balance Pathways in Rat [frontiersin.org]
- 14. Protective Effect of the α7 Nicotinic Receptor Agonist PNU-282987 on Dopaminergic Neurons Against 6-Hydroxydopamine, Regulating Anti-neuroinflammatory and the Immune Balance Pathways in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. α7 Nicotinic Acetylcholine Receptor Agonist PNU-282987 Ameliorates Cognitive Impairment Induced by Chronic Intermittent Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The α7 nicotinic acetylcholine receptor agonist PNU-282987 ameliorates sepsis-induced acute kidney injury through CD4+CD25+ regulatory T cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protective effect of α7 nicotinic acetylcholine receptor activation on experimental colitis and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Encenicline Hydrochloride: A Deep Dive into its Selectivity for the α7 Nicotinic Acetylcholine Receptor
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a therapeutic candidate is paramount. This guide provides a comprehensive comparison of Encenicline (B607309) Hydrochloride's selectivity for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) over other nAChR subtypes and key off-target receptors, supported by experimental data and detailed methodologies.
Encenicline Hydrochloride (EVP-6124) is a partial agonist of the α7 nAChR that was investigated for its potential therapeutic benefits in cognitive impairment associated with schizophrenia and Alzheimer's disease.[1][2] A key aspect of its development was its targeted engagement of the α7 nAChR, aiming to minimize off-target effects associated with the activation of other nAChR subtypes.[3]
Comparative Selectivity Profile of Encenicline
To validate the selectivity of Encenicline, its binding affinity (Ki) and functional activity (EC50/IC50) are assessed across a panel of nAChR subtypes and other relevant receptors. The following table summarizes the available quantitative data.
| Receptor Subtype | Ligand/Assay | Value | Reference |
| α7 nAChR | [³H]-NS14492 Displacement | Ki = 0.194 nM | [4] |
| Functional Assay (Partial Agonist) | EC50 = 390 nM | [5] | |
| α4β2 nAChR | Binding and Functional Assays | No activation or inhibition observed | |
| 5-HT3 Receptor | Functional Assay (Antagonist) | IC50 < 10 nM | [5] |
Experimental Protocols
The determination of Encenicline's selectivity relies on established in vitro pharmacological assays. The following are detailed methodologies for the key experiments cited.
Radioligand Binding Assays
These assays determine the binding affinity (Ki) of a compound to a specific receptor by measuring the displacement of a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound for various nAChR subtypes.
General Protocol:
-
Membrane Preparation: Membranes expressing the nAChR subtype of interest are prepared from transfected cell lines or specific brain regions.
-
Incubation: A fixed concentration of a subtype-selective radioligand (e.g., [³H]-NS14492 for α7 nAChR) is incubated with the prepared membranes in the presence of varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of Encenicline that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow for Radioligand Binding Assay:
Caption: Workflow of a competitive radioligand binding assay.
Electrophysiological Recordings
These functional assays measure the effect of a compound on the ion channel activity of the receptor.
Objective: To determine the functional potency (EC50 for agonists, IC50 for antagonists) of this compound at various nAChR subtypes.
General Protocol (Two-Electrode Voltage Clamp on Xenopus Oocytes):
-
Oocyte Preparation: Xenopus laevis oocytes are injected with cRNA encoding the subunits of the desired nAChR subtype and incubated to allow for receptor expression.
-
Voltage Clamping: The oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage recording and one for current injection. The membrane potential is clamped at a holding potential (e.g., -70 mV).
-
Compound Application: A baseline current is established, and then solutions containing varying concentrations of this compound are perfused over the oocyte. For antagonist testing, Encenicline is co-applied with a known agonist.
-
Current Measurement: The change in membrane current in response to the application of the compound is recorded.
-
Data Analysis: Concentration-response curves are generated by plotting the current response against the concentration of Encenicline. The EC50 (for agonism) or IC50 (for antagonism) is determined from these curves.
Workflow for Two-Electrode Voltage Clamp:
References
- 1. mdpi.com [mdpi.com]
- 2. Randomized, Double-Blind, Placebo-Controlled Study of Encenicline, an α7 Nicotinic Acetylcholine Receptor Agonist, as a Treatment for Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Characterizing the binding of TC-5619 and encenicline on the alpha7 nicotinic acetylcholine receptor using PET imaging in the pig [frontiersin.org]
- 4. Characterizing the binding of TC-5619 and encenicline on the alpha7 nicotinic acetylcholine receptor using PET imaging in the pig - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Off-Target Binding Profile of Encenicline Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Encenicline Hydrochloride (also known as EVP-6124) is a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a key target in the central nervous system for therapeutic intervention in cognitive impairment associated with neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.[1][2][3] While high selectivity for the intended target is a critical attribute for any therapeutic candidate, a thorough understanding of its off-target binding profile is equally important for predicting potential side effects and understanding the full pharmacological scope of the molecule. This guide provides a comparative analysis of the off-target binding profile of this compound against other notable α7 nAChR agonists, supported by available experimental data.
Comparative Off-Target Binding Profile
The following table summarizes the available quantitative data on the binding affinities of Encenicline and its comparators at their primary target (α7 nAChR) and key off-targets. The data is presented as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) values, where a lower value indicates a higher binding affinity.
| Compound | Primary Target: α7 nAChR | Off-Target: 5-HT3 Receptor | Off-Target: α4β2 nAChR | Other Notable Off-Targets |
| Encenicline (EVP-6124) | Ki: 4.3 nM[4], 9.98 nM[5] | IC50: <10 nM[6] (antagonist), 299 nM[4] (antagonist); 51% inhibition at 10 nM[5] | No significant activity[7][8] | Limited or no activity on other receptors[4] |
| TC-5619 | Ki: 1 nM[9][10] | Minimal interaction; 1000-10,000 times less potent than at α7 nAChR[9][10] | Ki: 2100 - 2800 nM[11] | Non-selective opioid receptor (Ki: 13 µM), Sodium channel site 2 (Ki: 13 µM)[11] |
| GTS-21 (DMXB-A) | Partial agonist[12] | Antagonist at higher concentrations[13] | Binds to this subtype[12]; Moderately potent antagonist[14]; IC50: 17 µM (inhibition)[6] | α3β4 nAChR (EC50: 21 µM, activation)[6] |
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the biological context and the methods used to determine binding affinities, the following diagrams illustrate the α7 nAChR signaling pathway and a typical experimental workflow for off-target binding assays.
Experimental Protocols
The data presented in this guide are primarily derived from in vitro radioligand binding assays. These assays are a standard method for determining the affinity of a compound for a specific receptor.
General Protocol for Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Test Compound: this compound or comparator compounds.
-
Radioligand: A ligand with known high affinity for the target receptor, labeled with a radioisotope (e.g., ³H or ¹²⁵I).
-
Receptor Preparation: Cell membranes or tissue homogenates containing the receptor of interest. For off-target screening, this would typically involve a panel of membranes from cell lines engineered to express specific human receptors.
-
Assay Buffer: A buffered solution optimized for receptor-ligand binding.
-
Filtration Apparatus: A device to separate the receptor-bound radioligand from the unbound radioligand.
-
Scintillation Counter: An instrument to measure the radioactivity of the bound ligand.
Procedure:
-
Preparation of Reagents: Serial dilutions of the test compound are prepared in the assay buffer. The radioligand is diluted to a fixed concentration (typically at or below its Kd value for the receptor). The receptor preparation is diluted to an appropriate concentration in the assay buffer.
-
Incubation: The receptor preparation, radioligand, and various concentrations of the test compound (or buffer for total binding control) are combined in assay tubes or a microplate. A separate set of tubes containing a high concentration of a known non-radiolabeled ligand for the receptor is included to determine non-specific binding.
-
Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding reaction to reach equilibrium.
-
Separation: The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester. The filter traps the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are quickly washed with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The amount of specific binding at each concentration of the test compound is calculated by subtracting the non-specific binding from the total binding. The data are then plotted as the percentage of specific binding versus the logarithm of the test compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Discussion
The available data indicates that this compound is a potent agonist at the α7 nAChR with a notable off-target activity as an antagonist at the 5-HT3 receptor.[4][6] This is a crucial finding, as the 5-HT3 receptor is involved in various physiological processes, including nausea and vomiting, and its modulation can lead to specific side effects. The antagonist activity of Encenicline at this receptor may contribute to its overall clinical profile.
In comparison, TC-5619 demonstrates a higher degree of selectivity for the α7 nAChR.[9][11] While it shows some interaction with a non-selective opioid receptor and a sodium channel site at high concentrations, the affinity for these off-targets is significantly lower than for its primary target, suggesting a wider therapeutic window with respect to these particular off-targets.[11]
GTS-21 exhibits a more complex off-target profile, with activity at both α4β2 and α3β4 nicotinic receptor subtypes, in addition to its primary action at α7 nAChRs.[6][12][14] This broader activity spectrum could lead to a more complex pharmacological response and a different side-effect profile compared to more selective compounds like Encenicline and TC-5619.
Conclusion
This comparative guide highlights the importance of a comprehensive off-target binding profile in the characterization of a drug candidate. While this compound is a potent α7 nAChR partial agonist, its significant interaction with the 5-HT3 receptor is a key differentiating feature from other α7 agonists like the highly selective TC-5619 and the less selective GTS-21. This information is vital for researchers and drug development professionals to anticipate potential clinical effects, design more informative preclinical and clinical studies, and ultimately contribute to the development of safer and more effective therapeutics for cognitive disorders.
References
- 1. alzforum.org [alzforum.org]
- 2. Safety and clinical effects of EVP-6124 in subjects with Alzheimer's disease currently or previously receiving an acetylcholinesterase inhibitor medication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. trial.medpath.com [trial.medpath.com]
- 4. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EVP-6124, a novel and selective α7 nicotinic acetylcholine receptor partial agonist, improves memory performance by potentiating the acetylcholine response of α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phase 2 Trial of an Alpha-7 Nicotinic Receptor Agonist (TC-5619) in Negative and Cognitive Symptoms of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. TC-5619: An alpha7 neuronal nicotinic receptor-selective agonist that demonstrates efficacy in animal models of the positive and negative symptoms and cognitive dysfunction of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GTS-21 - Wikipedia [en.wikipedia.org]
- 13. The Nemertine Toxin Anabaseine and Its Derivative DMXBA (GTS-21): Chemical and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The brain alpha7 nicotinic receptor may be an important therapeutic target for the treatment of Alzheimer's disease: studies with DMXBA (GTS-21) - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo α7 Nicotinic Acetylcholine Receptor Occupancy: A Comparative Analysis of Encenicline and TC-5619 via Positron Emission Tomography
A comprehensive guide for researchers and drug development professionals on the comparative in vivo α7 nicotinic acetylcholine (B1216132) receptor (nAChR) occupancy of Encenicline and TC-5619, supported by preclinical Positron Emission Tomography (PET) data. This document details the experimental methodologies, presents quantitative data for objective comparison, and visualizes key pathways and workflows.
The α7 nicotinic acetylcholine receptor (α7 nAChR) is a crucial therapeutic target for cognitive impairments associated with various neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia. Encenicline (EVP-6124) and TC-5619 (bradanicline) are two investigational drugs that act as partial agonists at this receptor. Understanding their respective target engagement in the brain is paramount for interpreting clinical outcomes and guiding future drug development. Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the quantification of receptor occupancy. This guide provides a comparative overview of the α7 nAChR occupancy of Encenicline and TC-5619 based on available preclinical PET studies.
Quantitative Comparison of α7 nAChR Occupancy
A head-to-head preclinical study in a pig model using the specific α7 nAChR PET radioligand [11C]-NS14492 provides the most direct comparison of in vivo receptor occupancy for Encenicline and TC-5619. The results of this study are summarized below.
| Compound | Dose (Intravenous) | Mean Receptor Occupancy | Animal Model | PET Radioligand |
| Encenicline | 3 mg/kg | < 10% | Pig | [11C]-NS14492 |
| TC-5619 | 3 mg/kg | 38-42% | Pig | [11C]-NS14492 |
Table 1: Comparative in vivo α7 nAChR occupancy of Encenicline and TC-5619 in a preclinical pig model.
These findings from a key preclinical study demonstrate a significant difference in target engagement at the same intravenous dose, with TC-5619 achieving substantial occupancy of the α7 nAChR, while Encenicline showed limited binding in the pig brain.[1] It is important to note that while both compounds were investigated in clinical trials for schizophrenia, these trials did not include direct comparative PET occupancy studies in humans.[2][3][4][5][6][7][8] The preclinical data suggests that differences in brain penetration and target engagement could be a factor in their clinical profiles.
Experimental Protocols
The following section details the typical methodology for a PET study aimed at determining α7 nAChR occupancy, based on protocols used in preclinical studies with the radioligand [11C]-NS14492.
Radioligand
The PET tracer used is [11C]-NS14492, a selective partial agonist for the α7 nAChR.[1]
Animal Model and Preparation
Studies have been conducted in female Danish Landrace pigs. Animals are typically fasted overnight before the PET scan. Anesthesia is induced and maintained throughout the imaging procedure. Catheters are placed for radiotracer injection, administration of the test compound (Encenicline or TC-5619), and arterial blood sampling.
PET Image Acquisition
-
Baseline Scan: A baseline PET scan is acquired following an intravenous bolus injection of [11C]-NS14492. The scan duration is typically 90 minutes.
-
Drug Administration: Following the baseline scan, a single intravenous dose of the compound under investigation (e.g., 3 mg/kg of Encenicline or TC-5619) is administered.
-
Occupancy Scan: A second PET scan is performed at a predetermined time after drug administration (e.g., 30 minutes) using the same procedure as the baseline scan.
-
Arterial Blood Sampling: Arterial blood samples are collected throughout both PET scans to measure the concentration of the radiotracer in plasma and to determine the fraction of unchanged parent compound.
Image Analysis and Occupancy Calculation
PET data is reconstructed and analyzed to calculate the total distribution volume (VT) of [11C]-NS14492 in various brain regions. Receptor occupancy is then determined by comparing the VT at baseline with the VT after drug administration using the Lassen plot method. The occupancy is calculated as the percentage reduction in specific binding.
Visualizing Experimental and Biological Pathways
To better understand the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow of a PET occupancy study and the signaling pathway of the α7 nAChR.
Caption: Experimental workflow for a preclinical PET α7 nAChR occupancy study.
Caption: Simplified signaling pathway of the α7 nicotinic acetylcholine receptor.
Activation of the α7 nAChR by agonists such as Encenicline and TC-5619 leads to the opening of the ion channel, resulting in a direct influx of calcium ions (Ca²⁺).[9][10] This increase in intracellular calcium can trigger a variety of downstream cellular responses, including the release of neurotransmitters and the modulation of synaptic plasticity.[9] In addition to this rapid ionotropic signaling, the α7 nAChR can also engage in metabotropic signaling cascades.[11] These include the activation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is involved in cell survival and anti-apoptotic effects, and the Janus kinase 2 (JAK2)/Signal transducer and activator of transcription 3 (STAT3) pathway, which plays a role in gene expression and anti-inflammatory responses.[10][11][12]
References
- 1. Advances in PET Imaging of α7 Nicotinic Receptors: From Radioligand Development to CNS Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 32.2 TWO GLOBAL PHASE III TRIALS OF ENCENICLINE FOR COGNITIVE IMPAIRMENT IN CHRONIC SCHIZOPHRENIA PATIENTS: RED FLAGS AND LESSONS LEARNED - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FORUM Pharma Announces Publication Of Encenicline Phase II Clinical Trial Results For Cognitive Impairment In Schizophrenia - BioSpace [biospace.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Randomized, Double-Blind, Placebo-Controlled Study of Encenicline, an α7 Nicotinic Acetylcholine Receptor Agonist, as a Treatment for Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phase 2 Trial of an Alpha-7 Nicotinic Receptor Agonist (TC-5619) in Negative and Cognitive Symptoms of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase 2 Trial of an Alpha-7 Nicotinic Receptor Agonist (TC-5619) in Negative and Cognitive Symptoms of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]
- 11. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. New Insights on Neuronal Nicotinic Acetylcholine Receptors as Targets for Pain and Inflammation: A Focus on α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Encenicline Hydrochloride as an Adjunctive Therapy to Acetylcholinesterase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of encenicline (B607309) hydrochloride when co-administered with acetylcholinesterase inhibitors (AChEIs), primarily in the context of Alzheimer's disease. The information presented is based on available clinical trial data and aims to offer an objective overview for research and development purposes.
Introduction
Encenicline hydrochloride (EVP-6124) is a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR).[1][2] Its mechanism of action involves sensitizing the α7-nAChR to its natural ligand, acetylcholine, thereby potentiating the receptor's response.[1] Acetylcholinesterase inhibitors (AChEIs), such as donepezil (B133215) and rivastigmine, are a standard class of drugs for Alzheimer's disease that work by preventing the breakdown of acetylcholine in the synaptic cleft, thus increasing its availability.[3][4] The co-administration of encenicline with AChEIs has been investigated as a potential therapeutic strategy to enhance cholinergic neurotransmission and improve cognitive function in patients with Alzheimer's disease.[1][2]
Comparative Efficacy Data
A key clinical study evaluating the co-administration of encenicline and AChEIs was a 24-week, randomized, double-blind, placebo-controlled Phase 2b trial involving 409 patients with mild to moderate Alzheimer's disease.[1][5] A subset of these patients was already receiving stable treatment with an AChEI (donepezil or rivastigmine). The study assessed the efficacy of three different daily doses of encenicline (0.3 mg, 1.0 mg, and 2.0 mg) compared to a placebo group. The primary endpoints were the change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog-13) and the Clinical Dementia Rating Sum of Boxes (CDR-SB).[5]
| Treatment Group | N | Baseline ADAS-Cog-13 (Mean ± SD) | Change from Baseline at Week 24 (Mean ± SE) | p-value vs. Placebo | Baseline CDR-SB (Mean ± SD) | Change from Baseline at Week 24 (Mean ± SE) | p-value vs. Placebo |
| Placebo | 104 | 26.8 ± 7.9 | 1.8 ± 0.5 | - | 5.9 ± 2.5 | 0.7 ± 0.2 | - |
| Encenicline 0.3 mg | 104 | 27.5 ± 8.1 | 1.1 ± 0.5 | >0.05 | 6.1 ± 2.6 | 0.5 ± 0.2 | >0.05 |
| Encenicline 1.0 mg | 101 | 27.2 ± 8.0 | 0.9 ± 0.5 | >0.05 | 6.0 ± 2.4 | 0.4 ± 0.2 | >0.05 |
| Encenicline 2.0 mg | 100 | 27.9 ± 8.2 | -0.2 ± 0.5 | 0.0189 | 6.2 ± 2.5 | 0.1 ± 0.2 | 0.0253 |
Data sourced from presentations of the Phase 2b clinical trial results.[5]
The results indicated a statistically significant improvement in both cognitive function (ADAS-Cog-13) and global clinical function (CDR-SB) for the 2.0 mg encenicline group compared to placebo.[5] While the lower doses showed positive trends, they did not reach statistical significance.[5]
Safety and Tolerability
In the Phase 2b study, encenicline was generally reported to be well-tolerated.[1] However, it is crucial to note that the development of encenicline was later placed on clinical hold and ultimately discontinued (B1498344) due to a small number of serious gastrointestinal (GI) safety events that occurred in subsequent Phase 3 trials.[6]
Experimental Protocols
Phase 2b Clinical Trial (NCT01073228) - Abbreviated Protocol
-
Study Design: A 24-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: 409 subjects with a diagnosis of mild to moderate probable Alzheimer's disease. A proportion of these participants were on stable doses of acetylcholinesterase inhibitors (donepezil or rivastigmine) for at least 3 months prior to screening.
-
Intervention: Participants were randomized to one of four treatment arms: placebo, encenicline 0.3 mg, encenicline 1.0 mg, or encenicline 2.0 mg, administered orally once daily.
-
Primary Outcome Measures:
-
Change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog-13) score at week 24.
-
Change from baseline in the Clinical Dementia Rating Sum of Boxes (CDR-SB) score at week 24.
-
-
Secondary Outcome Measures: Included assessments of activities of daily living, neuropsychiatric symptoms, and overall clinical impression of change.
-
Safety Assessments: Monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.
Signaling Pathways and Mechanisms of Action
The co-administration of encenicline and acetylcholinesterase inhibitors targets the cholinergic system through two distinct but complementary mechanisms.
Acetylcholinesterase inhibitors block the enzyme acetylcholinesterase, leading to an increased concentration of acetylcholine in the synaptic cleft.[3][4] This elevated acetylcholine can then act on postsynaptic receptors. Encenicline, as a partial agonist, directly binds to and activates the α7 nicotinic acetylcholine receptors, further enhancing the cholinergic signal.[1]
Conclusion
The co-administration of this compound with acetylcholinesterase inhibitors demonstrated a statistically significant improvement in cognition and global clinical function at the highest tested dose (2.0 mg/day) in a Phase 2b clinical trial for mild to moderate Alzheimer's disease.[5] This suggests a potential synergistic effect of combining a selective α7-nAChR partial agonist with a standard AChEI therapy. However, the promising efficacy results are overshadowed by the subsequent discontinuation of encenicline's clinical development due to serious gastrointestinal adverse events observed in Phase 3 trials.[6] This safety profile ultimately halted its progression as a viable therapeutic option. Future research in this area would need to focus on developing α7-nAChR agonists with a more favorable safety profile to build upon the efficacy signals observed with encenicline.
References
- 1. alzforum.org [alzforum.org]
- 2. Safety and clinical effects of EVP-6124 in subjects with Alzheimer's disease currently or previously receiving an acetylcholinesterase inhibitor medication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. Randomized, Double-Blind, Placebo-Controlled Study of Encenicline, an α7 Nicotinic Acetylcholine Receptor Agonist, as a Treatment for Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Encenicline Hydrochloride Pharmacokinetics Across Species
For Researchers, Scientists, and Drug Development Professionals
Encenicline Hydrochloride (also known as EVP-6124) is a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor that has been investigated for its potential to treat cognitive impairment in disorders such as Alzheimer's disease and schizophrenia. Understanding the pharmacokinetic profile of a drug candidate across different species is a cornerstone of preclinical and clinical development, providing crucial insights into its absorption, distribution, metabolism, and excretion (ADME). This guide offers a comparative overview of the available pharmacokinetic data for this compound in humans, rats, and non-human primates, supported by experimental details and visual representations to facilitate cross-species analysis.
Quantitative Pharmacokinetic Parameters
A direct comparison of the oral pharmacokinetic parameters of Encenicline across species reveals significant differences, particularly in its elimination half-life. The following table summarizes the key pharmacokinetic parameters observed in humans and rats. Data for dogs and a complete profile for monkeys remain limited in publicly available literature.
| Parameter | Human | Rat | Non-Human Primate |
| Dose (oral) | 1 - 180 mg (single dose) | 0.1 - 30 mg/kg (dose-proportional) | Not Specified |
| Cmax (Maximum Concentration) | 0.59 - 100 ng/mL | Not explicitly stated in available data | Not explicitly stated in available data |
| Tmax (Time to Maximum Concentration) | 5 - 8 hours | ~4 hours (plasma, following 0.4 mg/kg IP) | Not Specified |
| AUC (Area Under the Curve) | 45.6 - 8890 ng·h/mL | Dose-proportional | Not Specified |
| Half-life (t½) | 50 - 65 hours | Not explicitly stated in available data | Not Specified |
| Bioavailability | Not explicitly stated in available data | Not explicitly stated in available data | Not Specified |
| Brain-to-Plasma Ratio | Not Applicable | ~2 (1-4 hours), 5 (8 hours) | Not Specified |
Note: The available data for rats is primarily from intraperitoneal (IP) administration, which may not be directly comparable to the oral administration data in humans. However, oral administration in rats has been shown to be dose-proportional.[1] The plasma concentrations at the maximally effective dose in rats were reported to be 1-2 nM, which is similar to the optimal plasma concentrations observed in non-human primates (1.6 nM).
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of pharmacokinetic studies. Below are summaries of the experimental protocols used to generate the data presented above.
Human Pharmacokinetic Studies
The human pharmacokinetic data for Encenicline was primarily derived from single ascending-dose studies in healthy volunteers.[2]
-
Study Design: A single-dose, randomized, placebo-controlled, ascending-dose study.
-
Subjects: Healthy adult volunteers.
-
Administration: Encenicline was administered as an oral solution or in capsules in a fasted state.[2] Doses ranged from 1 mg to 180 mg.[2]
-
Sample Collection: Blood samples were collected at predetermined time points to determine the plasma concentrations of Encenicline.
-
Analytical Method: Plasma concentrations of Encenicline were quantified using a validated bioanalytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS), although the specific method is not detailed in the provided search results.
Animal Pharmacokinetic Studies
Detailed protocols for the animal pharmacokinetic studies are not fully available in the public domain. However, key aspects of the studies in rats can be summarized.
-
Species: Rat.
-
Administration: Encenicline was administered both orally (p.o.) and intraperitoneally (i.p.). Oral doses ranged from 0.1 to 30 mg/kg.[1]
-
Sample Collection: Blood and brain tissue were collected at various time points post-administration to determine plasma and brain concentrations of the drug.
-
Analytical Method: Specific analytical methods used for quantification in rat plasma and brain are not detailed in the available search results but would typically involve LC-MS/MS.
Signaling Pathway and Experimental Workflow
To visually represent the processes involved, the following diagrams illustrate the proposed signaling pathway of Encenicline and a general workflow for a preclinical pharmacokinetic study.
Caption: Proposed signaling pathway of Encenicline as an α7 nAChR partial agonist.
Caption: General experimental workflow for a preclinical oral pharmacokinetic study.
Discussion of Species Differences
The stark contrast in the plasma half-life of Encenicline between humans (50-65 hours) and the faster clearance suggested in rats highlights significant inter-species differences in the metabolism and/or excretion of the compound.[2] While the exact metabolic pathways have not been detailed in the provided information, these differences are critical for extrapolating preclinical efficacy and safety data to humans.
The good brain penetration observed in rats, with brain-to-plasma ratios increasing over time, is a positive characteristic for a centrally acting drug.[2] However, potential species differences in blood-brain barrier transport mechanisms could influence the extent of brain exposure in other species, including humans.
References
Replicating Encenicline Hydrochloride's Experimental Success: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive overview of the experimental data and methodologies behind Encenicline (B607309) Hydrochloride (also known as EVP-6124), a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). Designed for researchers, scientists, and drug development professionals, this document aims to facilitate the replication and comparison of key preclinical and clinical findings. While Encenicline's development was ultimately discontinued (B1498344) due to adverse events in late-stage clinical trials, the extensive research conducted provides valuable insights into the therapeutic potential and challenges of targeting the α7 nAChR for cognitive enhancement.
Executive Summary
Encenicline demonstrated pro-cognitive effects in both preclinical models and early-phase clinical trials for schizophrenia and Alzheimer's disease.[1][2] As a partial agonist, it modulates the activity of the α7 nAChR, a key player in cognitive processes such as memory and attention.[3][4] This guide presents a compilation of its pharmacological profile, and data from key in vivo and clinical studies, offering a framework for comparative analysis with other α7 nAChR modulators.
Preclinical Experimental Data
Encenicline's preclinical profile established its potency and selectivity for the α7 nAChR. Key quantitative data from these studies are summarized below.
Receptor Binding Affinity
| Radioligand | Preparation | Ki (nM) | Reference |
| [³H]-MLA | 9.98 | [5] | |
| [¹²⁵I]-α-bungarotoxin | 4.33 | [5] | |
| ³H-NS14492 | In vitro homogenate | 0.194 | [6] |
In Vitro Efficacy
| Parameter | Value | Notes | Reference |
| EC₅₀ | 0.39 µM | Partial agonist activity | [7] |
| Eₘₐₓ | 42% | Relative to a full agonist | [7] |
| 5-HT₃ Receptor Inhibition | IC₅₀ < 10 nM | Demonstrates off-target activity | [7] |
In Vivo and Clinical Experimental Data
Encenicline's pro-cognitive effects were evaluated in animal models and human clinical trials.
Animal Models of Cognition
| Model | Treatment | Outcome | Reference |
| Object Recognition Task (ORT) | 0.3 mg/kg, p.o. Encenicline in scopolamine-treated rats | Significantly restored memory function | [5] |
| Natural Forgetting Test (ORT with 24h retention) | 0.3 mg/kg, p.o. Encenicline | Improved memory | [5] |
Phase II Clinical Trial in Schizophrenia
| Dose | Primary Endpoint (CogState OCI) | Secondary Endpoints | Reference |
| 0.27 mg/day | Statistically significant improvement (p=0.034) | Positive trend in PANSS Negative Subscale | [1] |
| 0.9 mg/day | Strong trend for improvement (p=0.069 on MCCB) | Statistically significant improvement in SCoRS (p=0.011) and PANSS Negative Subscale (p=0.028) | [1] |
Phase IIb Clinical Trial in Alzheimer's Disease
| Dose | Primary Outcome (ADAS-Cog-13) | Adverse Events (Treatment-Emergent) | Reference |
| 0.27 mg/day | - | 42.3% | [2] |
| 0.9 mg/day | - | 48.5% | [2] |
| 1.8 mg/day | Statistically significant improvement (p<0.05) | 53.0% | [2] |
| Placebo | - | 40.4% | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication of experimental results. The following sections outline the protocols for key experiments conducted with Encenicline.
Receptor Binding Assays
Objective: To determine the binding affinity of Encenicline to the α7 nAChR.
Methodology:
-
Preparation of Membranes: Membranes expressing the human α7 nAChR are prepared from a suitable cell line (e.g., CHO or HEK293 cells).
-
Radioligand Binding: The membranes are incubated with a specific radioligand for the α7 nAChR, such as [³H]-Methyllycaconitine ([³H]-MLA) or [¹²⁵I]-α-bungarotoxin.
-
Competition Assay: A range of concentrations of Encenicline Hydrochloride is added to compete with the radioligand for binding to the receptor.
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The concentration of Encenicline that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
In Vivo Microdialysis
Objective: To measure the effect of Encenicline on neurotransmitter release in specific brain regions of freely moving animals.
Methodology:
-
Surgical Implantation: A microdialysis guide cannula is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex, hippocampus) of an anesthetized rat.
-
Recovery: The animal is allowed to recover from surgery for a specified period.
-
Probe Insertion and Perfusion: A microdialysis probe is inserted into the guide cannula and perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Baseline Sampling: Dialysate samples are collected at regular intervals to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: Encenicline (e.g., 0.1 mg/kg) or vehicle is administered to the animal.
-
Post-treatment Sampling: Dialysate samples continue to be collected to measure changes in neurotransmitter concentrations (e.g., acetylcholine, dopamine, glutamate).
-
Sample Analysis: The concentration of neurotransmitters in the dialysate is quantified using a sensitive analytical technique, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Clinical Trials for Cognitive Impairment in Schizophrenia
Objective: To evaluate the efficacy and safety of Encenicline in improving cognitive function in patients with schizophrenia.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, multi-center study is conducted.
-
Patient Population: Patients diagnosed with schizophrenia and exhibiting cognitive impairment are recruited.
-
Treatment: Patients are randomized to receive a fixed daily dose of Encenicline (e.g., 0.27 mg or 0.9 mg) or placebo for a specified duration (e.g., 12 weeks).
-
Cognitive Assessments: A battery of cognitive tests is administered at baseline and at various time points throughout the study. The primary endpoint is often a composite score from a standardized cognitive battery, such as the CogState Overall Cognition Index (OCI) or the MATRICS Consensus Cognitive Battery (MCCB).[1]
-
Functional and Symptomatic Assessments: Secondary endpoints may include measures of functional capacity (e.g., Schizophrenia Cognition Rating Scale - SCoRS) and negative symptoms (e.g., Positive and Negative Syndrome Scale - PANSS).[1]
-
Safety Monitoring: Adverse events, vital signs, and laboratory parameters are monitored throughout the study.
Visualizing the Mechanism and Workflow
To better understand the underlying biology and experimental processes, the following diagrams are provided.
Caption: Encenicline's signaling pathway as a partial agonist of the α7 nAChR.
Caption: Workflow for in vivo microdialysis to assess neurotransmitter release.
References
- 1. Characterizing the binding of TC-5619 and encenicline on the alpha7 nicotinic acetylcholine receptor using PET imaging in the pig - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. FORUM Pharma Announces Publication Of Encenicline Phase II Clinical Trial Results For Cognitive Impairment In Schizophrenia - BioSpace [biospace.com]
- 4. alzforum.org [alzforum.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Characterizing the binding of TC-5619 and encenicline on the alpha7 nicotinic acetylcholine receptor using PET imaging in the pig [frontiersin.org]
- 7. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Encenicline Hydrochloride: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Encenicline Hydrochloride is a critical component of laboratory safety and environmental responsibility. As a selective α7 nicotinic acetylcholine (B1216132) receptor partial agonist, this compound requires careful handling throughout its lifecycle, including its final disposition. This document provides procedural, step-by-step guidance to ensure the safe and compliant disposal of this compound waste.
Hazard Profile of this compound
Before handling or disposing of this compound, it is crucial to be aware of its associated hazards. The following table summarizes the key hazard information based on available Safety Data Sheets (SDS).
| Hazard Category | GHS Classification | Hazard Statement |
| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H336: May cause drowsiness or dizziness |
| Hazardous to the Aquatic Environment (Short-term) | Category 3 | H402: Harmful to aquatic life |
Note: This information is based on available Safety Data Sheets. Always refer to the specific SDS provided with your product for the most accurate and complete information.
Step-by-Step Disposal Protocol for this compound
Due to its toxicity and potential harm to aquatic life, this compound and its containers must be disposed of as hazardous chemical waste. Adherence to institutional, local, and national regulations is mandatory.
1. Waste Identification and Segregation:
-
Pure this compound: Any unused, expired, or off-specification this compound powder must be treated as hazardous waste.
-
Contaminated Materials: All materials that have come into direct contact with this compound are considered contaminated and must be disposed of accordingly. This includes:
-
Personal Protective Equipment (PPE): Gloves, lab coats, and safety glasses.
-
Labware: Weighing boats, spatulas, pipette tips, and any glassware.
-
Solutions: Any prepared solutions containing this compound.
-
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Use a designated, clearly labeled, and sealed waste container for all this compound waste.
2. Handling of Empty Containers:
-
Empty containers that once held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or methanol).
-
The rinsate from this process is considered hazardous and must be collected and disposed of as liquid hazardous waste.
-
After triple-rinsing, the container can be disposed of according to your institution's guidelines for decontaminated glassware or plasticware.
3. Final Disposal Method:
-
The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.
-
This typically involves incineration at high temperatures to ensure the complete destruction of the active pharmaceutical ingredient.
-
Never dispose of this compound down the drain or in the regular trash. This is to prevent contamination of water systems and potential harm to aquatic organisms.
4. Documentation:
-
Maintain accurate records of the amount of this compound waste generated and its disposal date.
-
Follow all institutional and regulatory requirements for hazardous waste manifests and documentation.
Experimental Protocols
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and does not supersede institutional policies or local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.
Safeguarding Researchers: A Comprehensive Guide to Handling Encenicline Hydrochloride
For Immediate Use by Laboratory Professionals
This document provides essential safety and logistical information for the handling of Encenicline Hydrochloride, a potent pharmaceutical compound. Researchers, scientists, and drug development professionals will find detailed guidance on personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Given that this compound is a potent compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE for various stages of handling.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting (Powder) | - Full-face respirator with P100 filter- Chemical-resistant disposable gown- Two pairs of nitrile gloves (outer pair with extended cuffs)- Disposable shoe covers- Safety goggles (if not using a full-face respirator) |
| Solution Preparation and Handling | - Laboratory coat- Nitrile gloves- Safety glasses with side shields |
| Spill Cleanup | - Full-face respirator with P100 filter- Chemical-resistant disposable gown- Two pairs of nitrile gloves (outer pair with extended cuffs)- Disposable shoe covers- Chemical-resistant boots |
| Waste Disposal | - Laboratory coat- Nitrile gloves- Safety glasses with side shields |
Operational Plan for Safe Handling
A systematic approach is crucial when working with this compound. The following step-by-step guide outlines the operational workflow from preparation to disposal.
Preparation and Weighing:
-
Designated Area: All handling of solid this compound must be conducted in a designated area, such as a certified chemical fume hood or a containment glove box.
-
Decontamination: Before and after handling, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol).
-
Weighing: Use a dedicated and calibrated analytical balance within the containment area. Tare a pre-labeled, sealable container before adding the compound.
-
Transfer: Use a chemical spatula to carefully transfer the desired amount of powder. Avoid creating dust.
-
Sealing: Securely seal the container immediately after weighing.
Solution Preparation:
-
Solvent Addition: In the containment area, add the desired solvent to the sealed container with the weighed compound.
-
Dissolution: Ensure the container is tightly sealed and agitate as needed to fully dissolve the compound. Sonication may be used if necessary.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, date, and appropriate hazard symbols.
Storage:
-
Powder: Store this compound powder at -20°C in a tightly sealed container.
-
Stock Solutions: Aliquot and store stock solutions at -80°C to minimize freeze-thaw cycles.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, gowns, shoe covers, pipette tips, and containers, must be segregated as hazardous chemical waste.
-
Solid Waste: Collect all contaminated solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatible.
-
Decontamination of Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent, followed by washing with an appropriate laboratory detergent. The initial solvent rinse should be collected as hazardous waste.
-
Final Disposal: All hazardous waste must be disposed of through the institution's official hazardous waste management program, following all local, state, and federal regulations.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
